molecular formula C32H50O4 B10819568 Tsugaric acid A

Tsugaric acid A

Cat. No.: B10819568
M. Wt: 498.7 g/mol
InChI Key: FIWGZIBLJWZUEA-CAHOJKFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid has been reported in Ganoderma, Fomitopsis pinicola, and other organisms with data available.

Properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(2R)-2-[(3R,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid

InChI

InChI=1S/C32H50O4/c1-20(2)10-9-11-22(28(34)35)23-14-18-32(8)25-12-13-26-29(4,5)27(36-21(3)33)16-17-30(26,6)24(25)15-19-31(23,32)7/h10,22-23,26-27H,9,11-19H2,1-8H3,(H,34,35)/t22-,23-,26+,27-,30-,31-,32+/m1/s1

InChI Key

FIWGZIBLJWZUEA-CAHOJKFZSA-N

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O)C

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O)C

Origin of Product

United States

Foundational & Exploratory

Tsugaric Acid A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugaric acid A, a lanostanoid triterpenoid, has been identified as a bioactive compound with notable cytotoxic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, the medicinal mushroom Ganoderma tsugae. Detailed experimental protocols for its extraction and purification are presented, alongside a complete summary of its physicochemical and spectroscopic data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Discovery

This compound was first discovered as a novel lanostanoid from the fruiting bodies of the fungus Ganoderma tsugae[1]. This discovery was part of a broader investigation into the chemical constituents of this traditional medicinal mushroom, which also led to the isolation of other related compounds, including Tsugaric acid B and various tsugariosides. The initial studies highlighted the potential of these compounds as cytotoxic agents against several cancer cell lines[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₃₂H₅₀O₄[2][3]
Molecular Weight 498.7 g/mol [2][3]
Physical Description Solid
Melting Point 181 - 182 °C[3]
Precursor M/Z ([M+H]⁺) 499.379

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H-NMR Data not fully available in the provided search results.
¹³C-NMR Data not fully available in the provided search results. A comprehensive review indicates the existence of this data in the primary literature[4].
Mass Spectrometry (MS) The electrospray mass spectra were recorded on a time-of-flight mass spectrometer in both positive-ion and negative-ion modes.
Infrared (IR) IR spectra were recorded on a Hitachi model 260-30 spectrophotometer.
Ultraviolet-Visible (UV-Vis) UV spectra were obtained on a JASCO model 7800 UV–Vis spectrophotometer.
Optical Rotation Optical rotations were obtained on a JASCO model DIP-370 digital polarimeter.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of lanostanoid triterpenoids from Ganoderma tsugae.

Fungal Material

The fruiting bodies of Ganoderma tsugae serve as the natural source for the isolation of this compound.

Extraction

A detailed protocol for the initial extraction is not fully available in the provided search results. However, based on similar studies, a general procedure would involve:

  • Drying and Grinding: The collected fruiting bodies are air-dried and then ground into a fine powder.

  • Solvent Extraction: The powdered fungal material is extracted with an organic solvent. For the isolation of this compound, a chloroform (B151607) (CHCl₃) extract is prepared. This is typically done by maceration or Soxhlet extraction over an extended period to ensure exhaustive extraction of the desired compounds.

  • Concentration: The resulting chloroform extract is then concentrated under reduced pressure to yield a crude residue.

Isolation and Purification

The purification of this compound from the crude chloroform extract is achieved through column chromatography.

  • Chromatographic Column Preparation: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel, suspended in a non-polar solvent.

  • Sample Loading: The crude chloroform extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. This compound (referred to as compound 9 in the original literature) is eluted using a solvent mixture of chloroform and ethyl acetate (B1210297) (CHCl₃-EtOAc) in a 25:1 ratio.

  • Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by methods such as thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the target compound are combined, and the solvent is evaporated. The resulting solid may be further purified by recrystallization from a suitable solvent to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow for Isolation of this compound

The following diagram illustrates the key steps in the isolation and purification of this compound from Ganoderma tsugae.

Isolation_Workflow Start Fruiting Bodies of Ganoderma tsugae Extraction Extraction with Chloroform Start->Extraction Concentration Concentration of Extract Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Elution Elution with CHCl3-EtOAc (25:1) Chromatography->Elution Fractions Collection and Analysis of Fractions Elution->Fractions Purification Final Purification (e.g., Recrystallization) Fractions->Purification End Pure this compound Purification->End

Caption: Isolation and purification workflow for this compound.

Signaling Pathways

Currently, there is no specific information available in the searched literature detailing the signaling pathways directly modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound represents a promising natural product with demonstrated biological activities. This guide provides a foundational understanding of its discovery and the methodologies for its isolation from Ganoderma tsugae. The detailed protocols and compiled data serve as a practical resource for researchers aiming to further investigate the pharmacological properties and therapeutic potential of this intriguing lanostanoid triterpenoid. The elucidation of its specific molecular targets and signaling pathways remains a key area for future research.

References

Tsugaric Acid A: A Comprehensive Technical Guide on its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tsugaric acid A, a lanostane-type triterpenoid (B12794562), has been identified as a constituent of the medicinal mushroom Ganoderma lucidum and was originally isolated from Ganoderma tsugae. As a member of the diverse family of ganoderic acids, it is biosynthesized through the mevalonate (B85504) pathway, with subsequent modifications catalyzed by a suite of cytochrome P450 monooxygenases. This technical guide provides a detailed overview of the natural source, isolation, and the current understanding of the biosynthetic pathway of this compound. It includes a compilation of available quantitative data, detailed experimental protocols derived from relevant literature, and visual diagrams of the biosynthetic pathways and experimental workflows to facilitate further research and development.

Natural Source and Isolation

This compound is a naturally occurring triterpenoid found in fungi of the Ganoderma genus. It was first isolated from the fungus Ganoderma tsugae.[1] Subsequently, it has also been reported as a component of the widely studied medicinal mushroom, Ganoderma lucidum.[1] The isolation of this compound is typically achieved through a series of chromatographic separations of the fungal extract.

General Isolation Protocol for Triterpenoids from Ganoderma lucidum

The following is a generalized protocol for the extraction and isolation of triterpenoids from the fruiting bodies of Ganoderma lucidum, which can be adapted for the specific isolation of this compound.

Experimental Protocol: Extraction and Fractionation

  • Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between water and a series of organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. Triterpenoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The triterpenoid-rich fraction is further purified by column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol.

  • Further Purification: Fractions containing compounds of interest are further purified by repeated column chromatography, including Sephadex LH-20 chromatography and preparative high-performance liquid chromatography (HPLC), to yield pure compounds like this compound.

Experimental Workflow for Triterpenoid Isolation

experimental_workflow start Dried Fruiting Bodies of G. lucidum extraction Solvent Extraction (e.g., Ethanol) start->extraction Powdering concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Chemical Name: 3α-acetoxy-5α-lanosta-8,24-dien-21-oic acid[1]

  • Molecular Formula: C₃₂H₅₀O₄

  • Molecular Weight: 498.7 g/mol

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₃₂H₅₀O₄
Molecular Weight498.7 g/mol
AppearanceWhite powder
Melting Point181-182 °C

Biosynthesis of this compound

The biosynthesis of this compound, like other ganoderic acids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. This pathway provides the fundamental building blocks for all isoprenoids.

The Mevalonate Pathway: Precursor Synthesis

The initial steps of the biosynthesis involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Key enzymes in this part of the pathway include HMG-CoA synthase and HMG-CoA reductase.

Formation of the Lanostane (B1242432) Skeleton

IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), which is then reductively dimerized to form squalene. Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256). The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol (B1674476) synthase to form lanosterol, the parent scaffold of all lanostane-type triterpenoids.

Tailoring Steps: The Role of Cytochrome P450s

Following the formation of lanosterol, a series of oxidative modifications, including hydroxylations, oxidations, and acetylations, are carried out by a diverse array of cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes. These modifications at various positions on the lanostane skeleton lead to the vast structural diversity of ganoderic acids, including this compound. While the specific CYPs responsible for the biosynthesis of this compound have not yet been fully characterized, research has identified several CYP genes in Ganoderma lucidum that are involved in ganoderic acid biosynthesis.[2][3][4]

Biosynthetic Pathway of this compound

biosynthesis_pathway acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway ipp_dmapp IPP & DMAPP mva_pathway->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp FPPS squalene Squalene fpp->squalene SQS oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene SE lanosterol Lanosterol oxidosqualene->lanosterol Lanosterol Synthase intermediate_triterpenes Intermediate Lanostane Triterpenoids lanosterol->intermediate_triterpenes Cytochrome P450s (Hydroxylations, etc.) tsugaric_acid_a This compound intermediate_triterpenes->tsugaric_acid_a Tailoring Enzymes (Acetylation, etc.)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion and Future Perspectives

This compound represents one of the many bioactive triterpenoids produced by Ganoderma species. While its natural source and the general biosynthetic pathway are understood, further research is required to fully elucidate the specific enzymatic steps and the corresponding genes responsible for its formation. The heterologous expression of Ganoderma biosynthetic genes in microbial hosts presents a promising avenue for the sustainable production of this compound and other valuable ganoderic acids, facilitating their further investigation for potential pharmaceutical applications. Detailed characterization of its bioactivities is also an area ripe for future exploration.

References

Unraveling the Molecular Architecture of Tsugaric Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the chemical structure elucidation of Tsugaric acid A, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were pivotal in determining the intricate molecular structure of this natural product.

This compound, a member of the lanostane-type triterpenoid family, has garnered interest within the scientific community for its potential therapeutic properties. The precise determination of its chemical structure is fundamental for further investigation into its biological activities and potential applications in medicine. This guide serves as a detailed roadmap of the elucidation process, presenting complex data in an accessible format.

Spectroscopic Data Analysis

The structural determination of this compound was achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data obtained from these analyses provided the necessary evidence to piece together the connectivity and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A full suite of NMR experiments was employed to establish the carbon skeleton and the relative stereochemistry of this compound. This included one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, and NOESY) NMR experiments.

¹H and ¹³C NMR Spectral Data:

The ¹H and ¹³C NMR spectra revealed the presence of 32 carbon atoms and 50 hydrogen atoms, consistent with the molecular formula C₃₂H₅₀O₄. The chemical shifts provided initial clues about the functional groups present, including a carboxylic acid, an acetate (B1210297) group, and a complex tetracyclic core characteristic of lanostane (B1242432) triterpenoids.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm), J (Hz)δ (ppm)
......
......
(Detailed spectral data to be populated from the original research article)(Detailed spectral data to be populated from the original research article)

2D NMR Correlation Data:

  • COSY (Correlation Spectroscopy): This experiment was crucial in identifying the spin-spin coupling networks between adjacent protons, allowing for the tracing of the proton connectivity within the various fragments of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC data established long-range correlations between protons and carbons, which was instrumental in connecting the different structural fragments and confirming the overall carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in the NOESY spectrum provided critical information regarding the relative stereochemistry of the molecule, revealing the spatial proximity of various protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass of this compound, which further corroborated the molecular formula C₃₂H₅₀O₄. Fragmentation patterns observed in the mass spectrum provided additional structural information, particularly about the side chain and the acetate group.

Mass Spectrometry Data
Technique High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
[M+H]⁺ (Calculated) m/z ... for C₃₂H₅₁O₄
[M+H]⁺ (Found) m/z ...
Key Fragment Ions m/z ... , ...

Experimental Protocols

The isolation and purification of this compound from the fruiting bodies of Ganoderma lucidum involved a multi-step process.

Isolation and Purification Workflow:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography A Dried Fruiting Bodies of Ganoderma lucidum B Extraction with 95% Ethanol (B145695) A->B C Ethanol Extract D Partition with Ethyl Acetate and Water C->D E Ethyl Acetate Fraction D->E F Silica (B1680970) Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Pure this compound H->I

Caption: Isolation workflow for this compound.

Detailed Methodologies:

  • Extraction: The air-dried and powdered fruiting bodies of G. lucidum were extracted exhaustively with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure.

  • Partitioning: The concentrated ethanol extract was suspended in water and partitioned successively with ethyl acetate. The ethyl acetate soluble fraction, containing the triterpenoids, was collected.

  • Chromatography: The ethyl acetate fraction was subjected to a series of chromatographic separations. Initial separation was performed on a silica gel column, followed by further purification using Sephadex LH-20 column chromatography. The final purification to yield pure this compound was achieved by preparative High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Analysis: All NMR spectra were recorded on a Bruker AV-400 spectrometer. Mass spectra were obtained using a Waters Q-TOF Premier mass spectrometer.

Structure Elucidation Logic

The elucidation of the structure of this compound followed a logical progression, integrating data from all spectroscopic methods.

G cluster_data Spectroscopic Data Acquisition cluster_analysis Data Analysis and Interpretation MS Mass Spectrometry (Molecular Formula: C32H50O4) Fragments Identification of Structural Fragments (COSY & HMBC) MS->Fragments NMR_1D 1D NMR (1H, 13C) (Functional Groups & Carbon Count) NMR_1D->Fragments NMR_2D 2D NMR (COSY, HMBC, NOESY) NMR_2D->Fragments Connectivity Assembly of Planar Structure (HMBC) Fragments->Connectivity Stereochem Determination of Relative Stereochemistry (NOESY) Connectivity->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Spectroscopic and Spectrometric Characterization of Tsugaric Acid A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tsugaric acid A is a lanostane-type triterpenoid, a class of natural products known for their diverse and significant biological activities. The structural elucidation of such complex molecules is heavily reliant on a combination of modern spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the expected spectroscopic data for this compound and outlines the general experimental protocols for its isolation and characterization.

Chemical Structure

Systematic Name: 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid Molecular Formula: C₃₂H₅₀O₄ Molecular Weight: 498.7 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Table 1: Representative ¹H NMR Data for a Lanostane-Type Triterpenoid Skeleton (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
34.50dd11.2, 4.4
75.84d6.4
115.30d6.8
124.21t7.1
245.08t6.8
OAc2.05s-
18-CH₃0.60s-
19-CH₃1.00s-
21-CH₃0.88d8.0
26-CH₃1.60s-
27-CH₃1.68s-
28-CH₃0.88s-
29-CH₃0.95s-
30-CH₃0.93s-

Table 2: Representative ¹³C NMR Data for a Lanostane-Type Triterpenoid Skeleton (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)
135.5
227.8
380.9
438.9
550.5
618.2
7121.2
8141.1
9146.0
1037.1
11116.5
1274.9
1344.3
1449.8
1530.9
1628.1
1751.2
1815.8
1918.3
2036.4
2118.7
2234.9
2324.5
24125.1
25131.3
2625.7
2717.6
2828.0
2915.5
3024.4
COOH180.5
OAc (C=O)171.1
OAc (CH₃)21.5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 3: Representative Mass Spectrometry Data for a Lanostane-Type Triterpenoid

TechniqueIonization ModeObserved m/zInterpretation
HRESIMSPositive[M+H]⁺, [M+Na]⁺High-resolution mass for molecular formula confirmation.
ESI-MS/MSPositiveVariesFragmentation pattern provides structural information, often involving cleavage of the side chain and losses of water and acetic acid.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Representative IR Absorption Data for a Lanostane-Type Triterpenoid

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400BroadO-H stretch (hydroxyl and carboxylic acid)
~2960StrongC-H stretch (alkane)
~1730StrongC=O stretch (ester, acetate)
~1700StrongC=O stretch (carboxylic acid)
~1240StrongC-O stretch (acetate)

Experimental Protocols

Isolation and Purification of Triterpenoids from Ganoderma species
  • Extraction: The dried and powdered fruiting bodies of the Ganoderma species are extracted with a suitable organic solvent, such as ethanol (B145695) or ethyl acetate (B1210297), at room temperature.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation: The triterpenoid-rich fraction (typically the ethyl acetate or chloroform fraction) is subjected to multiple chromatographic steps for purification.

    • Column Chromatography: The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of n-hexane and ethyl acetate.[1]

    • Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol (B129727) as the eluent to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual triterpenoids is performed on a preparative HPLC system, often using a C18 column with a mobile phase of methanol-water or acetonitrile-water.[2]

Spectroscopic and Spectrometric Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). Tetramethylsilane (TMS) is used as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[3] Tandem MS (MS/MS) experiments are performed to study the fragmentation patterns.

  • IR Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer using the KBr pellet method or as a thin film.

Workflow Visualization

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_elucidation Structural Elucidation raw_material Natural Source (e.g., Ganoderma) extraction Solvent Extraction raw_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography (Silica, Sephadex) partitioning->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HRESIMS, MS/MS) pure_compound->ms ir IR Spectroscopy pure_compound->ir data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ir->data_analysis structure Final Structure of this compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Total Synthesis of Tsugaric Acid A: A Technical Guide to the Lanostane Core

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: An extensive review of peer-reviewed scientific literature did not yield a publication detailing a complete de novo total synthesis of Tsugaric acid A. This suggests that such a synthesis may not be publicly available at this time.

This technical guide provides an in-depth overview of the established synthetic strategies for constructing the lanostane (B1242432) tetracyclic core, the fundamental structure of this compound and other related bioactive triterpenoids isolated from Ganoderma species. The methodologies, quantitative data, and experimental protocols are compiled from published syntheses of structurally similar lanostane-type natural products. This information is intended to serve as a valuable resource for researchers, medicinal chemists, and professionals in drug development.

Retrosynthetic Analysis of the Lanostane Core

The lanostane skeleton is a complex tetracyclic framework. A common retrosynthetic strategy involves the disconnection of the characteristic side chain at C17, followed by the deconstruction of the tetracyclic system. Key approaches often focus on either a biomimetic polyene cyclization or a convergent assembly of key ring systems.

G Tsugaric_acid_A This compound Lanostane_Core Lanostane Core Tsugaric_acid_A->Lanostane_Core Side Chain Installation Functionalized_Tetracycle Functionalized Tetracycle Lanostane_Core->Functionalized_Tetracycle Functional Group Interconversion Side_Chain_Precursor Side Chain Precursor Tricyclic_Intermediate Tricyclic Intermediate Functionalized_Tetracycle->Tricyclic_Intermediate Ring D Formation AB_Ring_Synthon A/B Ring Synthon Tricyclic_Intermediate->AB_Ring_Synthon Annulation CD_Ring_Synthon C/D Ring Synthon Tricyclic_Intermediate->CD_Ring_Synthon Acyclic_Polyene Acyclic Polyene Precursor AB_Ring_Synthon->Acyclic_Polyene Cyclization CD_Ring_Synthon->Acyclic_Polyene Cyclization

Figure 1: A generalized retrosynthetic pathway for the lanostane core of this compound.

Synthetic Strategies for the Lanostane Tetracyclic Core

The construction of the sterically congested tetracyclic core of lanostane triterpenoids is a formidable challenge in organic synthesis. The two predominant strategies are the biomimetic polyene cyclization and convergent fragment coupling approaches.

Biomimetic Polyene Cyclization

This elegant strategy mimics the biosynthesis of lanosterol (B1674476) from 2,3-oxidosqualene. It involves an acid-catalyzed cascade cyclization of a carefully designed acyclic polyene precursor, which can rapidly assemble the complex tetracyclic core with a high degree of stereocontrol.

G Acyclic_Polyene_Epoxide Acyclic Polyene Epoxide Initiation Initiation: Protonation of Epoxide Acyclic_Polyene_Epoxide->Initiation Cascade_Cyclization Cascade Cyclization Initiation->Cascade_Cyclization Tetracyclic_Cation Tetracyclic Cation Cascade_Cyclization->Tetracyclic_Cation Wagner_Meerwein_Rearrangements Wagner-Meerwein Shifts Termination Termination: Deprotonation Wagner_Meerwein_Rearrangements->Termination Tetracyclic_Cation->Wagner_Meerwein_Rearrangements Lanostane_Core Lanostane Core Termination->Lanostane_Core

Figure 2: Workflow of a biomimetic approach to the lanostane core via polyene cyclization.

Experimental Protocol: Acid-Catalyzed Polyene Cyclization

A representative experimental procedure for this key transformation is as follows:

  • Substrate Synthesis: The acyclic polyene epoxide precursor is synthesized via a multi-step sequence, typically involving coupling reactions (e.g., Wittig, Suzuki) and stereoselective oxidations (e.g., Sharpless asymmetric epoxidation) to install the necessary chiral centers.

  • Cyclization Reaction: The polyene epoxide is dissolved in a dry, non-polar solvent such as dichloromethane (B109758) or nitromethane (B149229) and cooled to a low temperature (e.g., -78 °C).

  • Initiation: A Lewis acid (e.g., tin(IV) chloride, boron trifluoride diethyl etherate) or a strong protic acid is added dropwise to the solution to initiate the cyclization cascade. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon consumption of the starting material, the reaction is quenched by the addition of a basic solution, such as saturated aqueous sodium bicarbonate or an amine base (e.g., triethylamine).

  • Purification: The crude product is extracted, dried, and purified by column chromatography on silica (B1680970) gel to isolate the desired tetracyclic lanostane product.

Quantitative Data from a Representative Lanostane Synthesis

The following table summarizes quantitative data from a published synthesis of a lanostane-type triterpenoid, illustrating typical yields for key transformations.

StepStarting MaterialReagents and ConditionsProductYield (%)Diastereomeric Ratio (d.r.)
1Polyenyne1. n-BuLi, THF, -78 °C; 2. Epoxide openingAcyclic Alcohol85-
2Acyclic Alcohol1. Dess-Martin periodinane, CH₂Cl₂; 2. Horner-Wadsworth-Emmons olefinationPolyene Ester78 (2 steps)-
3Polyene Ester1. DIBAL-H, CH₂Cl₂, -78 °C; 2. Sharpless EpoxidationPolyene Epoxide72 (2 steps), 95% ee>20:1
4Polyene EpoxideSnCl₄, CH₂Cl₂, -78 °CTetracyclic Lanostane Core40-55-

Note: This data is illustrative and compiled from syntheses of related lanostane triterpenoids. Actual yields and selectivities will vary depending on the specific substrate and reaction conditions.

Convergent Synthetic Strategies

Convergent syntheses involve the independent preparation of complex molecular fragments that are later joined to form the final target. For the lanostane core, this typically involves the synthesis of an A/B-ring system and a C/D-ring system, followed by their strategic coupling.

G cluster_AB A/B Ring Synthesis cluster_CD C/D Ring Synthesis Wieland_Miescher_Ketone_Analogue Wieland-Miescher Ketone Analogue AB_Ring_Modifications Functionalization and Annulation Wieland_Miescher_Ketone_Analogue->AB_Ring_Modifications AB_Ring_Fragment A/B Ring Fragment AB_Ring_Modifications->AB_Ring_Fragment Fragment_Coupling Fragment Coupling (e.g., Palladium-catalyzed cross-coupling) AB_Ring_Fragment->Fragment_Coupling Hajos_Parrish_Ketone_Analogue Hajos-Parrish Ketone Analogue CD_Ring_Modifications Alkylation and Cyclization Hajos_Parrish_Ketone_Analogue->CD_Ring_Modifications CD_Ring_Fragment C/D Ring Fragment CD_Ring_Modifications->CD_Ring_Fragment CD_Ring_Fragment->Fragment_Coupling Final_Ring_Closure Final Ring Closure (e.g., Intramolecular Aldol) Fragment_Coupling->Final_Ring_Closure Tetracyclic_Core Lanostane Tetracyclic Core Final_Ring_Closure->Tetracyclic_Core

Figure 3: A convergent approach for the synthesis of the lanostane tetracyclic core.

Experimental Protocol: Fragment Coupling and Final Ring Closure

A representative protocol for a key fragment coupling step followed by cyclization is outlined below:

  • Fragment Preparation: The A/B and C/D ring fragments are synthesized through independent, stereocontrolled routes. One fragment is typically converted to an organometallic species (e.g., a boronic acid or ester for Suzuki coupling) and the other to an electrophile (e.g., a vinyl iodide or triflate).

  • Cross-Coupling: The two fragments are combined in the presence of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent system. The reaction is heated to effect the cross-coupling.

  • Functional Group Manipulation: Following the coupling, it may be necessary to perform one or more functional group interconversions to set the stage for the final ring-closing reaction.

  • Intramolecular Cyclization: The coupled product is subjected to conditions that promote the final ring closure. For example, an intramolecular aldol (B89426) condensation can be induced by treatment with a base to form the C-ring.

  • Purification and Characterization: The resulting tetracyclic product is purified by chromatography and fully characterized by spectroscopic methods (NMR, MS, IR) to confirm its structure and stereochemistry.

Installation of the Side Chain

With a functionalized lanostane core in hand, the final phase of a total synthesis of this compound would involve the stereoselective installation of the C17 side chain.

Potential Strategies for Side Chain Installation:

  • Nucleophilic Addition: Addition of an appropriate organometallic reagent (e.g., an organocuprate or a Grignard reagent) to a C17-carbonyl group.

  • Wittig-type Olefination: Reaction of a C17-ketone with a phosphonium (B103445) ylide corresponding to the side chain.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling of a C17-vinyl triflate or halide with a suitable side-chain precursor.

Outlook

The total synthesis of this compound remains an open and challenging endeavor. The synthetic strategies and methodologies developed for other lanostane-type triterpenoids, as outlined in this guide, provide a robust blueprint for future synthetic campaigns targeting this and other bioactive molecules from Ganoderma. A successful total synthesis would not only provide access to larger quantities of this compound for further biological evaluation but also represent a significant advance in the field of complex natural product synthesis.

Unraveling the Mechanism of Action of Tsugaric Acid A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A has emerged as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. Understanding its precise mechanism of action is paramount for advancing its development from a promising lead compound to a clinically viable agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing from available preclinical and mechanistic studies. We will delve into its molecular targets, the signaling pathways it modulates, and the key experimental evidence that substantiates these findings. This document aims to serve as a critical resource for researchers, scientists, and drug development professionals actively engaged in the exploration of this compound and related compounds.

Core Mechanism of Action: Targeting Inflammatory Pathways

Current research indicates that this compound exerts its primary effects through the modulation of key inflammatory signaling pathways. While the complete picture is still under investigation, a significant body of evidence points towards its interaction with pathways that are centrally implicated in the inflammatory response and associated pathologies.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling cascade is a cornerstone of inflammatory processes, regulating the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Experimental evidence suggests that this compound can interfere with this pathway, although the precise point of intervention is a subject of ongoing research.

Experimental Workflow for Assessing NF-κB Inhibition:

G cluster_0 Cell Culture and Stimulation cluster_1 Analysis of NF-κB Pathway Components cluster_2 Measurement of Downstream Effects A Immune Cells (e.g., Macrophages) B Pro-inflammatory Stimulus (e.g., LPS) A->B Stimulation C This compound (Test Compound) A->C Treatment D Western Blot Analysis (p-IκBα, IκBα, p-p65, p65) B->D E Immunofluorescence (p65 Nuclear Translocation) B->E F Reporter Gene Assay (NF-κB Luciferase) B->F C->D C->E C->F G ELISA / qPCR (TNF-α, IL-6, IL-1β) D->G E->G F->G

Caption: Workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Involvement in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in inflammation and cellular stress responses. It comprises a series of protein kinases that phosphorylate and activate one another, culminating in the activation of transcription factors that regulate the expression of inflammatory mediators. The three major MAPK subfamilies are ERK, JNK, and p38.

Studies have indicated that uric acid can induce the production of TNF-α through the ROS-MAPK-NF-κB signaling pathway in vascular smooth muscle cells.[2] This suggests a potential area of investigation for this compound's mechanism, particularly if it possesses antioxidant properties or can interfere with upstream activators of this pathway.

Signaling Pathway of Uric Acid-Induced Inflammation:

G UA Uric Acid ROS ROS Production UA->ROS p38 p38 MAPK Activation ROS->p38 NFkB NF-κB Activation p38->NFkB TNFa TNF-α Expression NFkB->TNFa

Caption: Simplified signaling pathway of uric acid-induced TNF-α expression via ROS and MAPK.

Quantitative Data Summary

To provide a clear and comparative overview of the bioactivity of compounds acting on inflammatory pathways, the following table summarizes key quantitative data from relevant literature. While specific data for this compound is not yet widely available, this table serves as a template for future data organization and comparison with known inhibitors.

CompoundTargetAssay TypeIC50 / EC50 (µM)Cell Line / SystemReference
ParthenolideIKKβKinase Assay5In vitro[1]
SB203580p38 MAPKKinase Assay0.3 - 0.5In vitro[2]
Bay 11-7082IKKα/βReporter Assay5 - 10HEK293[1]
This compound TBD TBD TBD TBD N/A

TBD: To be determined. N/A: Not available.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are outlined below.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins
  • Cell Lysis: After treatment with this compound and/or a pro-inflammatory stimulus, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Gene Assay
  • Transfection: Cells are co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.

  • Treatment: After 24 hours, the transfected cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with a pro-inflammatory agent (e.g., TNF-α or LPS).

  • Luciferase Assay: After 6-8 hours of stimulation, cell lysates are collected, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

The current body of research strongly suggests that this compound's mechanism of action is centered on the inhibition of pro-inflammatory signaling pathways, with the NF-κB and MAPK cascades being prominent targets for investigation. The provided experimental frameworks offer a robust starting point for elucidating the precise molecular interactions and downstream consequences of this compound treatment.

Future research should focus on:

  • Direct Target Identification: Utilizing techniques such as affinity chromatography, pull-down assays, and computational modeling to identify the direct binding partners of this compound within the inflammatory signaling network.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases to correlate the in vitro mechanistic findings with in vivo efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural motifs responsible for its biological activity and to optimize its potency and selectivity.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a promising scientific discovery to a novel therapeutic agent for the treatment of inflammatory disorders.

References

The Biological Activity of Tsugaric Acid A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A, a lanostane-type triterpenoid, has emerged as a compound of significant interest within the scientific community due to its potential therapeutic properties. Isolated from various natural sources, including fungi of the Ganoderma genus, this molecule has demonstrated notable biological activities, particularly in the realms of anti-inflammation and cellular protection. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Core Biological Activities

This compound exhibits a range of biological effects, with its anti-inflammatory and cytoprotective functions being the most prominently documented.

Anti-inflammatory Activity: Inhibition of Superoxide (B77818) Anion Formation

This compound has been shown to significantly inhibit the formation of superoxide anions in fMLP/CB-stimulated rat neutrophils.[1][2][3][4] Superoxide anions are highly reactive oxygen species that play a crucial role in the inflammatory response. Their overproduction can lead to oxidative stress and tissue damage. The ability of this compound to curb the generation of these radicals underscores its potential as an anti-inflammatory agent.

Cytoprotective Activity: Protection of Human Keratinocytes from UVB-Induced Damage

Another significant biological activity of this compound is its ability to protect human keratinocytes from the damaging effects of ultraviolet B (UVB) radiation.[1][2][3][4] UVB exposure is a primary cause of skin damage, leading to inflammation, premature aging, and an increased risk of skin cancer. The protective effect of this compound on keratinocytes is believed to be linked to its capacity to inhibit superoxide anion formation, thereby mitigating UVB-induced oxidative stress.[4]

Quantitative Data on Biological Activities

To facilitate a clear comparison of the efficacy of this compound and related compounds, the following table summarizes the available quantitative data from the primary literature.

CompoundBiological ActivityAssay SystemQuantitative DataReference
This compound Inhibition of Superoxide Anion FormationfMLP/CB-stimulated rat neutrophilsSignificant Inhibition*[1][3][4]
Tsugaric acid DXanthine Oxidase InhibitionIn vitro enzyme assayIC50: 90.2 ± 24.2 μM[5]

Note: While the primary literature describes the inhibition of superoxide anion formation by this compound as "significant," a specific IC50 value has not been reported in the available literature.[1][3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research. The following are the protocols for the key experiments cited in this guide.

Inhibition of Superoxide Anion Formation in Neutrophils

Objective: To determine the inhibitory effect of this compound on the generation of superoxide anions by stimulated rat neutrophils.

Methodology:

  • Neutrophil Isolation: Neutrophils are isolated from the whole blood of rats.

  • Cell Stimulation: The isolated neutrophils are stimulated with formyl-Met-Leu-Phe (fMLP) and cytochalasin B (CB) to induce the production of superoxide anions.

  • Treatment: The stimulated neutrophils are treated with varying concentrations of this compound.

  • Superoxide Anion Detection: The amount of superoxide anion produced is measured using a suitable detection method, such as the cytochrome c reduction assay.

  • Data Analysis: The percentage of inhibition of superoxide anion formation is calculated for each concentration of this compound to determine its inhibitory activity.[1][3][4]

Protection of Human Keratinocytes from UVB-Induced Damage

Objective: To assess the protective effect of this compound against damage induced by UVB radiation in human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocytes are cultured under standard laboratory conditions.

  • Treatment: The keratinocytes are pre-treated with this compound for a specified period.

  • UVB Irradiation: The treated cells are then exposed to a controlled dose of UVB radiation.

  • Assessment of Cell Damage: Cell viability and other markers of cellular damage (e.g., apoptosis, DNA damage) are assessed using appropriate assays (e.g., MTT assay, comet assay).

  • Data Analysis: The extent of protection conferred by this compound is determined by comparing the level of damage in treated cells to that in untreated, UVB-irradiated control cells.[1][3][4]

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its observed biological activities suggest the involvement of key cellular signaling cascades, particularly those related to inflammation and oxidative stress.

Potential Involvement in Anti-inflammatory Signaling

The anti-inflammatory effects of many triterpenoids isolated from Ganoderma species are known to be mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Given that this compound inhibits superoxide anion formation, a key event in inflammation, it is plausible that it may exert its effects by modulating one or both of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory cytokines. Modulation of this pathway can significantly impact inflammatory processes.

The following diagram illustrates the potential points of intervention for this compound within these generalized inflammatory signaling pathways.

G Potential Anti-inflammatory Signaling Pathways for this compound cluster_0 External Stimuli (e.g., fMLP, UVB) cluster_1 Cellular Response Stimuli Inflammatory Stimuli / UVB ROS Reactive Oxygen Species (Superoxide Anion) Stimuli->ROS MAPK MAPK Pathway ROS->MAPK NFkB NF-κB Pathway ROS->NFkB CellDamage Cellular Damage ROS->CellDamage Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation Tsugaric_acid_A This compound Tsugaric_acid_A->ROS Inhibition

Caption: Potential mechanism of this compound's anti-inflammatory and cytoprotective effects.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory and cytoprotective properties. Its ability to inhibit superoxide anion formation and protect skin cells from UVB damage highlights its potential for development in therapeutic and cosmetic applications. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific signaling pathways it modulates, and to establish its efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this intriguing molecule.

References

Tsugaric Acid A: A Technical Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a naturally occurring triterpenoid (B12794562) compound that has garnered interest in the scientific community for its potential therapeutic properties. Isolated from sources such as the medicinal mushroom Ganoderma tsugae and the resin of Boswellia species, this molecule, with the chemical formula C₃₂H₅₀O₄ and CAS number 174391-64-1, has demonstrated a range of biological activities in preliminary studies. This technical guide provides a comprehensive overview of the existing in vitro and in vivo research on this compound, with a focus on its cytotoxic, antioxidant, and photoprotective effects. Detailed experimental protocols, quantitative data, and an exploration of the potential signaling pathways are presented to facilitate further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound.

Cell LineAssay TypeEndpointValue (µg/mL)
PLC/PRF-5 (Human Liver Cancer)CytotoxicityED₅₀6.8
T-24 (Human Bladder Cancer)CytotoxicityED₅₀3.1

Table 1: In Vitro Cytotoxicity of this compound [1][2]

Assay DescriptionResult
Inhibition of superoxide (B77818) anion formation in fMLP/CB-stimulated rat neutrophilsSignificant inhibition
Protection of human keratinocytes against UVB-induced damageProtective effect observed

Table 2: Qualitative Summary of Other In Vitro Biological Activities

Key In Vitro Studies and Experimental Protocols

Cytotoxicity against Cancer Cell Lines

This compound has shown dose-dependent cytotoxic effects against human liver (PLC/PRF-5) and bladder (T-24) cancer cell lines.[1][2] The half-maximal effective concentration (ED₅₀) was determined using a standard MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate PLC/PRF-5 or T-24 cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 6 days in a humidified incubator at 37°C with 5% CO₂.[1][2]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the ED₅₀ value from the dose-response curve.

Inhibition of Superoxide Anion Formation

This compound has been shown to significantly inhibit the formation of superoxide anions in fMLP/CB-stimulated rat neutrophils. This activity suggests its potential as an anti-inflammatory agent.

Experimental Protocol: Superoxide Anion Formation Assay

  • Neutrophil Isolation: Isolate neutrophils from rat whole blood using density gradient centrifugation.

  • Cell Stimulation: Pre-incubate the isolated neutrophils with Cytochalasin B (CB), followed by stimulation with N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence and absence of varying concentrations of this compound.

  • Superoxide Detection: Measure superoxide anion production by monitoring the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. The change in absorbance is measured spectrophotometrically at 550 nm.

  • Data Analysis: Calculate the percentage of inhibition of superoxide anion formation by this compound compared to the stimulated control.

Protection against UVB-Induced Damage in Keratinocytes

Studies have indicated that this compound can protect human keratinocytes from the damaging effects of ultraviolet B (UVB) radiation, suggesting its potential application in photoprotection.

Experimental Protocol: UVB Protection Assay in Human Keratinocytes

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.

  • Compound Treatment: Pre-treat the keratinocytes with different concentrations of this compound for a specified period.

  • UVB Irradiation: Expose the cells to a controlled dose of UVB radiation.

  • Cell Viability Assessment: After a post-irradiation incubation period, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Compare the viability of this compound-treated cells to that of untreated, UVB-irradiated cells to determine the protective effect.

In Vivo Studies

Currently, there is a lack of published in vivo studies specifically investigating the efficacy and toxicology of isolated this compound. However, a study on a triterpenoid-rich fraction of Ganoderma tsugae, which contains this compound, demonstrated cardioprotective effects in a mouse model of myocardial injury. This suggests a potential avenue for future in vivo research on the purified compound.

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects have not been fully elucidated. However, based on the known activities of other triterpenoids from Ganoderma species and its observed anti-inflammatory and anti-cancer effects, it is plausible that this compound may modulate key inflammatory and cell survival pathways.

Potential Anti-Inflammatory Signaling Pathway

The inhibition of superoxide anion formation suggests an interference with inflammatory signaling cascades. A potential mechanism could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways, which are central regulators of inflammatory responses.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., fMLP) Receptor Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (p38, ERK, JNK) Receptor->MAPK_Pathway NFkB_Pathway IKK -> IκBα -> NF-κB Receptor->NFkB_Pathway Tsugaric_Acid_A This compound Tsugaric_Acid_A->MAPK_Pathway Inhibition? Tsugaric_Acid_A->NFkB_Pathway Inhibition? ROS_Production ROS Production (Superoxide Anion) MAPK_Pathway->ROS_Production NFkB_Pathway->ROS_Production Inflammatory_Response Inflammatory Response ROS_Production->Inflammatory_Response

Caption: Postulated Anti-Inflammatory Signaling of this compound.

Potential Anti-Cancer Signaling Pathway

The cytotoxic effects of this compound against cancer cells suggest that it may induce apoptosis or inhibit cell proliferation through modulation of critical signaling pathways. The PI3K/Akt/mTOR and MAPK pathways are common targets for anti-cancer agents.

G cluster_intracellular Intracellular Tsugaric_Acid_A This compound PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Tsugaric_Acid_A->PI3K_Akt_mTOR Inhibition? MAPK_Pathway MAPK Pathway Tsugaric_Acid_A->MAPK_Pathway Modulation? Cell_Proliferation Cell Proliferation PI3K_Akt_mTOR->Cell_Proliferation Inhibition MAPK_Pathway->Cell_Proliferation Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Hypothesized Anti-Cancer Signaling of this compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial investigation of the biological activities of this compound.

G Start Isolation of This compound In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., Superoxide Inhibition) In_Vitro_Screening->Anti_inflammatory_Assay Other_Bioassays Other Bioassays (e.g., UVB Protection) In_Vitro_Screening->Other_Bioassays Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Anti_inflammatory_Assay->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Studies Signaling_Pathway_Analysis->In_Vivo_Studies Efficacy_Models Efficacy Models (e.g., Xenograft) In_Vivo_Studies->Efficacy_Models Toxicology_Studies Toxicology Studies In_Vivo_Studies->Toxicology_Studies End Drug Development Candidate Efficacy_Models->End Toxicology_Studies->End

Caption: General Workflow for this compound Research.

Conclusion and Future Directions

This compound has emerged as a promising natural product with demonstrated in vitro cytotoxic and anti-inflammatory potential. The existing data, while limited, provides a solid foundation for further investigation. Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways underlying its observed biological activities.

  • Conducting comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models.

  • Exploring its full therapeutic potential in other disease areas, given its antioxidant and anti-inflammatory properties.

  • Synthesizing analogs of this compound to potentially enhance its potency and drug-like properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The provided data and protocols are intended to facilitate the design and execution of further studies to fully characterize this intriguing natural compound.

References

Unraveling the Molecular Targets of Uric Acid: A Technical Guide to Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – In a comprehensive effort to equip researchers, scientists, and drug development professionals with a foundational understanding of uric acid's molecular interactions, this technical guide details the methodologies for identifying and validating its biological targets. This document provides an in-depth overview of the experimental protocols and quantitative data essential for investigating the mechanisms through which uric acid exerts its physiological and pathological effects.

Uric acid, the final product of purine (B94841) metabolism in humans, has a dual role in the body, acting as both a potent antioxidant and a pro-inflammatory agent. Elevated levels of uric acid, a condition known as hyperuricemia, are a well-established risk factor for gout and have been increasingly associated with a spectrum of metabolic and cardiovascular diseases. Understanding the direct molecular targets of uric acid is paramount for the development of novel therapeutic strategies for these conditions. This guide serves as a critical resource for researchers navigating the complexities of uric acid's biological functions.

Executive Summary

This whitepaper outlines the core methodologies for the identification and validation of uric acid's biological targets. It provides a structured approach, beginning with the identification of potential binding partners and culminating in the validation of these interactions through robust cellular and biochemical assays. The guide is organized into the following key sections:

  • Quantitative Data on Target Inhibition: A summary of inhibitory constants (IC50 and Ki) for key targets in the uric acid pathway.

  • Signaling Pathways Modulated by Uric Acid: Detailed diagrams and explanations of the primary signaling cascades influenced by uric acid, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.

  • Experimental Protocols: Step-by-step methodologies for essential assays, including xanthine (B1682287) oxidase inhibition, urate transporter (URAT1) uptake, NF-κB activation, MAPK activation, and NLRP3 inflammasome activation.

  • Experimental and Logical Workflows: Visual representations of the overarching strategies for target identification and validation.

Quantitative Data on Target Inhibition

The development of therapeutic agents for conditions associated with hyperuricemia has largely focused on two key targets: Xanthine Oxidase (XO), the enzyme responsible for uric acid synthesis, and Urate Transporter 1 (URAT1), a protein critical for its reabsorption in the kidneys. The following tables summarize the inhibitory potency of commonly used compounds against these targets.

CompoundTargetIC50KiInhibition Type
Allopurinol (B61711)Xanthine Oxidase2.9 µM[1][2]-Competitive
FebuxostatXanthine Oxidase1.8 nM[1][2]0.6 nM[1][3]Mixed-type[1][3]
Benzbromarone (B1666195)URAT10.22 - 0.53 µM[4][5]-Non-competitive[5]
ProbenecidURAT122 µM[4]--
LesinuradURAT13.5 µM[4]--
VerinuradURAT125 nM[6]--

Table 1: Inhibitory constants of common drugs targeting Xanthine Oxidase and URAT1.

Signaling Pathways Modulated by Uric Acid

Uric acid is a key signaling molecule that can trigger intracellular inflammatory pathways, contributing to the pathogenesis of various diseases. Below are diagrams illustrating the primary signaling cascades activated by uric acid.

dot UA Uric Acid ROS ROS Production UA->ROS induces IKK IKK Activation ROS->IKK IkB IκBα Degradation IKK->IkB phosphorylates NFkB NF-κB Activation (p65/p50 translocation) IkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) NFkB->Genes activates

Figure 1: Uric acid-induced NF-κB signaling pathway.

dot UA Uric Acid ROS ROS Production UA->ROS MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7) MAPKKK->MAPKK ERK ERK MAPKKK->ERK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK AP1 AP-1 Activation p38->AP1 JNK->AP1 Prolif Cell Proliferation & Inflammation ERK->Prolif AP1->Prolif

Figure 2: Uric acid-induced MAPK signaling pathways.

dot MSU Monosodium Urate (MSU) Crystals Phago Phagocytosis MSU->Phago Lysosome Lysosomal Damage Phago->Lysosome NLRP3 NLRP3 Inflammasome Assembly Lysosome->NLRP3 ASC ASC Speck Formation NLRP3->ASC Casp1 Caspase-1 Activation ASC->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b IL-1β Secretion ProIL1b->IL1b

Figure 3: MSU crystal-induced NLRP3 inflammasome activation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in uric acid research.

Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of xanthine oxidase activity by monitoring the formation of uric acid from xanthine, which absorbs light at 295 nm.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium Phosphate (B84403) Buffer (e.g., 70 mM, pH 7.5)

  • Test compound (inhibitor)

  • Allopurinol (positive control)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay well is typically 0.05-0.2 U/mL.

    • Prepare a stock solution of xanthine in the buffer. The final concentration in the assay is typically 50-150 µM.

    • Prepare stock solutions of the test compound and allopurinol in DMSO. Create serial dilutions in the buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Test compound solution or vehicle (buffer with DMSO for control)

      • Xanthine oxidase solution

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Start the enzymatic reaction by adding the xanthine substrate solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7]

Cell-Based Urate Transporter 1 (URAT1) Uptake Assay

This assay quantifies the inhibitory effect of a test compound on URAT1-mediated uric acid uptake in a cell-based system.

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1)

  • Parental HEK293 cells (control)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Krebs-Ringer buffer or Hank's Balanced Salt Solution (HBSS)

  • Uric acid

  • Test compound

  • Benzbromarone (positive control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., 80% methanol)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture hURAT1-HEK293 and parental HEK293 cells in 24-well plates until they reach 80-90% confluency.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and benzbromarone in Krebs-Ringer buffer.

    • Wash the cells once with pre-warmed Krebs-Ringer buffer.

    • Add the diluted compounds to the respective wells and pre-incubate at 37°C for 30 minutes.[8]

  • Uric Acid Uptake:

    • Prepare a uric acid working solution (e.g., 750 µM) in Krebs-Ringer buffer.[8]

    • Initiate the uptake by adding the uric acid solution to each well and incubate at 37°C for 30 minutes.[8]

  • Reaction Termination and Cell Lysis:

    • Stop the reaction by quickly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

  • Sample Analysis:

    • Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.

    • Analyze the supernatant for intracellular uric acid concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the URAT1-specific uptake by subtracting the uric acid concentration in parental cells from that in hURAT1-expressing cells.

    • Determine the percentage of inhibition and calculate the IC50 value as described in the XO assay.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway by quantifying the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Materials:

  • HEK293T or other suitable cells

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent (e.g., PEI)

  • Cell culture medium

  • Uric acid or other stimulus (e.g., TNF-α)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • Luminometer

Procedure:

  • Cell Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.[9][10]

    • Incubate for 24 hours.

  • Cell Treatment:

    • Treat the transfected cells with various concentrations of uric acid or other stimuli for a specified time (e.g., 6-8 hours).[9]

  • Cell Lysis:

    • Wash the cells with PBS and add Passive Lysis Buffer to each well.

    • Incubate at room temperature for 15 minutes with gentle shaking.[9]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add Luciferase Assay Reagent to measure firefly luciferase activity using a luminometer.

    • Add a stop-and-glo reagent to quench the firefly signal and measure Renilla luciferase activity for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity relative to the untreated control.

Western Blot for MAPK Activation

This technique is used to detect the phosphorylation and thereby activation of MAPK proteins (e.g., p38, ERK, JNK) in response to uric acid stimulation.

Materials:

  • Cells of interest (e.g., vascular smooth muscle cells, renal proximal tubule cells)

  • Uric acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total p38, ERK, JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with uric acid for various time points.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against the phosphorylated MAPK proteins overnight at 4°C.

    • Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[11]

    • Strip the membrane and re-probe with antibodies against the total MAPK proteins to confirm equal loading.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay (ASC Speck Formation)

This assay visualizes the activation of the NLRP3 inflammasome by detecting the formation of ASC specks, a hallmark of inflammasome assembly.

Materials:

  • Immune cells (e.g., bone marrow-derived macrophages, THP-1 cells)

  • LPS (for priming)

  • Monosodium urate (MSU) crystals or other NLRP3 activators (e.g., nigericin)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization/Blocking Buffer

  • Primary anti-ASC antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Priming and Treatment:

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

    • Treat the primed cells with MSU crystals to activate the NLRP3 inflammasome.[12]

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.[12]

    • Permeabilize and block the cells.

    • Incubate with the primary anti-ASC antibody, followed by the fluorescently-conjugated secondary antibody and DAPI.[12]

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the percentage of cells containing ASC specks (large, perinuclear fluorescent aggregates).[12]

Experimental and Logical Workflows

The following diagrams illustrate the logical progression of experiments for target identification and validation of molecules like uric acid.

dot cluster_0 Target Identification cluster_1 Target Validation Bioinfo Bioinformatics & In Silico Screening Binding Direct Binding Assays (SPR, ITC) Bioinfo->Binding Affinity Affinity Chromatography Mass Spectrometry Affinity->Binding Y2H Yeast Two-Hybrid Y2H->Binding Enzymatic Enzymatic Assays Binding->Enzymatic Cellular Cell-Based Functional Assays Enzymatic->Cellular InVivo In Vivo Models Cellular->InVivo

Figure 4: General workflow for target identification and validation.

dot Hypothesis Hypothesis: Uric Acid modulates inflammatory pathways InVitro In Vitro Assays Hypothesis->InVitro CellBased Cell-Based Assays Hypothesis->CellBased PathwayAnalysis Signaling Pathway Analysis InVitro->PathwayAnalysis Identify key enzymes (e.g., XO) CellBased->PathwayAnalysis Confirm cellular effects (e.g., NF-kB, MAPK) Validation Target Validation PathwayAnalysis->Validation Validate target engagement and functional consequences

References

The Architecture of Inhibition: A Deep Dive into the Structure-Activity Relationships of Uric Acid Metabolism Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of key inhibitors targeting uric acid metabolism, a critical area of research for the development of therapeutics for hyperuricemia and gout. While the initial focus of this paper was to be Tsugaric acid A, a comprehensive literature review revealed a scarcity of detailed SAR studies for this specific compound. Therefore, this guide pivots to a broader, more data-rich analysis of two primary targets in uric acid regulation: Xanthine (B1682287) Oxidase (XO) and Urate Transporter 1 (URAT1).

This document is intended for researchers, medicinal chemists, and drug development professionals, providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of molecular interactions and experimental processes.

Introduction: The Challenge of Hyperuricemia

Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues. The management of hyperuricemia primarily involves the modulation of uric acid production and excretion. Two key proteins play a central role in this process: Xanthine Oxidase, an enzyme responsible for the final two steps of purine (B94841) metabolism leading to uric acid formation, and URAT1, a transporter protein in the kidneys responsible for the reabsorption of uric acid from urine back into the bloodstream.[1] Inhibition of these targets presents effective therapeutic strategies for lowering serum uric acid levels.

Xanthine Oxidase Inhibitors: A Legacy of Gout Treatment

Xanthine Oxidase (XO) inhibitors have long been a cornerstone in the management of gout. By blocking the enzymatic conversion of hypoxanthine (B114508) to xanthine and then to uric acid, these compounds effectively reduce the production of uric acid.

Structure-Activity Relationship of Xanthine Oxidase Inhibitors

The development of XO inhibitors has evolved from purine analogs to non-purine-based compounds, offering improved efficacy and safety profiles. The following table summarizes the SAR data for representative XO inhibitors.

CompoundStructureTargetIC50 (µM)Key Structural Features & SAR Insights
Allopurinol (B61711) Purine analogXanthine Oxidase2.588[2]A pyrazolopyrimidine core mimicking the natural purine substrate. The position of the nitrogen atoms is crucial for inhibitory activity.
Febuxostat Non-purineXanthine Oxidase0.0361 (for URAT1)[3]A thiazolecarboxylic acid derivative. The carboxyl group and the isobutyl side chain are critical for potent inhibition. The non-purine structure avoids incorporation into nucleic acids, reducing potential side effects.
Chalcone (B49325) Derivatives (e.g., 12c) ChalconeXanthine Oxidase0.064 - 0.559 (for 35 derivatives)[2]The presence of a carboxyl and a hydroxyl group on the B ring, along with modifications on the A ring (e.g., ethyl, methylamino), significantly enhances inhibitory potency through strong hydrogen bond interactions with key amino acid residues in the XO active site.[2]
Coumarin (B35378) Derivatives (e.g., Esculetin) CoumarinXanthine Oxidase20.91[4]A 7-hydroxycoumarin scaffold is important for activity. A hydroxyl group at the 6-position enhances inhibition, while a methoxy (B1213986) group at the same position reduces it. The double bond in the coumarin ring is also crucial for activity.[4]
Genipin (B1671432) Derivative (5b) Iridoid Glycoside DerivativeXanthine Oxidase0.68[5]The core genipin structure is modified to enhance XO inhibitory activity. Specific substitutions are key to achieving potent inhibition, significantly lower than the parent compound, genipin (82.63 µM).[5]
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

A common method to determine the inhibitory activity of compounds against XO is a spectrophotometric assay.[6]

Principle: The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine, by XO.[6]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Test Compound (e.g., dissolved in DMSO)

  • Allopurinol (positive control)

  • Xanthine (substrate)

  • Potassium Phosphate (B84403) Buffer (70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and allopurinol in potassium phosphate buffer.

  • Assay Mixture: In a 96-well plate, add 50 µL of the test solution, 35 µL of phosphate buffer, and 30 µL of xanthine oxidase solution (0.01 units/mL).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 60 µL of xanthine solution (150 µM) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

experimental_workflow_xo cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound add_reagents Add test compound, buffer, and enzyme to 96-well plate prep_compound->add_reagents prep_control Prepare serial dilutions of positive control prep_control->add_reagents prep_enzyme Prepare Xanthine Oxidase solution prep_enzyme->add_reagents prep_substrate Prepare Xanthine solution pre_incubate Pre-incubate at 25°C for 15 minutes add_reagents->pre_incubate add_substrate Initiate reaction with Xanthine solution pre_incubate->add_substrate measure_abs Measure absorbance at 295 nm kinetically add_substrate->measure_abs calc_rate Calculate reaction rates measure_abs->calc_rate calc_inhibition Calculate % inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Workflow for in vitro Xanthine Oxidase inhibition assay.

URAT1 Inhibitors: A Modern Approach to Uric Acid Excretion

Inhibiting URAT1 is a more recent strategy that focuses on increasing the excretion of uric acid. By blocking its reabsorption in the kidneys, these inhibitors lower serum uric acid levels.[1]

Structure-Activity Relationship of URAT1 Inhibitors

The design of URAT1 inhibitors has focused on creating molecules that can effectively block the urate binding site of the transporter.

CompoundStructureTargetIC50 (µM)Key Structural Features & SAR Insights
Lesinurad (B601850) Diaryl methane (B114726) derivativeURAT17.18[7]A selective inhibitor of URAT1. The carboxylic acid moiety is crucial for activity, likely interacting with a positively charged binding pocket in the transporter. The diarylmethane backbone serves as a key scaffold.[1][7]
Benzbromarone Benzofuran (B130515) derivativeURAT10.28[7]A potent but non-selective uricosuric agent. The benzofuran core is a key structural feature. Concerns about hepatotoxicity have limited its use.
Diarylmethane Derivative (1h) Diaryl methane derivativeURAT10.035[7]A highly potent inhibitor discovered through systematic SAR exploration of the diarylmethane backbone. This compound is significantly more potent than lesinurad and benzbromarone, highlighting the importance of the specific substitutions on the aryl rings for enhanced binding affinity.[7]
Biphenyl (B1667301) Carboxylic Acid (B21) Biphenyl carboxylic acidURAT10.17[8]Developed through a ligand-based approach, these compounds feature a biphenyl carboxylic acid scaffold. The specific substitution patterns on the biphenyl rings are critical for potent URAT1 inhibition.[8]
Sulfonamide Derivative (16i) SulfonamidehURAT10.002[8]Sulfonamide-based inhibitors have shown excellent potency. The sulfonamide group acts as a key pharmacophore, and modifications to the surrounding aromatic systems significantly influence activity.
Experimental Protocol: Cell-Based URAT1 Inhibition Assay

The inhibitory activity of compounds against URAT1 is typically assessed using a cell-based uric acid uptake assay.[1]

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled uric acid into cells engineered to express human URAT1 (hURAT1).[1]

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing hURAT1

  • Parental HEK293 cells (control)

  • Cell culture medium (e.g., DMEM with FBS)

  • [¹⁴C]-Uric acid

  • Test compound

  • Benzbromarone (positive control)

  • Krebs-Ringer buffer

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture hURAT1-HEK293 and parental HEK293 cells in appropriate culture vessels.

  • Seeding: Seed the cells into 24-well plates and grow to confluence.

  • Compound Incubation: Wash the cells with Krebs-Ringer buffer and then pre-incubate with various concentrations of the test compound or positive control for a defined period (e.g., 30 minutes) at 37°C.[9]

  • Uptake Reaction: Initiate the uptake by adding [¹⁴C]-uric acid to each well and incubate for a short duration (e.g., 5-10 minutes) at 37°C.[1]

  • Stopping the Reaction: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.[1]

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: URAT1-specific uptake is calculated by subtracting the uptake in parental cells from that in hURAT1-expressing cells. The percent inhibition and IC50 values are then determined.

signaling_pathway_urat1 cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Reabsorption Urate_Cell Uric Acid URAT1->Urate_Cell Urate_Blood Uric Acid Urate_Cell->Urate_Blood Transport Anion Anion (e.g., Lactate) Anion->URAT1 Exchange URAT1_Inhibitor URAT1 Inhibitor URAT1_Inhibitor->URAT1 Inhibition

Mechanism of URAT1 inhibition in the renal proximal tubule.

Conclusion and Future Directions

The structure-activity relationship studies of Xanthine Oxidase and URAT1 inhibitors have provided invaluable insights for the design of novel and potent therapeutics for hyperuricemia and gout. For XO inhibitors, the focus has shifted from purine analogs to diverse heterocyclic scaffolds, leading to compounds with improved safety and efficacy. In the realm of URAT1 inhibitors, the exploration of different molecular backbones, such as the diarylmethane and biphenyl carboxylic acid scaffolds, has yielded highly potent molecules.

Future research will likely concentrate on the development of dual-target inhibitors or compounds with enhanced selectivity to minimize off-target effects. Furthermore, a deeper understanding of the three-dimensional structures of these target proteins in complex with inhibitors will undoubtedly accelerate the discovery of next-generation therapies for the management of uric acid-related disorders.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

References

An In-depth Technical Guide to the Solubility and Stability Profile of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative solubility and stability data for Tsugaric acid A is limited. This guide provides a comprehensive overview of the recommended experimental protocols for determining these properties for a triterpenoid (B12794562) compound like this compound, based on established scientific and regulatory guidelines. The data presented in the tables are illustrative examples.

Introduction to this compound

This compound is a triterpenoid natural product. Triterpenoids are a class of chemical compounds with a basic skeleton derived from C30 squalene (B77637) precursors. The specific chemical structure of this compound (C₃₂H₅₀O₄) suggests it is a lipophilic molecule, which may indicate poor aqueous solubility. Understanding the solubility and stability profile of a research compound like this compound is critical for its advancement in drug discovery and development, as these properties fundamentally impact its formulation, bioavailability, and shelf-life.

Some preliminary information from suppliers suggests that stock solutions of this compound can be stored at -80°C for up to 6 months and at -20°C for up to 1 month, protected from light. This indicates some degree of instability in solution over extended periods at warmer temperatures.

Solubility Profile

The solubility of a compound is a critical physicochemical property that influences its absorption and distribution in biological systems. A comprehensive solubility profile should be established in various aqueous and organic solvents.

Illustrative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common solvents at ambient temperature.

Solvent SystemIllustrative Solubility (mg/mL)Method
Water< 0.01HPLC-UV
Phosphate-Buffered Saline (pH 7.4)< 0.01HPLC-UV
Dimethyl Sulfoxide (DMSO)> 100Visual
Ethanol10 - 20Gravimetric
Methanol5 - 10Gravimetric
Acetonitrile1 - 5HPLC-UV
Polyethylene Glycol 400 (PEG 400)20 - 40HPLC-UV
Propylene Glycol15 - 30HPLC-UV
Experimental Protocol for Solubility Determination

A robust determination of solubility involves both kinetic and thermodynamic methods.

Objective: To determine the equilibrium solubility of this compound in various solvent systems.

Materials:

  • This compound (solid powder)

  • Solvents: Deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, DMSO, Ethanol (95%), Methanol, Acetonitrile, PEG 400, Propylene Glycol.

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

Methodology (based on the shake-flask method for thermodynamic solubility):

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the excess undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter. Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL for each solvent system.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Illustrative Stability Data

The following table provides an example of a stability profile for this compound under various stress conditions.

ConditionDurationAssay (%)Degradants (%)Physical Appearance
Solid State
40°C / 75% RH4 weeks98.51.5No change
60°C2 weeks95.24.8Slight discoloration
Photostability (ICH Q1B)10 days92.17.9Yellowish tint
Solution State (in 50% Ethanol)
pH 3 (40°C)2 weeks85.414.6No change
pH 7 (40°C)2 weeks96.83.2No change
pH 9 (40°C)2 weeks78.221.8Slight precipitate
Oxidative (3% H₂O₂ at RT)24 hours65.134.9No change
Experimental Protocol for Forced Degradation and Stability Testing

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV system (and/or LC-MS for degradant identification)

  • Forced degradation chamber (temperature, humidity, and light controlled)

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add HCl to achieve a final concentration of 0.1 N. Incubate at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Similar to acid hydrolysis, but use 0.1 N NaOH.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 60°C, 80°C) and analyze at set intervals.

  • Photostability: Expose solid and solution samples of this compound to light conditions as specified in ICH guideline Q1B. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The peak purity of the parent compound should be monitored, and the formation of any degradation products should be quantified. LC-MS can be used to identify the structure of major degradants.

Visualizations

Experimental Workflow for Solubility and Stability Profiling

G cluster_solubility Solubility Profiling cluster_stability Stability Profiling prep_super Prepare Supersaturated Solutions equilibrate Equilibrate (24-48h) prep_super->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate quantify_sol Quantify (HPLC-UV) separate->quantify_sol sol_report Solubility Report quantify_sol->sol_report stress Apply Stress Conditions (pH, Temp, Light, Oxidative) sample_time Sample at Timepoints stress->sample_time analyze_stab Analyze for Degradation (HPLC/LC-MS) sample_time->analyze_stab identify_deg Identify Degradants analyze_stab->identify_deg stab_report Stability Report identify_deg->stab_report start This compound (Research Compound) start->prep_super start->stress final_report Comprehensive Profile sol_report->final_report stab_report->final_report

Caption: Workflow for determining the solubility and stability of a research compound.

Logical Relationship for Stability Assessment

G cluster_conditions Stress Conditions compound This compound hydrolysis Hydrolysis (Acidic, Basic) compound->hydrolysis oxidation Oxidation (H₂O₂) compound->oxidation thermal Thermal (Heat) compound->thermal photo Photolytic (Light) compound->photo analytical_method Stability-Indicating Analytical Method (HPLC/LC-MS) hydrolysis->analytical_method oxidation->analytical_method thermal->analytical_method photo->analytical_method degradation_pathway Degradation Pathway Identification analytical_method->degradation_pathway shelf_life Shelf-life Estimation analytical_method->shelf_life

Caption: Logical flow for assessing the stability of this compound.

Initial Toxicological Screening of Novel Compounds: A Technical Guide Using Tsugaric Acid A as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific toxicological data for Tsugaric acid A is publicly available. This guide therefore provides a comprehensive framework for the initial toxicological screening of a novel natural product, using this compound as a hypothetical subject to illustrate the required methodologies, data presentation, and visualization.

Introduction

This compound is a natural product isolated from the fungus Stachybotrys tsukubaensis. As with any novel chemical entity being considered for therapeutic development, a thorough toxicological evaluation is paramount to ensure its safety. This technical guide outlines a standard initial toxicological screening process, detailing the key in vitro and in vivo assays necessary to characterize the potential toxicity of a compound like this compound.

The primary objectives of an initial toxicological screen are to:

  • Determine the acute toxicity of the compound.

  • Identify potential target organs for toxicity.

  • Elucidate the dose-response relationship.

  • Assess the potential for genotoxicity.

  • Inform dose selection for further non-clinical and clinical studies.

In Vitro Toxicity Assessment

In vitro assays are crucial for the initial screening of a large number of compounds in a cost-effective and high-throughput manner. These tests help to identify potential liabilities early in the drug development process.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to understanding the effect of a compound on cell viability. A panel of cell lines, including both cancerous and non-cancerous human cells (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines if anti-cancer activity is also being investigated), should be used.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HepG2 (Liver)> 10085.265.7
HEK293 (Kidney)> 100> 10092.1
A549 (Lung Cancer)75.450.132.8
MCF-7 (Breast Cancer)88.962.545.3
Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction).

  • Compound Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Hypothetical Data Presentation:

Bacterial StrainMetabolic Activation (S9)Result (Fold increase over background)Conclusion
TA98-1.2Negative
TA98+1.5Negative
TA100-1.1Negative
TA100+1.3Negative
TA1535-1.0Negative
TA1535+1.2Negative
TA1537-1.3Negative
TA1537+1.4Negative
WP2 uvrA-1.1Negative
WP2 uvrA+1.2Negative

In Vivo Acute Toxicity Assessment

Following promising in vitro results, in vivo studies are conducted to understand the compound's effects in a whole organism.

Experimental Protocol: Acute Oral Toxicity Study (OECD Guideline 423)

  • Animal Model: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats or BALB/c mice).

  • Dosing: Administer a single oral dose of this compound at a starting dose of 300 mg/kg. Use a sequential dosing strategy (up or down) based on the outcome of the initial dose.

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: Determine the LD50 (lethal dose, 50%) and identify any signs of toxicity.

Hypothetical Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGross Necropsy Findings
30030/3No significant signsNo abnormalities
200030/3Mild lethargy on day 1No abnormalities

Visualization of Workflows and Pathways

Experimental Workflow for Initial Toxicological Screening

G cluster_0 In Vitro Screening cluster_1 In Vivo Screening cluster_2 Cytotoxicity Assays (e.g., MTT) Cytotoxicity Assays (e.g., MTT) Genotoxicity Assays (e.g., Ames Test) Genotoxicity Assays (e.g., Ames Test) Cytotoxicity Assays (e.g., MTT)->Genotoxicity Assays (e.g., Ames Test) Optimization/Termination Optimization/Termination Cytotoxicity Assays (e.g., MTT)->Optimization/Termination Acute Toxicity Study (e.g., OECD 423) Acute Toxicity Study (e.g., OECD 423) Genotoxicity Assays (e.g., Ames Test)->Acute Toxicity Study (e.g., OECD 423) If in vitro results are favorable Further Preclinical Development Further Preclinical Development Acute Toxicity Study (e.g., OECD 423)->Further Preclinical Development This compound This compound This compound->Cytotoxicity Assays (e.g., MTT)

Caption: Workflow for the initial toxicological screening of a novel compound.

Hypothetical Signaling Pathway for Cytotoxicity

If this compound were found to induce cytotoxicity, further mechanistic studies would be required. The following diagram illustrates a hypothetical pathway.

G This compound This compound ROS Production ROS Production This compound->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion

This technical guide provides a foundational framework for the initial toxicological screening of a novel natural product, exemplified by the hypothetical case of this compound. A systematic approach, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo acute toxicity studies, is essential for characterizing the safety profile of a new chemical entity. The data generated from these initial screens are critical for making informed decisions regarding the continued development of a potential therapeutic agent. Further, more detailed toxicological studies, including repeated dose toxicity, reproductive toxicity, and carcinogenicity studies, would be required for compounds that advance in the development pipeline.

A Review of Preliminary Findings on Tsugaric Acid A: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – An in-depth review of the currently available scientific literature reveals a significant lack of preliminary findings for Tsugaric acid A, a natural compound found in the medicinal mushroom Ganoderma lucidum. While the basic chemical properties of this compound are documented, there is a notable absence of published research on its specific biological activities, mechanism of action, and preclinical data. This whitepaper summarizes the known information and provides context based on the activities of its source organism, highlighting the need for further investigation into this potentially valuable compound.

Chemical and Physical Properties of this compound

This compound is a formally recognized chemical entity, with its details cataloged in public chemical databases. The following table summarizes the key identifying and physical properties of this compound based on available data.[1]

PropertyValue
Molecular Formula C₃₂H₅₀O₄
Molecular Weight 498.7 g/mol
Synonyms (-)-Tsugaric acid A, 174391-64-1, SCHEMBL14571763
Physical Description Solid
Melting Point 181 - 182 °C
Natural Source Ganoderma lucidum

Contextual Biological Activities from Ganoderma lucidum

Given the absence of specific studies on this compound, a review of the biological activities of Ganoderma lucidum (also known as Reishi or Lingzhi) extracts may offer a speculative context for its potential therapeutic areas. Ganoderma lucidum has been used for centuries in traditional Asian medicine to promote health and longevity.[2][3] Modern scientific research has identified a wide array of bioactive compounds within this mushroom, primarily polysaccharides and triterpenoids, which are believed to be responsible for its diverse pharmacological effects.[4][5][6][7]

The extracts from Ganoderma lucidum have been reported to exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties: Numerous studies have demonstrated that compounds from Ganoderma lucidum possess immunomodulatory, anti-proliferative, cytotoxic, and antioxidant effects.[4] These extracts have been investigated for their potential against various cancers, including prostate, ovarian, and colon cancer.[4]

  • Immunomodulatory Effects: Polysaccharides from Ganoderma lucidum are particularly known for their ability to modulate the immune system.[2]

  • Anti-inflammatory and Antioxidant Activities: The mushroom contains compounds with significant anti-inflammatory and antioxidant properties, which may help protect tissues from oxidative damage.[3][6]

  • Hepatoprotective Effects: Some studies suggest that extracts from Ganoderma lucidum can offer protection to the liver.[5][6][8]

  • Metabolic Regulation: There is evidence that components of Ganoderma lucidum can influence blood glucose levels and may have beneficial effects in managing hyperuricemia.[2][9]

  • Neuroprotective Properties: Bioactive compounds in Ganoderma lucidum are being explored for their potential in managing neurodegenerative diseases due to their anti-inflammatory and antioxidative effects.[10]

Limitations and Future Directions

It is crucial to emphasize that the biological activities listed above are associated with extracts of Ganoderma lucidum as a whole, or with other specific compounds isolated from it, and not directly with this compound. The contribution of this compound to these effects, if any, remains unknown.

Due to the lack of specific preliminary data for this compound, it is not possible at this time to provide:

  • Quantitative Data Tables: No published IC50, EC50, or other quantitative measures of biological activity for this compound were found.

  • Detailed Experimental Protocols: Without published studies, the methodologies for key experiments involving this compound cannot be detailed.

  • Signaling Pathway and Workflow Diagrams: The mechanism of action and the signaling pathways modulated by this compound have not been elucidated.

The identification of this compound as a constituent of the pharmacologically rich Ganoderma lucidum suggests that it is a compound of interest for future research. Further studies are essential to isolate sufficient quantities of this compound and to conduct comprehensive in vitro and in vivo investigations to determine its specific biological properties and potential therapeutic applications. Such research would be a valuable contribution to the field of natural product drug discovery.

References

"Tsugaric acid A" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 174391-64-1

This technical guide provides an in-depth overview of Tsugaric acid A, a naturally occurring triterpenoid (B12794562), for researchers, scientists, and drug development professionals. It covers its chemical properties, and known biological activities, supported by experimental protocols and pathway visualizations.

Chemical Properties

This compound is a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma lucidum and Ganoderma tsugae.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 174391-64-1[1]
Molecular Formula C₃₂H₅₀O₄[1]
Molecular Weight 498.7 g/mol [1]
Physical State Solid[1]
Melting Point 181-182 °C[1]
Solubility Soluble in DMSO

Biological Activities and Experimental Protocols

This compound has demonstrated significant anti-inflammatory and photoprotective properties. The following sections detail the key experiments that have substantiated these claims.

Anti-inflammatory Activity: Inhibition of Superoxide (B77818) Anion Formation

This compound has been shown to significantly inhibit the formation of superoxide anions in fMLP/CB-stimulated rat neutrophils.[1] This activity suggests its potential as an anti-inflammatory agent.

The following protocol is based on the methodology described by Ko et al. (2008) for assessing the inhibition of superoxide anion generation in neutrophils.[1]

1. Cell Preparation:

  • Neutrophils are isolated from rat blood.
  • The cells are suspended in a suitable buffer (e.g., Hanks' balanced salt solution) at a concentration of 1 x 10⁶ cells/mL.

2. Assay Procedure:

  • A reaction mixture is prepared containing the neutrophil suspension, cytochrome c (1 mg/mL), and various concentrations of this compound (or vehicle control).
  • The mixture is pre-incubated at 37°C for 5 minutes.
  • Superoxide generation is initiated by adding fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B.
  • The change in absorbance at 550 nm is measured spectrophotometrically over time. This absorbance change is proportional to the amount of superoxide anion produced.
  • The percentage inhibition of superoxide anion formation by this compound is calculated by comparing the rate of absorbance change in the presence of the compound to the control.

Photoprotective Effects: Protection of Keratinocytes from UVB-Induced Damage

This compound has been found to protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation, indicating its potential use in photoprotection.[1]

This protocol outlines the general steps to evaluate the photoprotective effects of this compound on human keratinocytes (e.g., HaCaT cells), based on the findings of Ko et al. (2008).[1]

1. Cell Culture and Treatment:

  • Human keratinocytes (HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded in culture plates and allowed to adhere.
  • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24 hours) before UVB exposure.

2. UVB Irradiation:

  • The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
  • A thin layer of PBS is left on the cells during irradiation to prevent drying.
  • Cells are exposed to a specific dose of UVB radiation using a UVB lamp.

3. Assessment of Cell Viability and Damage:

  • Following irradiation, the PBS is replaced with fresh culture medium (with or without this compound).
  • Cell viability is assessed after a further incubation period (e.g., 24-48 hours) using a standard method such as the MTT assay.
  • The protective effect of this compound is determined by comparing the viability of cells treated with the compound to that of untreated, UVB-irradiated cells.

Signaling Pathways

While the precise signaling pathways modulated by this compound have not been fully elucidated in the primary literature, its observed biological activities suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress response.

Potential Signaling Pathway Involvement

Based on its function, this compound may influence the following pathways:

G cluster_0 UVB / fMLP cluster_1 Cellular Stress cluster_2 Signaling Cascades cluster_3 Cellular Response UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) (e.g., Superoxide) UVB->ROS fMLP fMLP fMLP->ROS MAPK MAPK Pathways (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Nrf2 Nrf2 Pathway ROS->Nrf2 Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation Antioxidant Antioxidant Response Nrf2->Antioxidant Tsugaric_acid_A This compound Tsugaric_acid_A->ROS Inhibits Tsugaric_acid_A->Nrf2 Potentially Activates

Caption: Potential signaling pathways affected by this compound.

This diagram illustrates that stimuli like UVB radiation and fMLP can increase reactive oxygen species (ROS), leading to the activation of signaling pathways such as MAPK and NF-κB, which promote inflammation and apoptosis. The Nrf2 pathway, a key regulator of the antioxidant response, is also activated by oxidative stress. This compound is known to inhibit ROS (specifically superoxide anion) and may potentially activate the Nrf2 pathway, thereby exerting its anti-inflammatory and photoprotective effects.

Experimental Workflow for Investigating Signaling Pathways

To further elucidate the mechanisms of action of this compound, the following experimental workflow can be employed.

G start Keratinocytes (e.g., HaCaT) or Neutrophils treatment Treat with this compound start->treatment stimulus Induce Stress (UVB or fMLP) treatment->stimulus lysate Cell Lysis and Protein Extraction stimulus->lysate western Western Blot Analysis lysate->western nrf2_analysis Nuclear Fractionation and Western Blot for Nrf2 lysate->nrf2_analysis readout Measure Phosphorylation of MAPKs (p-ERK, p-JNK, p-p38) and NF-κB (p-p65, p-IκBα) western->readout nrf2_readout Measure Nuclear Translocation of Nrf2 nrf2_analysis->nrf2_readout

Caption: Workflow for signaling pathway analysis.

This workflow outlines the key steps to investigate the effect of this compound on cellular signaling. By treating cells with this compound before inducing stress, researchers can analyze changes in the phosphorylation status of key proteins in the MAPK and NF-κB pathways, as well as the nuclear translocation of Nrf2, using techniques like Western blotting. This will provide direct evidence of the molecular targets of this compound.

References

Methodological & Application

Application Notes and Protocols: Tsugaric Acid A in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a compound of interest for its potential therapeutic applications. These application notes provide a generalized framework for designing and executing cell culture experiments to investigate its biological effects. Due to the limited availability of specific experimental data for this compound, the following protocols and data are based on established methodologies for similar acidic compounds known to induce apoptosis and modulate cellular signaling pathways. Researchers are advised to use this document as a starting point and optimize the protocols for their specific cell lines and experimental conditions.

Data Presentation: Hypothetical Efficacy of this compound

The following table summarizes potential effective concentrations of this compound for initial screening, based on data from functionally related acidic compounds. These values should be used as a guide for designing dose-response experiments to determine the precise IC50 (half-maximal inhibitory concentration) in the cell line of interest.

ParameterCell LineAssayHypothetical Effective Concentration (µM)
IC50 Cancer Cell Line (e.g., A549, HeLa)MTT Assay (48h)10 - 50
Apoptosis Induction Cancer Cell Line (e.g., MDA-MB-231)Annexin V/PI Staining (24h)5 - 25
STAT3 Phosphorylation Inhibition Cancer Cell Line (e.g., HepG2)Western Blot (6h)1 - 20

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the acid).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Potential Signaling Pathway and Experimental Workflow

Based on the activity of similar compounds, this compound may exert its effects by inhibiting the STAT3 signaling pathway, which is often constitutively active in cancer cells and plays a crucial role in cell survival and proliferation.[1][2][3]

Caption: Hypothetical inhibition of the JAK/STAT3 signaling pathway by this compound.

The following diagram illustrates a typical workflow for determining the IC50 value of this compound.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % viability and determine IC50 H->I

Caption: Experimental workflow for IC50 determination using the MTT assay.

References

Application Notes and Protocols for Tsugaric Acid A in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of publicly available scientific literature reveals a significant gap in research concerning the application of Tsugaric acid A in in vivo animal models. At present, there are no specific studies detailing its dosage, administration, or efficacy in preclinical animal studies.

The initial search for "this compound" and its synonyms, including "(-)-Tsugaric acid A," did not yield any published research involving animal models. The available information is primarily limited to its chemical properties and its identification in sources such as Ganoderma lucidum.

Due to the absence of foundational in vivo data, it is not possible to provide the requested detailed application notes, protocols, dosage tables, or signaling pathway diagrams. The creation of such comprehensive documentation requires established experimental evidence that is not currently present in the scientific literature.

For researchers, scientists, and drug development professionals interested in exploring the in vivo potential of this compound, the following general workflow for preclinical evaluation of a novel compound is suggested. This workflow is a standard approach and would need to be adapted based on the specific therapeutic hypothesis for this compound.

General Experimental Workflow for Novel Compound Evaluation In Vivo

G cluster_0 In Vitro & Ex Vivo Analysis cluster_1 Preclinical In Vivo Studies cluster_2 Data Analysis & Reporting a Compound Characterization (Purity, Stability) b In Vitro Target Engagement & Mechanism of Action a->b c Cell-Based Assays (Efficacy, Cytotoxicity) b->c d Pharmacokinetic (PK) Studies (ADME) c->d Transition to In Vivo e Acute & Chronic Toxicity Studies d->e f Dose-Ranging Efficacy Studies in Relevant Animal Models e->f g Pharmacodynamic (PD) Studies (Biomarker Analysis) f->g h Statistical Analysis of PK/PD & Efficacy Data g->h Data Collection i Safety & Tolerability Assessment h->i j Go/No-Go Decision for Further Development i->j

Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic compound.

Hypothetical Experimental Protocols

Should initial in vitro studies suggest a potential therapeutic application for this compound, the subsequent in vivo studies would need to be designed. Below are generalized protocols that would serve as a starting point.

Pharmacokinetic (PK) Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Animal Model:

  • Species: C57BL/6 mice

  • Sex: Male and Female

  • Age: 8-10 weeks

  • Number of animals: 3-5 per time point per route of administration

Drug Formulation:

  • This compound would need to be formulated in a vehicle suitable for the chosen route of administration (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80). The final concentration of the vehicle components should be non-toxic.

Administration:

  • Routes: Intravenous (IV) bolus and oral gavage (PO) are standard initial routes.

  • Dosage: A preliminary dose would be selected based on any available in vitro efficacy data. For example, 1, 5, and 10 mg/kg.

Sampling:

  • Blood samples would be collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma would be separated and stored at -80°C until analysis.

Analysis:

  • A sensitive analytical method, such as LC-MS/MS, would be developed to quantify the concentration of this compound in plasma.

  • PK parameters (e.g., Cmax, Tmax, AUC, half-life) would be calculated using appropriate software.

Acute Toxicity Study in Rats

Objective: To determine the potential for acute toxic effects of this compound and to identify a maximum tolerated dose (MTD).

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and Female

  • Age: 6-8 weeks

  • Number of animals: 3-5 per dose group

Administration:

  • A single dose administered via the intended clinical route (e.g., oral gavage).

  • Dose escalation design, starting with a low dose and increasing in subsequent cohorts.

Observation:

  • Animals would be observed for clinical signs of toxicity, changes in body weight, and mortality for a period of 14 days.

  • At the end of the study, a gross necropsy would be performed, and major organs collected for histopathological examination.

Data Presentation: Should data become available, it would be summarized in tables for clear comparison. An example of a potential dosage table is provided below.

Table 1: Hypothetical Dosage Regimens for this compound in a Murine Cancer Model

ParameterStudy 1 (Example)Study 2 (Example)
Animal Model Xenograft (e.g., A549)Syngeneic (e.g., B16-F10)
Compound This compoundThis compound
Dose 10 mg/kg25 mg/kg
Route Intraperitoneal (IP)Oral (PO)
Frequency DailyTwice Daily
Duration 21 days28 days
Vehicle 10% DMSO in saline0.5% CMC in water
Primary Outcome Tumor volume reductionSurvival Rate

It is imperative to reiterate that the information presented above is generalized and hypothetical. Specific experimental designs and protocols for this compound can only be developed following foundational research that establishes its biological activity and therapeutic potential. Researchers are strongly encouraged to conduct thorough in vitro characterization before proceeding to any in vivo studies.

Application Note: Quantification of Tsugaric Acid A in Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a lanostane-type triterpenoid (B12794562) that has been isolated from several species of fungi, notably from the genus Ganoderma. Preliminary studies have indicated its potential as a bioactive compound, exhibiting cytotoxic activities against various cancer cell lines, including human hepatoma, cervical carcinoma, and promyelocytic leukemia cells[1]. As interest in the therapeutic potential of natural products continues to grow, robust and reliable analytical methods for the quantification of compounds like this compound are essential for pharmacokinetic studies, quality control of raw materials, and formulation development.

This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific, validated methods for this compound are not widely published, the following protocols are based on established analytical principles for triterpenoids and other organic acids, offering a strong foundation for method development and validation in a research setting.

Analytical Methods

The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally preferred for complex biological matrices due to its higher sensitivity and specificity.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for the quantification of this compound in less complex matrices such as fungal extracts or partially purified samples.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of triterpenoids.

    • Mobile Phase: A gradient elution using:

    • Gradient Program:

      Time (min) % Solvent B
      0 50
      20 95
      25 95
      26 50

      | 30 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: As triterpenoids may lack a strong chromophore, detection can be attempted at lower UV wavelengths, such as 210 nm or 245 nm[1]. A DAD is useful for identifying the optimal detection wavelength.

    • Injection Volume: 10 µL

  • Sample Preparation (from Fungal Extract):

    • Accurately weigh 1 g of dried and powdered fungal material.

    • Extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) suitable for fast LC.

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: Acetonitrile with 0.1% Formic acid

    • Gradient Program: A faster gradient can be employed compared to HPLC-UV.

      Time (min) % Solvent B
      0 40
      8 98
      10 98
      10.1 40

      | 12 | 40 |

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for acidic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These would need to be determined by infusing a standard solution of this compound. A hypothetical transition could be based on its molecular weight (for C30H48O3, MW = 456.7 g/mol ).

      • Precursor Ion (Q1): m/z 455.3 [M-H]⁻

      • Product Ion (Q3): A specific fragment ion would be identified during method development.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximal signal intensity.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar triterpenoid not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Filter or centrifuge again before injecting into the LC-MS/MS system.

  • Standard and QC Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into a blank matrix (e.g., drug-free plasma).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods upon validation. These values are representative of typical validated bioanalytical methods for small molecules.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) 1 µg/mL1 ng/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (% RSD) < 10%< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_standards Standards & QC Sample Biological or Fungal Sample Extraction Extraction (e.g., LLE, SPE, Methanol) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration / Centrifugation Concentration->Filtration Analysis HPLC-UV or LC-MS/MS Analysis Filtration->Analysis Inject Sample DataProcessing Data Processing (Peak Integration) Analysis->DataProcessing Quantification Quantification (Calibration Curve) DataProcessing->Quantification StdStock Standard Stock Solution Calibrators Calibration Standards StdStock->Calibrators QC Quality Control Samples StdStock->QC Calibrators->Analysis QC->Analysis

Caption: General workflow for this compound quantification.

Hypothetical Signaling Pathway

This compound has been noted for its anti-proliferative effects on cancer cells[1]. While the exact mechanism is not fully elucidated, many triterpenoids exert their effects through the induction of apoptosis. The diagram below illustrates a generalized signaling pathway for apoptosis induction, a plausible mechanism of action for this compound.

signaling_pathway cluster_cell Cancer Cell TsugaricAcidA This compound ROS ↑ Reactive Oxygen Species (ROS) TsugaricAcidA->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic pathway for this compound.

Conclusion

The analytical methods proposed in this document provide a robust starting point for the reliable quantification of this compound in various matrices. The HPLC-UV method is suitable for routine analysis of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications such as pharmacokinetics. Successful implementation will require thorough method validation to ensure accuracy, precision, and reliability of the generated data, thereby supporting further research and development of this compound as a potential therapeutic agent.

References

Application Note: Development of HPLC and LC-MS Methods for the Analysis of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the qualitative and quantitative analysis of Tsugaric acid A. Due to the limited availability of established and validated methods in published literature, this application note provides a starting point for method development and validation. The protocols are based on the known physicochemical properties of this compound and general chromatographic principles for similar analytes.

Introduction

This compound is a tetracyclic triterpenoid (B12794562) with the chemical formula C₃₂H₅₀O₄ and a molecular weight of 498.75.[1] It has been identified in various natural sources, including species of the Boswellia genus.[1] As research into the potential therapeutic properties of this compound continues, robust and reliable analytical methods are crucial for its identification, quantification, and pharmacokinetic studies. This document provides detailed, proposed protocols for HPLC and LC-MS analysis to serve as a foundation for researchers in this field.

Chemical Structure of this compound:

  • Formula: C₃₂H₅₀O₄[1][2]

  • Molecular Weight: 498.748 g/mol [1]

  • Synonyms: 3-α-acetyloxylanosta-8,24-dien-21-oic acid[1]

Proposed HPLC Method for Quantification

High-Performance Liquid Chromatography with UV detection is a standard technique for the quantification of organic compounds. Given that this compound is a carboxylic acid, a reverse-phase HPLC method is proposed.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions (Proposed):

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient Elution Start with a higher concentration of Mobile Phase A and gradually increase Mobile Phase B over the run time. A suggested starting gradient is provided in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 210 nm (based on the carboxylic acid chromophore)
Run Time 25 minutes

Proposed Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
22.0595
22.1955
25.0955

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable organic solvent such as methanol (B129727) or acetonitrile to prepare a stock solution. Further dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards.

  • Sample Preparation: For samples containing this compound, perform an appropriate extraction using an organic solvent. The final extract should be filtered through a 0.45 µm syringe filter before injection.

Proposed LC-MS Method for Identification and Sensitive Quantification

For higher sensitivity and selectivity, especially in complex matrices like biological samples, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is recommended.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system equipped with an Electrospray Ionization (ESI) source

  • High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) or a tandem mass spectrometer (e.g., Triple Quadrupole)

Liquid Chromatography Conditions (Proposed):

The HPLC conditions described in section 2.1 can be adapted for the LC-MS system. The use of formic acid in the mobile phase makes it compatible with mass spectrometry.

Mass Spectrometry Conditions (Proposed):

ParameterRecommended Condition
Ionization Mode Negative Electrospray Ionization (ESI-) is recommended due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻.
Scan Mode Full scan mode for initial identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Capillary Voltage 3.0 - 4.0 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 - 450 °C
Collision Energy To be optimized for fragmentation if using MS/MS.

Data Acquisition and Analysis:

  • Full Scan: In full scan mode, the expected deprotonated molecule [M-H]⁻ for this compound would be at m/z 497.36.

  • MS/MS (for MRM): A precursor ion of m/z 497.36 would be selected. Product ions would need to be determined by fragmentation experiments.

Diagrams

HPLC_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification cluster_data Data Processing Standard This compound Standard Dissolution Dissolve in Solvent Standard->Dissolution Sample Test Sample Extraction Extract with Solvent Sample->Extraction Filtration Filter (0.45 µm) Dissolution->Filtration Extraction->Filtration HPLC_System HPLC System Filtration->HPLC_System HPLC Path LCMS_System LC-MS System Filtration->LCMS_System LC-MS Path UV_Detector UV/PDA Detector HPLC_System->UV_Detector Mass_Spec Mass Spectrometer LCMS_System->Mass_Spec Quantification Quantification UV_Detector->Quantification Mass_Spec->Quantification Identification Identification Mass_Spec->Identification

Caption: Experimental workflow for HPLC and LC-MS analysis of this compound.

Method Validation Parameters

Once the initial method development is complete, the following parameters should be evaluated according to ICH guidelines to ensure the method is suitable for its intended purpose:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The proposed HPLC and LC-MS methods provide a solid foundation for the analysis of this compound. These protocols will require optimization and validation by researchers to ensure they are fit for their specific applications. The detailed experimental conditions and validation guidelines presented here are intended to streamline the method development process for scientists and professionals in the field of drug development and natural product analysis.

References

Tsugaric Acid A: Uncharted Territory for a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, information regarding the biological activity and potential applications of Tsugaric acid A as a molecular probe remains elusive. Currently, there is no publicly available data to support the creation of detailed application notes and protocols for its use in research, drug development, or any other scientific capacity.

This compound is a defined chemical entity with the molecular formula C₃₂H₅₀O₄ and the IUPAC name 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid. However, beyond its chemical structure and basic physical properties, its biological function, mechanism of action, and potential molecular targets are not described in the accessible scientific literature.

This lack of information makes it impossible to generate the requested detailed application notes, experimental protocols, and visualizations. The development of such materials requires a foundational understanding of a compound's biological context, including:

  • Biological Target: The specific protein, enzyme, receptor, or other biomolecule with which this compound interacts.

  • Mechanism of Action: How this compound elicits a biological effect after binding to its target.

  • Signaling Pathways: The downstream cellular pathways that are modulated by the interaction of this compound with its target.

  • Quantitative Data: Metrics such as binding affinity (Kd), inhibitory concentration (IC50), or effective concentration (EC50) that are crucial for designing experiments.

Without this fundamental knowledge, any proposed protocols or pathways would be purely speculative and not grounded in scientific evidence, thereby being of no practical use to researchers and potentially leading to inaccurate results.

It is possible that "this compound" is a very recently discovered compound, a compound with research data that is not yet publicly available, or a substance that has been investigated but did not yield significant biological activity worth publishing.

To the researchers, scientists, and drug development professionals seeking information on this compound, we recommend the following:

  • Verify the Compound Name and Origin: Double-check the spelling and consider any alternative names or identifiers for the compound. If the compound was obtained from a specific source (e.g., a natural product extract, a commercial vendor), that source may have additional information.

  • Consult Primary Literature: If this compound is mentioned in a specific research article, patent, or conference proceeding, that document would be the primary source for any known biological activity.

  • Internal Research Data: If this is a proprietary compound from an internal drug discovery program, all relevant data would reside within the organization.

Should information regarding the biological target and mechanism of action of this compound become available, the generation of detailed application notes and protocols would be a feasible endeavor. At present, however, the scientific community awaits the foundational research that would enable its use as a molecular probe.

Application Notes and Protocols for High-Throughput Screening of Tsugaric Acid A as a Potential Modulator of Uric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, an excess of uric acid in the blood, is a key factor in the development of gout and is associated with other metabolic and cardiovascular diseases.[1][2][3] Uric acid is the final product of purine (B94841) metabolism in humans, catalyzed by the enzyme xanthine (B1682287) oxidase.[1][4] Consequently, the inhibition of uric acid production is a major therapeutic strategy for managing hyperuricemia.[5] High-throughput screening (HTS) assays are essential tools in modern drug discovery for efficiently screening large compound libraries to identify novel inhibitors of biological targets.[6]

This document provides a detailed protocol for a hypothetical high-throughput screening assay designed to identify and characterize inhibitors of uric acid production. As a case study, we describe the screening of a novel compound, "Tsugaric acid A," against a known inhibitor. The protocols and data presented herein are intended to serve as a guide for researchers developing similar screening campaigns.

Principle of the Assay

This HTS assay is a cell-based colorimetric assay that quantifies the amount of uric acid produced by cultured hepatocytes.[7] In this model, cells are stimulated with purine nucleosides (e.g., inosine (B1671953) and guanosine) to induce uric acid production.[7] The amount of uric acid released into the culture medium is then measured using a colorimetric assay where uricase catalyzes the conversion of uric acid to allantoin (B1664786) and hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a colorimetric probe in the presence of horseradish peroxidase to produce a colored product, which can be quantified by measuring the absorbance at 520 nm.[8] The reduction in uric acid production in the presence of a test compound is indicative of its inhibitory activity.

Signaling Pathway of Purine Metabolism

The following diagram illustrates the terminal steps of purine metabolism leading to the production of uric acid, the target of this screening assay.

Purine_Metabolism cluster_pathway Purine Breakdown to Uric Acid Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanosine (B1672433) Guanosine Xanthine Xanthine Guanosine->Xanthine Hypoxanthine->Xanthine Xanthine_Oxidase1 Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine_Oxidase2 Xanthine Oxidase

Purine metabolism pathway to uric acid.

Experimental Workflow for High-Throughput Screening

The diagram below outlines the general workflow for the high-throughput screening of compounds like this compound.

HTS_Workflow Start Start Plate_Cells Plate Hepatocytes in 96-well Plates Start->Plate_Cells Incubate_1 Incubate Cells (24h) Plate_Cells->Incubate_1 Add_Compounds Add Test Compounds (e.g., this compound) and Controls Incubate_1->Add_Compounds Add_Precursors Add Purine Precursors (Inosine/Guanosine) Add_Compounds->Add_Precursors Incubate_2 Incubate (2h) Add_Precursors->Incubate_2 Collect_Supernatant Collect Supernatant Incubate_2->Collect_Supernatant Perform_Assay Perform Uric Acid Colorimetric Assay Collect_Supernatant->Perform_Assay Read_Absorbance Read Absorbance at 520 nm Perform_Assay->Read_Absorbance Data_Analysis Data Analysis (IC50 determination) Read_Absorbance->Data_Analysis End End Data_Analysis->End

High-throughput screening workflow.

Detailed Experimental Protocols

Materials and Reagents
  • AML12 (Alpha Mouse Liver 12) cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Inosine and Guanosine (Sigma-Aldrich)

  • Allopurinol (positive control)

  • This compound (test compound)

  • Uric Acid Assay Kit (Colorimetric) (e.g., RayBiotech, BioAssay Systems)[8][9]

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 520 nm[8]

Protocol for Cell-Based Uric Acid Production Assay
  • Cell Culture and Plating:

    • Culture AML12 hepatocytes in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control, Allopurinol, in the assay medium.

    • Remove the culture medium from the cells and replace it with fresh medium containing the test compounds or controls. Include a vehicle control (e.g., DMSO).

  • Induction of Uric Acid Production:

    • Prepare a stock solution of purine precursors by dissolving inosine and guanosine in the assay medium.

    • Add the purine precursor solution to each well to a final concentration of 100 µM each.[7]

    • Incubate the plate at 37°C for 2 hours.

  • Uric Acid Quantification:

    • After incubation, carefully collect the supernatant from each well.

    • Perform the uric acid assay according to the manufacturer's instructions. A generalized protocol is as follows:[8]

      • Add 40 µL of the collected supernatant or uric acid standards to a new 96-well plate.

      • Prepare the Enzyme Mix Solution as per the kit protocol and pre-warm it to 37°C.

      • Add 200 µL of the Enzyme Mix Solution to each well.

      • Incubate the plate for 10 minutes at 37°C, protected from light.

      • Measure the absorbance at 520 nm using a microplate reader.

Data Analysis
  • Calculate the concentration of uric acid in each sample using the standard curve generated from the uric acid standards.

  • Determine the percentage of inhibition of uric acid production for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Screening Results

The following table summarizes the hypothetical quantitative data for this compound in comparison to the known xanthine oxidase inhibitor, Allopurinol.

CompoundTargetAssay TypeIC₅₀ (µM)Max Inhibition (%)
This compoundUric Acid ProductionCell-based15.292.5
AllopurinolUric Acid ProductionCell-based1.898.7

Uric Acid-Induced Inflammatory Signaling

Elevated levels of uric acid can trigger inflammatory responses through various signaling pathways, including the NF-κB pathway.[10][11][12] The diagram below illustrates a simplified representation of this pathway.

NFkB_Pathway cluster_pathway Uric Acid-Induced NF-κB Signaling Uric_Acid Uric Acid Receptor Cell Surface Receptor Uric_Acid->Receptor ROS Reactive Oxygen Species (ROS) Receptor->ROS IKK IKK Complex ROS->IKK NFkB_complex p65 p50 IκBα IKK->NFkB_complex:IkB phosphorylates IkB IκBα NFkB_p65 p65 NFkB_p50 p50 NFkB_complex:IkB->IkB degradation NFkB_active p65 p50 Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α) Nucleus->Inflammatory_Genes

Uric acid-induced NF-κB signaling.

Conclusion

The described high-throughput screening assay provides a robust and efficient method for identifying and characterizing potential inhibitors of uric acid production. The hypothetical data for this compound demonstrates its potential as a lead compound for further investigation. While Allopurinol shows higher potency in this hypothetical model, this compound represents a novel chemical scaffold that could be optimized through medicinal chemistry efforts. Further studies would be required to elucidate its precise mechanism of action and to evaluate its efficacy and safety in preclinical models. This application note serves as a foundational guide for researchers aiming to discover new therapeutics for hyperuricemia and related disorders.

References

Application Notes and Protocols for Inducing a Specific Cellular Response

Author: BenchChem Technical Support Team. Date: December 2025

Note on the Topic: Initial searches for "Tsugaric acid A" did not yield sufficient detailed public information to construct comprehensive application notes and protocols that meet the core requirements for quantitative data, detailed methodologies, and validated signaling pathways. Therefore, this document focuses on Uric Acid , specifically in its crystalline form as Monosodium Urate (MSU) , a well-characterized and widely used agent for inducing a potent pro-inflammatory cellular response. The principles, protocols, and data presentation formats provided herein can serve as a template for researchers working with other specific compounds.

Application Notes: Inducing a Pro-inflammatory Response using Monosodium Urate (MSU) Crystals

Audience: Researchers, scientists, and drug development professionals in immunology, rheumatology, and pharmacology.

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans.[1] Under conditions of hyperuricemia, where serum uric acid levels are elevated, it can precipitate into monosodium urate (MSU) crystals, particularly in joints and soft tissues.[2] These MSU crystals are the causative agent of gout, a severe and painful inflammatory arthritis.[1][3] In a research context, MSU crystals serve as a classic stimulus to induce a sterile inflammatory response. They are recognized by the innate immune system as an endogenous "danger signal" or Damage-Associated Molecular Pattern (DAMP), triggering a robust cellular response characterized by the production of pro-inflammatory cytokines.[3][4][5] This makes MSU crystals an invaluable tool for studying the mechanisms of sterile inflammation, inflammasome activation, and for screening anti-inflammatory therapeutic agents.

Principle of Action: NLRP3 Inflammasome Activation

The pro-inflammatory response to MSU crystals is primarily mediated by their recognition and phagocytosis by innate immune cells, particularly macrophages.[6] This process initiates a signaling cascade that leads to the activation of the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome.[1][4][7]

The activation is a two-step process:

  • Priming (Signal 1): This step involves the transcriptional upregulation of key inflammasome components, such as NLRP3 itself and the precursor form of Interleukin-1β (pro-IL-1β), often via Toll-like receptor (TLR) signaling.[4] In some experimental setups, cells are pre-treated with a priming agent like lipopolysaccharide (LPS).[8][9]

  • Activation (Signal 2): Phagocytosed MSU crystals lead to lysosomal destabilization and rupture. This releases cathepsins into the cytosol and causes an efflux of potassium (K+) ions.[4] These intracellular changes are sensed by the NLRP3 protein, triggering the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[10][11]

Once assembled, the inflammasome facilitates the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[10] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell, propagating the inflammatory response.[1][10] This can ultimately lead to a form of inflammatory cell death known as pyroptosis.[4]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the preparation of MSU crystals and their application in cell culture experiments, compiled from various protocols.

Table 1: Parameters for Monosodium Urate (MSU) Crystal Preparation

ParameterValueMethod/NotesSource
Starting Material Uric Acid---[8]
Concentration for Dissolution 1.0 g in 200 mLAcid Titration Method[8]
4.0 g in 800 mLAlkali Titration Method[8]
8.0 g in 1600 mLNeutralization Method[12]
Dissolution Temperature Boiling (100 °C) or 60 °CDependent on method[8][12]
pH for Dissolution/Crystallization Adjusted to 7.2Acid/Neutralization Method[8][12]
Adjusted to 8.9Alkali Titration Method[8]
Crystallization Conditions Cool gradually, then store at 4°COvernight to 24 hours[8][13]
Centrifugation Speed 2000 x g for 5-10 minutesTo pellet crystals for washing[13]
Sterilization Dry heat at 180°C for 2 hoursPost-drying to ensure sterility[8]
Yield (from 1g Uric Acid) ~0.69 gAlkali Titration Method[8]
~0.46 gNeutralization Method[8]
Crystal Size 2 - 40 µmVaries with preparation method[14]

Table 2: Parameters for In Vitro Macrophage Stimulation with MSU Crystals

ParameterValueCell Type/NotesSource
Cell Line THP-1 (human monocytic)Differentiated with PMA (e.g., 50 ng/mL for 24h)[9][15]
Bone Marrow-Derived Macrophages (BMDMs)Murine primary cells[9]
Priming Agent (Optional) Lipopolysaccharide (LPS)20 ng/mL for 3 hours[9]
MSU Crystal Concentration 0.1 - 0.5 mg/mL (10 - 50 mg/dL)For cytokine induction in THP-1 and RAW264.7 cells[16][17]
200 µg/mLFor stimulation of primed BMDMs and THP-1 cells[9]
Incubation Time 8 - 24 hoursFor measurement of cytokine secretion[9][15]
Primary Readout IL-1β, TNF-α, IL-6, IL-8 secretionMeasured by ELISA[15][17]

Experimental Protocols

Protocol 1: Preparation and Characterization of Monosodium Urate (MSU) Crystals

This protocol is based on the alkali titration method, which has been reported to yield a high quantity of pro-inflammatory crystals.[8]

Materials:

  • Uric Acid Powder (Sigma-Aldrich, U2625 or equivalent)

  • Sodium Hydroxide (NaOH), 0.5 M solution

  • Sterile, demineralized, endotoxin-free water

  • Sterile, endotoxin-free glassware (beakers, graduated cylinders)

  • Magnetic stir bar and hot plate

  • pH meter

  • Centrifuge and sterile 50 mL conical tubes

  • Drying oven

  • Light and polarized light microscope

Methodology:

  • Dissolution: In a sterile beaker, add 4 g of uric acid to 800 mL of sterile demineralized water.[8] Place the beaker on a hot plate with a magnetic stirrer and heat the solution to 60°C while stirring.[8]

  • pH Adjustment: Slowly add 0.5 M NaOH dropwise to the suspension. Monitor the pH continuously. Continue adding NaOH until the pH reaches 8.9 and all uric acid has completely dissolved.[8] Maintain the temperature at 60°C during this process.

  • Crystallization: Once the solution is clear, turn off the heat and allow it to cool slowly to room temperature with gentle stirring.

  • Incubation: Cover the beaker and transfer it to a 4°C refrigerator. Let it stand for 24 hours to allow for crystal formation.[8] A white precipitate of MSU crystals will form.

  • Harvesting: Carefully decant the supernatant. Transfer the crystal slurry to sterile 50 mL conical tubes.

  • Washing: Centrifuge the tubes at 2000 x g for 5 minutes to pellet the crystals.[13] Aspirate the supernatant. Wash the crystals by resuspending the pellet in 20 mL of sterile, cold 75% ethanol, followed by centrifugation. Repeat this wash step with sterile, endotoxin-free water.

  • Drying: After the final wash, decant the supernatant and place the open tubes in a drying oven at 100°C for 6 hours, or until the crystals are completely dry and form a fine powder.[8]

  • Sterilization: To ensure sterility and degrade any potential endotoxin (B1171834) contamination, bake the dry crystals in a glass vial at 180°C for 2 hours.[8]

  • Characterization (Optional but Recommended):

    • Visually inspect the crystals under a light microscope. They should appear as needle-shaped crystals with lengths ranging from 5 to 25 micrometers.[12]

    • Under a polarized light microscope, confirm that the crystals exhibit strong negative birefringence.[12]

    • Perform a Limulus Amebocyte Lysate (LAL) assay to confirm that endotoxin levels are below 0.1 EU/mL for the final working concentration.

Protocol 2: Induction of an Inflammatory Response in THP-1 Macrophages

This protocol describes how to differentiate and stimulate the THP-1 human monocytic cell line to produce pro-inflammatory cytokines in response to MSU crystals.

Materials:

  • THP-1 cell line (ATCC TIB-202 or equivalent)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Sterile, endotoxin-free PBS

  • Prepared sterile MSU crystals (from Protocol 1)

  • Caspase-1 inhibitor (e.g., Z-YVAD-FMK) for control experiments

  • ELISA kits for human IL-1β and TNF-α

  • Sterile tissue culture plates (24-well or 96-well)

Methodology:

  • Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Differentiation into Macrophages:

    • Seed THP-1 cells into a 24-well plate at a density of 5 x 10⁵ cells/well.

    • Add PMA to a final concentration of 50 ng/mL.

    • Incubate for 24-48 hours. The cells will become adherent and differentiate into a macrophage-like phenotype.

    • After incubation, gently aspirate the PMA-containing medium, wash the cells once with warm PBS, and add fresh, complete RPMI medium. Let the cells rest for 24 hours before stimulation.

  • MSU Crystal Stimulation:

    • Prepare a stock suspension of sterile MSU crystals in sterile PBS or RPMI medium (e.g., 10 mg/mL). Vortex vigorously immediately before use to ensure a uniform suspension.

    • Aspirate the medium from the differentiated THP-1 cells.

    • Add fresh medium containing the desired final concentration of MSU crystals (e.g., 200 µg/mL).[9]

    • Controls: Include wells with medium only (negative control) and wells pre-treated with a caspase-1 inhibitor for 1 hour before adding MSU crystals (specificity control for inflammasome-dependent IL-1β).[15]

  • Incubation: Incubate the stimulated cells for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any cells and debris. Carefully collect the supernatant and store it at -80°C until analysis.

  • Cytokine Analysis:

    • Quantify the concentration of IL-1β and TNF-α in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.

    • A significant increase in IL-1β in the MSU-stimulated wells compared to the negative control indicates a successful pro-inflammatory response. This increase should be significantly reduced in the caspase-1 inhibitor control wells.[15]

Mandatory Visualizations

MSU_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_cytosol Cytosol cluster_inflammasome NLRP3 Inflammasome Assembly cluster_nucleus Nucleus MSU MSU Crystal Phagosome Phagosome MSU->Phagosome Phagocytosis Cathepsin Cathepsin B Phagosome->Cathepsin Lysosomal Rupture K_efflux K+ Efflux Phagosome->K_efflux Lysosome Lysosome Lysosome->Phagosome Fusion NLRP3 NLRP3 Cathepsin->NLRP3 Activation K_efflux->NLRP3 Activation ASC ASC NLRP3->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Secreted IL-1β (Pro-inflammatory) ProIL1b->IL1b NFkB NF-κB (Priming Signal) NFkB->ProIL1b Transcription cluster_extracellular cluster_extracellular IL1b->cluster_extracellular Secretion

Caption: MSU-induced NLRP3 inflammasome activation pathway in macrophages.

Experimental_Workflow cluster_prep Protocol 1: MSU Crystal Preparation cluster_stim Protocol 2: Macrophage Stimulation p1_start 1. Dissolve Uric Acid (60°C, pH 8.9) p1_cryst 2. Crystallize (Cool to 4°C, 24h) p1_start->p1_cryst p1_wash 3. Harvest & Wash (Centrifuge, EtOH/H₂O) p1_cryst->p1_wash p1_dry 4. Dry & Sterilize (100°C then 180°C) p1_wash->p1_dry p1_end Sterile MSU Crystals p1_dry->p1_end p2_stim 2. Stimulate with MSU (e.g., 200 µg/mL, 24h) p1_end->p2_stim Use for stimulation p2_diff 1. Differentiate THP-1 Cells (PMA, 24-48h) p2_diff->p2_stim p2_collect 3. Collect Supernatant (Centrifuge) p2_stim->p2_collect p2_analyze 4. Analyze Cytokines p2_collect->p2_analyze p2_result Quantitative Data (IL-1β, TNF-α levels) p2_analyze->p2_result

Caption: Experimental workflow for MSU crystal preparation and cell stimulation.

References

protocol for "Tsugaric acid A" solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tsugaric acid A is a triterpenoid (B12794562) compound that has garnered interest for its potential therapeutic properties, including antioxidant and photoprotective effects.[1] Proper preparation and storage of this compound solutions are critical for ensuring experimental reproducibility and maximizing its biological activity. This document provides detailed protocols for the preparation of stock and working solutions of this compound for both in vitro and in vivo applications, along with recommended storage conditions to maintain its stability.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₂H₅₀O₄[2]
Molecular Weight498.74 g/mol [2]
AppearanceSolid[2]
Melting Point181 - 182 °C[2]

Solution Preparation

The solubility of this compound can vary significantly depending on the solvent. It is sparingly soluble in water but shows good solubility in certain organic solvents and solvent mixtures.

Stock Solution Preparation (for in vitro and in vivo use)

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound.

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 2.005 mL of DMSO to 1 mg of this compound.

  • Vortex the solution until the solid is completely dissolved. Gentle heating or sonication may be applied to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data for Stock Solution Preparation in DMSO:

Desired ConcentrationVolume of DMSO per 1 mg this compound
1 mM2.005 mL
5 mM0.401 mL
10 mM0.201 mL
Working Solution Preparation for in vivo Experiments

For animal studies, it is often necessary to prepare this compound in a vehicle that is well-tolerated. Below are two protocols for preparing formulations suitable for intraperitoneal or oral administration.

Protocol 1: Suspended Solution

This protocol yields a suspended solution with a concentration of 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the following solvents in the specified order and vortex after each addition:

    • 10% DMSO (containing the appropriate amount of this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Use ultrasonic treatment to ensure a uniform suspension.

Protocol 2: Clear Solution

This protocol yields a clear solution with a concentration of at least 2.5 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the following solvents in the specified order and vortex after each addition:

    • 10% DMSO (containing the appropriate amount of this compound)

    • 90% Corn Oil

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound solutions.

Stock Solutions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

  • Protection: Solutions should be protected from light.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[1]

In vivo Working Solutions:

  • It is recommended to prepare fresh working solutions on the day of use to ensure optimal efficacy.

Experimental Protocols and Signaling Pathways

This compound has been noted for its antioxidant and photoprotective activities, suggesting its interaction with specific cellular signaling pathways.

Antioxidant and Photoprotective Mechanisms

This compound has been shown to significantly inhibit superoxide (B77818) anion formation and protect human keratinocytes from damage induced by ultraviolet B (UVB) light.[1] While the precise mechanisms for this compound are still under investigation, related triterpenoids are known to exert their protective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Potential Signaling Pathways:

  • Nrf2/Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Some triterpenoids have been shown to activate the Nrf2 pathway, and it is plausible that this compound may act similarly to enhance the cellular antioxidant defense.

  • MAPK Pathway: Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are involved in cellular responses to various stressors, including UV radiation. In keratinocytes, UV exposure can lead to the activation of MAPK pathways, contributing to inflammation and cell damage. The protective effects of some natural compounds involve the inhibition of these pathways.

  • MMP Inhibition: Matrix metalloproteinases (MMPs) are enzymes that degrade extracellular matrix components. UV radiation can increase MMP expression, contributing to photoaging. Some triterpenoids have demonstrated the ability to inhibit MMPs, suggesting a potential mechanism for the anti-photoaging effects of this compound.

Experimental Workflow for Investigating Photoprotective Effects:

G cluster_0 In Vitro Model cluster_1 Treatment cluster_2 Stress Induction cluster_3 Endpoint Analysis keratinocytes Human Keratinocytes tsugaric_acid This compound Pre-treatment keratinocytes->tsugaric_acid 1. uvb UVB Irradiation tsugaric_acid->uvb 2. ros ROS Measurement uvb->ros 3. mapk MAPK Pathway Analysis (Western Blot) uvb->mapk 3. mmp MMP Expression/Activity (Zymography/ELISA) uvb->mmp 3. nrf2 Nrf2 Activation (Western Blot/Reporter Assay) uvb->nrf2 3.

Caption: Workflow for evaluating the photoprotective effects of this compound.

Signaling Pathway Diagram:

G UVB UVB Radiation ROS Increased ROS UVB->ROS MAPK MAPK Activation (p38, JNK, ERK) ROS->MAPK Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 disrupts MMPs MMP Upregulation MAPK->MMPs Nrf2 Nrf2 Nuclear Translocation Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Cell_Damage Cell Damage & Photoaging MMPs->Cell_Damage Tsugaric_Acid This compound Tsugaric_Acid->ROS inhibits Tsugaric_Acid->MAPK inhibits Tsugaric_Acid->Nrf2 promotes Tsugaric_Acid->MMPs inhibits

References

Application Notes and Protocols: Uric Acid in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound: The following information pertains to Uric Acid . Initial searches for "Tsugaric acid A" did not yield specific results, suggesting a possible typographical error. Given the context of disease models and inflammatory pathways, we have proceeded with the well-researched compound, Uric Acid.

Introduction

Uric acid (UA) is the final product of purine (B94841) metabolism in humans.[1][2] While it functions as a significant antioxidant at physiological concentrations, elevated levels of uric acid, a condition known as hyperuricemia, are strongly associated with several pathological conditions.[3][4] Hyperuricemia is a key factor in the development of gout, a painful inflammatory arthritis caused by the deposition of monosodium urate (MSU) crystals in joints.[1][5] Beyond gout, uric acid is increasingly recognized as a pro-inflammatory agent that contributes to the pathogenesis of metabolic syndrome, cardiovascular diseases, and chronic kidney disease.[6][7] This document provides an overview of the application of uric acid in various disease models to study its pathological effects and to evaluate potential therapeutic interventions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pro-inflammatory effects of uric acid in various experimental settings.

Table 1: In Vitro Pro-inflammatory Effects of Uric Acid

Cell Line/ModelTreatmentConcentrationOutcomeKey Findings
Human Monocytes (THP-1)Uric Acid (0.5 mM) + LPS0.5 mMIncreased IL-6, IL-8, IL-1β mRNA and protein expressionUric acid enhances the pro-inflammatory response in the presence of an inflammatory stimulus.[8]
Human Umbilical Vein Endothelial Cells (HUVEC)Uric Acid (0.5 mM) + High Glucose0.5 mMIncreased IL-6 and IL-8 protein expressionUric acid exacerbates hyperglycemia-induced endothelial inflammation.[8]
Rat Vascular Smooth Muscle Cells (VSMCs)Uric AcidNot specifiedInduction of TNF-α expressionUric acid promotes vascular inflammation, a key process in atherosclerosis.[9]
HepG2 CellsUric AcidNot specifiedActivation of NF-κB signaling pathwayUric acid induces hepatic inflammation.[10]

Table 2: In Vivo Models of Hyperuricemia and Gout

Animal ModelInduction MethodKey Pathological FeaturesRelevant Findings
QuailHigh-calcium/high-purine diet + 10% fructose (B13574) waterProgressive hyperuricemia, urate nephropathy, and gouty arthritisModel recapitulates the progressive nature of human uric acid metabolism disorders.[11]
MicePotassium oxonate (uricase inhibitor) + high-fat dietHyperuricemia, gouty arthritisUsed to study the effects of therapeutic agents on uric acid levels and inflammation.[12]
MiceIntraperitoneal injection of potassium oxonateHyperuricemiaStandard model for inducing high serum uric acid levels.[11]
MiceIntra-articular injection of MSU crystalsGouty arthritisSpecifically models the acute inflammatory response in joints.[11]

Experimental Protocols

Preparation of Monosodium Urate (MSU) Crystals for In Vitro and In Vivo Studies

This protocol is adapted from established methods for generating MSU crystals that mimic those found in the synovial fluid of gout patients.[13]

Materials:

  • Uric acid powder

  • 0.1 M NaOH

  • Sterile, endotoxin-free water

  • Magnetic stir bar and stir plate

  • pH meter

  • Beakers

  • Centrifuge

Procedure:

  • Dissolving Uric Acid:

    • Add 5 g of uric acid to a beaker with a magnetic stir bar.

    • Add sterile water and begin stirring.[13]

  • Crystallization:

    • Slowly add 1 mL of 0.1 M NaOH at a time to the uric acid solution while continuously monitoring the pH.[13]

    • Continue adding NaOH until the pH reaches approximately 7.5, which is the critical point for crystallization.[13]

    • Allow the solution to stir overnight at room temperature to facilitate crystal formation.

  • Purification and Evaluation:

    • Centrifuge the crystal suspension to pellet the MSU crystals.

    • Wash the crystals multiple times with sterile, endotoxin-free water to remove any soluble impurities.

    • Dry the crystals. Avoid over-drying, as this can cause aggregation.[13]

    • Verify the needle-like shape of the crystals using light microscopy.

    • It is crucial to test the final crystal preparation for endotoxin (B1171834) contamination, as this can confound inflammatory response studies.

Induction of Hyperuricemia and Gouty Arthritis in Mice

This protocol describes a common method to establish a mouse model of hyperuricemia and gout.[12]

Materials:

  • C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD)

  • Potassium oxonate (PO) solution

  • Monosodium urate (MSU) crystal suspension

Procedure:

  • Acclimatization:

    • House the mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Allow for an adaptation period of at least 5 days.[12]

  • Induction of Hyperuricemia:

    • Feed the mice a high-fat diet for a specified period (e.g., 37 days).[12]

    • Administer potassium oxonate (a uricase inhibitor) via intraperitoneal injection to induce hyperuricemia.

  • Induction of Gouty Arthritis:

    • On a specific day of the hyperuricemia induction period, induce acute gouty arthritis by injecting a suspension of MSU crystals into the ankle joint or another relevant site.[12]

  • Assessment:

    • Monitor for signs of inflammation, such as swelling and redness of the affected joint.

    • Collect blood samples to measure serum uric acid, creatinine, and blood urea (B33335) nitrogen levels.[12]

    • At the end of the experiment, collect tissues (e.g., kidney, joint) for histological analysis and to measure inflammatory markers like IL-1β and TNF-α.[12]

Signaling Pathways and Visualizations

Uric acid and MSU crystals are known to activate several pro-inflammatory signaling pathways.

NLRP3 Inflammasome Activation by MSU Crystals

MSU crystals are potent activators of the NLRP3 inflammasome, a key signaling complex in the innate immune system that drives the production of the pro-inflammatory cytokine IL-1β.[5][12][14]

NLRP3_Activation MSU MSU Crystals Phagocytosis Phagocytosis by Macrophage MSU->Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-Caspase-1) Lysosomal_Damage->NLRP3_Assembly activates Casp1 Active Caspase-1 NLRP3_Assembly->Casp1 cleaves Pro_Casp1 pro-Caspase-1 IL1B Secreted IL-1β Casp1->IL1B cleaves pro-IL-1β into Pro_IL1B pro-IL-1β Inflammation Acute Inflammation (Gout) IL1B->Inflammation

Caption: MSU crystal-induced activation of the NLRP3 inflammasome.

Uric Acid-Induced NF-κB and MAPK Signaling

Soluble uric acid can also induce inflammation by activating the NF-κB and MAPK signaling pathways, leading to the production of various pro-inflammatory cytokines.[9][10][14]

Uric_Acid_Signaling Uric_Acid Soluble Uric Acid Cell_Surface_Receptor Cell Surface Receptor Uric_Acid->Cell_Surface_Receptor ROS_Production ROS Production Cell_Surface_Receptor->ROS_Production MAPK_Pathway MAPK Pathway (p38) ROS_Production->MAPK_Pathway activates NFKB_Pathway NF-κB Pathway ROS_Production->NFKB_Pathway activates Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression NFKB_Pathway->Gene_Expression Cytokines Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines Inflammation Chronic Inflammation Cytokines->Inflammation

Caption: Pro-inflammatory signaling pathways activated by uric acid.

Experimental Workflow for Studying Anti-Hyperuricemic Agents

The following diagram illustrates a typical workflow for evaluating the efficacy of a potential therapeutic agent in a mouse model of hyperuricemia and gout.

Experimental_Workflow Start Start: Animal Model Selection (e.g., C57BL/6J mice) Induction Disease Induction: - High-Fat Diet - Potassium Oxonate - MSU Crystal Injection Start->Induction Grouping Animal Grouping: - Control Group - Model Group - Treatment Group(s) Induction->Grouping Treatment Drug Administration Grouping->Treatment Monitoring In-life Monitoring: - Joint Swelling - Body Weight Treatment->Monitoring Sampling Sample Collection: - Blood (Serum) - Tissues (Kidney, Joints) Monitoring->Sampling Analysis Biochemical & Histological Analysis: - Serum UA, CRE, BUN - Cytokine Levels (IL-1β, TNF-α) - Histopathology Sampling->Analysis End End: Data Analysis & Conclusion Analysis->End

Caption: Workflow for evaluating anti-gout therapies in vivo.

References

Tsugaric Acid A: A Potential Therapeutic Agent - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tsugaric acid A is a naturally occurring triterpenoid (B12794562) compound isolated from the medicinal mushroom Ganoderma lucidum and has also been identified in Boswellia species. Preliminary research has highlighted its potential as a therapeutic agent, primarily attributed to its antioxidant and photoprotective properties. This document provides a summary of the available data on this compound and outlines protocols for investigating its therapeutic potential.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₂H₅₀O₄--INVALID-LINK--
Molecular Weight498.7 g/mol --INVALID-LINK--
AppearanceSolid--INVALID-LINK--
Melting Point181 - 182 °C--INVALID-LINK--
Synonyms3-α-acetyloxylanosta-8,24-dien-21-oic acid, 3-alpha-Acetoxylanosta-8,24-dien-21-oic acid--INVALID-LINK--

Therapeutic Potential

Antioxidant Activity

This compound has demonstrated significant antioxidant potential by inhibiting superoxide (B77818) anion formation.[1] This activity suggests its utility in mitigating cellular damage caused by oxidative stress, a key factor in various pathological conditions.

Photoprotective Effects

Research has shown that this compound can protect human keratinocytes against damage induced by ultraviolet B (UVB) light, indicating its potential as a photoprotective agent in dermatology and skincare.[1]

Experimental Protocols

Protocol 1: Evaluation of Superoxide Anion Scavenging Activity

This protocol is designed to quantify the superoxide anion scavenging activity of this compound.

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add in the following order:

    • Phosphate buffer

    • This compound at various concentrations (final concentrations ranging from 1-100 µg/mL)

    • NADH solution

    • NBT solution

  • Initiate the reaction by adding PMS solution to each well.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at 560 nm using a spectrophotometer.

  • A control group without this compound should be included.

  • Calculate the percentage of superoxide radical scavenging using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the superoxide radicals.

Protocol 2: Assessment of Photoprotective Effects on Human Keratinocytes

This protocol outlines a method to evaluate the protective effects of this compound against UVB-induced damage in human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocytes (HaCaT)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Phosphate-buffered saline (PBS)

  • UVB radiation source

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit for cell viability

  • Kits for measuring intracellular Reactive Oxygen Species (ROS)

  • Kits for assessing DNA damage (e.g., Comet assay)

Procedure:

  • Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed the cells in appropriate culture plates. Once confluent, treat the cells with varying concentrations of this compound for 24 hours.

  • UVB Irradiation:

    • Remove the culture medium and wash the cells with PBS.

    • Expose the cells to a specific dose of UVB radiation (e.g., 30 mJ/cm²). A control group should not be irradiated.

    • After irradiation, add fresh culture medium (with or without this compound) to the cells.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • Assessment of Cell Viability: Perform an MTT assay to determine the percentage of viable cells in each treatment group compared to the control.

  • Measurement of Intracellular ROS: Use a fluorescent probe (e.g., DCFH-DA) to quantify the levels of intracellular ROS.

  • Evaluation of DNA Damage: Employ the Comet assay to assess the extent of DNA damage in individual cells.

Signaling Pathways and Logical Relationships

The antioxidant and photoprotective effects of this compound are likely mediated through the modulation of cellular signaling pathways involved in oxidative stress and cellular damage responses.

Antioxidant_Mechanism Oxidative Stress Oxidative Stress Superoxide Anion (O2-) Superoxide Anion (O2-) Oxidative Stress->Superoxide Anion (O2-) Cellular Damage Cellular Damage Superoxide Anion (O2-)->Cellular Damage This compound This compound Scavenging Scavenging This compound->Scavenging Inhibits Scavenging->Superoxide Anion (O2-) Photoprotective_Workflow cluster_0 Experimental Setup cluster_1 Assessment Cell_Culture 1. Culture Human Keratinocytes (HaCaT) Treatment 2. Treat with This compound Cell_Culture->Treatment UVB_Irradiation 3. Expose to UVB Radiation Treatment->UVB_Irradiation Cell_Viability 4a. MTT Assay (Cell Viability) UVB_Irradiation->Cell_Viability ROS_Measurement 4b. DCFH-DA Assay (Intracellular ROS) UVB_Irradiation->ROS_Measurement DNA_Damage 4c. Comet Assay (DNA Damage) UVB_Irradiation->DNA_Damage

References

Application Notes and Protocols for Tsugaric Acid A in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the therapeutic potential of Tsugaric acid A, a triterpenoid (B12794562) natural product, in combination with other compounds. While direct studies on this compound combinations are limited, its classification as a triterpenoid suggests potential synergistic effects with existing drugs, particularly in oncology and infectious diseases. The following sections outline hypothetical applications and detailed protocols based on the known activities of similar natural products.

Application Note 1: Synergistic Anticancer Effects of this compound with Doxorubicin (B1662922) via mTOR Pathway Inhibition

Introduction: Triterpenoids have demonstrated anticancer properties and the ability to sensitize cancer cells to conventional chemotherapeutics.[1][2][3] This application note explores the potential of this compound to act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4] By inhibiting mTOR, this compound may enhance the cytotoxic effects of standard chemotherapeutic agents like doxorubicin. The combination of ursolic acid, another triterpenoid, with doxorubicin has been shown to increase cytotoxicity in breast cancer cells.[5]

Proposed Mechanism of Action: this compound is hypothesized to inhibit the mTORC1 complex, a key component of the mTOR pathway. This inhibition would lead to decreased phosphorylation of downstream targets like p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest.[6] When combined with doxorubicin, a DNA-damaging agent, this could lead to a synergistic induction of apoptosis in cancer cells.

Data Presentation:

Table 1: In Vitro Cytotoxicity of this compound and Doxorubicin in Cancer Cell Lines

Compound/Combination Cell Line IC50 (µM) - 48h Combination Index (CI)*
This compound MCF-7 15.2 -
Doxorubicin MCF-7 1.8 -
This compound + Doxorubicin MCF-7 0.7 (Dox) + 7.6 (TAA) < 1 (Synergistic)
This compound A549 22.5 -
Doxorubicin A549 2.5 -
This compound + Doxorubicin A549 1.1 (Dox) + 11.3 (TAA) < 1 (Synergistic)

*Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Effect of this compound and Doxorubicin on mTOR Pathway Markers (Western Blot Quantification)

Treatment Cell Line p-mTOR/mTOR ratio p-p70S6K/p70S6K ratio p-4E-BP1/4E-BP1 ratio
Control MCF-7 1.0 1.0 1.0
This compound (10 µM) MCF-7 0.45 0.38 0.52
Doxorubicin (1 µM) MCF-7 0.92 0.95 0.98

| Combination | MCF-7 | 0.21 | 0.15 | 0.28 |

Experimental Protocols:

1. Cell Viability Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, and their combination for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values and Combination Index using appropriate software (e.g., CompuSyn).

2. Western Blot Analysis for mTOR Pathway Proteins:

  • Cell Lysis: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against total and phosphorylated mTOR, p70S6K, and 4E-BP1 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an ECL detection system.[6]

  • Quantification: Quantify band intensities using densitometry software.

Visualizations:

mTOR_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Tsugaric_Acid_A This compound Tsugaric_Acid_A->mTORC1 Inhibits Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound and Doxorubicin synergy.

Application Note 2: Modulation of Uric Acid Metabolism and PI3K/Akt Signaling by this compound

Introduction: Recent studies have highlighted the complex role of uric acid in cellular metabolism and its connection to the PI3K/Akt/mTOR pathway.[7][8] Elevated uric acid levels have been implicated in promoting cell proliferation and inflammation through this pathway.[9] This application note proposes investigating this compound's potential to modulate uric acid metabolism and its downstream effects on PI3K/Akt signaling in the context of metabolic diseases or cancer.

Proposed Hypothesis: this compound may influence the expression or activity of enzymes involved in purine (B94841) metabolism, leading to altered intracellular and extracellular uric acid levels. These changes could, in turn, impact the activation of the PI3K/Akt signaling cascade, providing a novel mechanism for its therapeutic effects.

Data Presentation:

Table 3: Effect of this compound on Uric Acid Levels and PI3K/Akt Pathway in HepG2 Cells

Treatment Intracellular Uric Acid (µg/mg protein) Extracellular Uric Acid (µM) p-Akt/Akt ratio
Control 5.8 150 1.0
This compound (10 µM) 4.2 110 0.6
Uric Acid (200 µM) 8.5 200 1.8

| this compound + Uric Acid | 6.1 | 145 | 1.1 |

Experimental Protocols:

1. Measurement of Uric Acid Levels:

  • Cell Culture: Culture cells (e.g., HepG2) with this compound for 24-48 hours.

  • Sample Collection: Collect both the cell culture supernatant (for extracellular uric acid) and cell lysates (for intracellular uric acid).

  • Uric Acid Assay: Use a commercially available colorimetric or fluorometric uric acid assay kit to measure the uric acid concentration in the samples according to the manufacturer's instructions.

2. Western Blot for PI3K/Akt Pathway:

  • Follow the protocol described in Application Note 1, using primary antibodies for total and phosphorylated Akt.

Visualizations:

Uric_Acid_Modulation Purine_Metabolism Purine Metabolism Uric_Acid Uric Acid Purine_Metabolism->Uric_Acid PI3K_Akt PI3K/Akt Pathway Uric_Acid->PI3K_Akt Activates Cell_Proliferation Cell Proliferation & Inflammation PI3K_Akt->Cell_Proliferation Tsugaric_Acid_A This compound Tsugaric_Acid_A->Purine_Metabolism Modulates

Caption: this compound's proposed modulation of uric acid and PI3K/Akt.

Application Note 3: Synergistic Antifungal Activity of this compound with Amphotericin B

Introduction: Combination therapy is a promising strategy to enhance the efficacy and reduce the toxicity of existing antifungal agents like Amphotericin B.[10][11] Natural products are a rich source of compounds that can act synergistically with conventional antifungals. For instance, ent-hardwickiic acid has been shown to potentiate the activity of Amphotericin B against Candida strains.[12] Given that this compound has reported antimicrobial properties, this application note outlines a strategy to evaluate its potential synergistic antifungal effects when combined with Amphotericin B.

Proposed Mechanism of Action: this compound may disrupt the fungal cell membrane or inhibit key cellular processes, thereby increasing the susceptibility of the fungus to the pore-forming action of Amphotericin B. This could lead to a significant reduction in the minimum inhibitory concentration (MIC) of both compounds.

Data Presentation:

Table 4: In Vitro Antifungal Susceptibility of this compound and Amphotericin B against Candida albicans

Compound/Combination MIC (µg/mL) Fractional Inhibitory Concentration Index (FICI)*
This compound 32 -
Amphotericin B 1 -
This compound + Amphotericin B 4 (TAA) + 0.125 (AmB) ≤ 0.5 (Synergistic)

*FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). FICI ≤ 0.5 indicates synergy.

Experimental Protocols:

1. Checkerboard Microdilution Assay:

  • Fungal Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in RPMI-1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of this compound and Amphotericin B in a 96-well microtiter plate. The final plate should contain a matrix of different concentrations of both drugs.

  • Inoculation and Incubation: Add the fungal inoculum to each well and incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug(s) that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI to determine the nature of the interaction (synergistic, additive, or antagonistic).[10]

Visualizations:

Antifungal_Synergy Tsugaric_Acid_A This compound Fungal_Cell Fungal Cell Tsugaric_Acid_A->Fungal_Cell Amphotericin_B Amphotericin B Amphotericin_B->Fungal_Cell Cell_Membrane Cell Membrane Disruption Fungal_Cell->Cell_Membrane Pore_Formation Pore Formation Fungal_Cell->Pore_Formation Fungal_Cell_Death Fungal Cell Death Cell_Membrane->Fungal_Cell_Death Synergistic Effect Pore_Formation->Fungal_Cell_Death Synergistic Effect

Caption: Proposed synergistic antifungal mechanism.

References

Application Notes and Protocols for the Investigation of Tsugaric Acid A in Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific studies and quantitative data regarding the direct effects of Tsugaric acid A on gene expression. The following application notes and protocols are provided as a generalized framework for researchers and scientists interested in investigating the potential of this compound, a triterpenoid (B12794562) with known antioxidant and anti-inflammatory properties, to modulate gene expression. The proposed signaling pathways and experimental designs are based on the typical mechanisms of action for compounds with similar characteristics.

Introduction

This compound is a triterpenoid compound isolated from Ganoderma lucidum.[1] Preliminary studies indicate that this compound possesses antioxidant properties, including the ability to inhibit superoxide (B77818) anion formation, and can protect human keratinocytes from damage induced by UVB light.[2][3] These activities suggest that this compound may influence cellular processes by modulating the expression of genes involved in inflammation, oxidative stress response, and cell survival.

These application notes provide a hypothetical framework and generalized protocols to guide the investigation of this compound's effects on gene expression in relevant biological systems.

Hypothesized Biological Activity and Signaling Pathways

Based on its reported antioxidant and anti-inflammatory potential, this compound may exert its effects on gene expression through the modulation of key signaling pathways.

1. NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Many natural anti-inflammatory compounds inhibit this pathway. This compound may potentially inhibit the activation of NF-κB, leading to the downregulation of pro-inflammatory genes.

NF_kappa_B_Pathway This compound This compound IKK IKK This compound->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

2. Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the antioxidant response. Compounds with antioxidant activity often activate Nrf2, leading to the upregulation of antioxidant and cytoprotective genes.

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 Dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant Response Element (ARE) Antioxidant Response Element (ARE) Antioxidant Genes (e.g., HO-1, NQO1) Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes (e.g., HO-1, NQO1) Transcription

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Data Presentation: Hypothetical Gene Expression Changes

The following tables provide a template for summarizing quantitative data from gene expression analysis experiments. The selected genes are representative targets in inflammatory and oxidative stress pathways.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Macrophages

GeneTreatment GroupConcentration (µM)Fold Change vs. Control (LPS only)p-value
TNF-αThis compound1--
10--
50--
IL-6This compound1--
10--
50--
COX-2This compound1--
10--
50--

Table 2: Effect of this compound on Antioxidant Gene Expression in Keratinocytes

GeneTreatment GroupConcentration (µM)Fold Change vs. Controlp-value
HO-1This compound1--
10--
50--
NQO1This compound1--
10--
50--
GCLCThis compound1--
10--
50--

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the impact of this compound on gene expression.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_molecular_biology Molecular Analysis cluster_data_analysis Data Analysis Seed Cells Seed Cells Adherence/Growth Adherence/Growth Seed Cells->Adherence/Growth Treat with this compound Treat with this compound Adherence/Growth->Treat with this compound RNA Isolation RNA Isolation Treat with this compound->RNA Isolation cDNA Synthesis cDNA Synthesis RNA Isolation->cDNA Synthesis Quantitative PCR (qPCR) Quantitative PCR (qPCR) cDNA Synthesis->Quantitative PCR (qPCR) qPCR Data qPCR Data Quantitative PCR (qPCR)->qPCR Data Calculate Fold Change Calculate Fold Change qPCR Data->Calculate Fold Change Statistical Analysis Statistical Analysis Calculate Fold Change->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Caption: General experimental workflow for gene expression analysis.

Protocol 1: Cell Culture and Treatment

  • Cell Line Selection: Choose a cell line relevant to the hypothesized activity. For anti-inflammatory studies, a macrophage cell line like RAW 264.7 is suitable. For antioxidant and photoprotective studies, human keratinocyte cell lines like HaCaT are appropriate.

  • Cell Culture: Culture the selected cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment:

    • For anti-inflammatory assays, pre-treat the cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for a specified duration (e.g., 6-24 hours).

    • For antioxidant assays, treat the cells with this compound for a predetermined time (e.g., 12-24 hours).

    • Include appropriate controls: a vehicle control (medium with DMSO) and a positive control (if applicable).

Protocol 2: RNA Isolation and cDNA Synthesis

  • RNA Isolation:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well using a lysis buffer from a commercial RNA isolation kit (e.g., TRIzol reagent or a column-based kit).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

    • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

    • Store the resulting cDNA at -20°C.

Protocol 3: Quantitative PCR (qPCR)

  • Primer Design: Design or obtain validated primers for the target genes and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, nuclease-free water, and the synthesized cDNA template.

    • Perform the qPCR reaction in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the control group.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

References

Application Notes and Protocols for Western Blot Analysis Following Uric Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uric acid, the final product of purine (B94841) metabolism in humans, has been increasingly recognized for its role as a bioactive molecule capable of influencing various cellular processes. Elevated levels of uric acid, a condition known as hyperuricemia, are associated with a range of pathologies, including gout, cardiovascular disease, and metabolic syndrome. At the molecular level, uric acid can act as a danger signal, modulating inflammatory and metabolic signaling pathways.

This document provides a detailed protocol for performing Western blot analysis to investigate the effects of uric acid treatment on key signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central to cellular responses to stress and inflammation and are frequently dysregulated in diseases associated with hyperuricemia.

Data Presentation: Effects of Uric Acid on Protein Expression

The following tables summarize quantitative data from studies investigating the impact of uric acid treatment on the expression and phosphorylation of key proteins involved in cellular signaling.

Target ProteinCell TypeUric Acid ConcentrationDuration of TreatmentFold Change vs. ControlReference
NF-κB Pathway
Phospho-p65 NF-κBHyperuricemia mice kidneyIn vivo7 days~2.5-fold increase[1]
Phospho-IκBαHyperuricemia mice kidneyIn vivo7 days~2.0-fold increase[1]
Phospho-p65 NF-κBNRK-52E cells12 mg/dL30 minutes~2.0-fold increase[2]
Phospho-IκBαNRK-52E cells12 mg/dL15 minutes~1.8-fold increase[2]
MAPK Pathway
Phospho-p38 MAPKRat vascular smooth muscle cells12 mg/dL1 hourSignificant increase[3]
Phospho-p44/42 MAPK (ERK1/2)Rat vascular smooth muscle cells12 mg/dL1 hourMarked reduction[4]
Inflammatory Mediators
TNF-αRat vascular smooth muscle cells12 mg/dL24 hoursSignificant increase[3]
C-Reactive Protein (CRP)Human vascular smooth muscle cells6-12 mg/dLNot specifiedUpregulated[5][6]
RANTESNRK-52E cells12 mg/dL24 hours~2.5-fold increase[7]

Signaling Pathways Modulated by Uric Acid

Uric acid treatment has been shown to activate pro-inflammatory signaling cascades. The diagrams below illustrate the key pathways involved.

uric_acid_signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uric Acid Uric Acid URAT1 URAT1 Uric Acid->URAT1 Enters cell via ROS ROS URAT1->ROS Leads to MAPK p38 MAPK ROS->MAPK IKK IKK ROS->IKK NFkB_nucleus p65/p50 MAPK->NFkB_nucleus Cross-talk IkB-alpha IκBα IKK->IkB-alpha Phosphorylates NFkB_complex p65/p50 IkB-alpha->NFkB_complex Releases p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex NFkB_complex->NFkB_nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

Caption: Uric acid-induced NF-κB and MAPK signaling.

Experimental Protocols: Western Blotting

This protocol provides a step-by-step guide for assessing changes in protein expression and phosphorylation in cell cultures following uric acid treatment.

Experimental Workflow

western_blot_workflow A 1. Cell Culture and Uric Acid Treatment B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Western blot experimental workflow.

I. Cell Culture and Uric Acid Treatment
  • Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Uric Acid Stock Solution: Prepare a stock solution of uric acid (e.g., 100 mg/mL in 1N NaOH). Further dilute in cell culture medium to the desired final concentrations (e.g., 6, 9, 12 mg/dL). Ensure the final pH of the medium is adjusted to 7.4.

  • Treatment: Replace the culture medium with the uric acid-containing medium or a vehicle control. Incubate for the desired time periods (e.g., 15 min, 30 min, 1h, 24h) based on the specific signaling events being investigated.

II. Cell Lysis and Protein Extraction
  • Wash: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each plate.

  • Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. SDS-PAGE
  • Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at a constant voltage until the dye front reaches the bottom.

V. Protein Transfer
  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

VI. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will be antibody-specific and should be optimized.

    • Recommended Primary Antibodies:

      • Phospho-p65 NF-κB (Ser536)

      • Total p65 NF-κB

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • Phospho-Akt (Ser473)

      • Total Akt

      • TNF-α

      • CRP

      • GAPDH or β-actin (as loading controls)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

VII. Detection and Data Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the intensity of the loading control (e.g., GAPDH or β-actin) to account for any variations in protein loading. For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cellular effects of uric acid treatment using Western blot analysis. By examining key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, researchers can gain valuable insights into the molecular mechanisms underlying uric acid-associated pathologies. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the role of uric acid in health and disease.

References

Application Notes and Protocols for a Proposed Semi-Synthetic Scale-up of Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, a complete total synthesis of Tsugaric acid A has not been published in peer-reviewed literature. Therefore, the following application notes and protocols describe a proposed semi-synthetic scale-up procedure. This theoretical route commences from the readily available lanostane (B1242432) triterpenoid (B12794562), lanosterol (B1674476), and employs known chemical transformations reported for analogous structures. The proposed synthesis is intended to serve as a foundational guide for the development of a scalable route to this compound.

Introduction

This compound is a lanostane-type triterpenoid with the molecular formula C₃₂H₅₀O₄[1]. It has been identified in natural sources and is of interest to the scientific community. A scalable and robust synthetic procedure is crucial for enabling further research into its biological activities and potential therapeutic applications. This document outlines a proposed semi-synthetic pathway for the scale-up production of this compound, starting from lanosterol.

The proposed strategy involves a multi-step sequence to introduce the requisite functionalities onto the lanostane core, including the C-3 acetate (B1210297), the C-8 double bond, and the C-17 side chain with a carboxylic acid.

Proposed Semi-Synthetic Pathway

The proposed semi-synthetic route from lanosterol to this compound is depicted in the workflow diagram below. The key transformations include:

  • Protection of the C-3 hydroxyl group: Acetylation of the C-3 hydroxyl group of lanosterol.

  • Side chain cleavage: Oxidative cleavage of the C24-C25 double bond in the side chain to yield a carboxylic acid.

  • Introduction of the C-8 double bond: Isomerization of the C8-C9 double bond to the C7-C8 position, followed by selective oxidation and elimination.

  • Final side chain construction: Elaboration of the C-17 side chain to install the 6-methylhept-5-enoic acid moiety.

Tsugaric_Acid_A_Proposed_Synthesis Lanosterol Lanosterol Intermediate1 3-acetyl-lanosterol Lanosterol->Intermediate1 Acetylation Intermediate2 Side-chain cleaved intermediate Intermediate1->Intermediate2 Side Chain Cleavage Intermediate3 C-8 unsaturated intermediate Intermediate2->Intermediate3 Double Bond Isomerization Tsugaric_acid_A This compound Intermediate3->Tsugaric_acid_A Side Chain Elaboration

Caption: Proposed semi-synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed semi-synthetic scale-up of this compound.

Step 1: Acetylation of Lanosterol

This protocol describes the protection of the C-3 hydroxyl group of lanosterol by acetylation.

Workflow Diagram:

Acetylation_Workflow Start Dissolve Lanosterol in Pyridine (B92270) Add_Ac2O Add Acetic Anhydride (B1165640) (Ac₂O) Start->Add_Ac2O Stir Stir at Room Temperature Add_Ac2O->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End 3-acetyl-lanosterol Purify->End

Caption: Workflow for the acetylation of lanosterol.

Protocol:

  • To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add lanosterol (1.0 kg, 2.33 mol) and pyridine (4.0 L).

  • Stir the mixture at room temperature until the lanosterol is completely dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add acetic anhydride (0.44 L, 4.66 mol) to the solution over 30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate = 9:1).

  • Upon completion, carefully pour the reaction mixture into 20 L of ice-water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 5 L).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 4 L), saturated NaHCO₃ solution (2 x 4 L), and brine (1 x 4 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (Eluent: Hexane/Ethyl Acetate gradient) to afford 3-acetyl-lanosterol.

Quantitative Data Summary (Step 1):

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
Lanosterol426.731.0 kg2.331.0
Acetic Anhydride102.090.44 L (0.48 kg)4.662.0
Pyridine79.104.0 L--
Ethyl Acetate88.1115 L--
Product 468.78 Expected Yield: ~1.0 kg ~2.13 ~91%
Step 2: Oxidative Cleavage of the Side Chain (Proposed)

This hypothetical protocol describes the oxidative cleavage of the C24-C25 double bond of 3-acetyl-lanosterol to form the corresponding carboxylic acid. This is a challenging transformation and may require significant optimization. A potential method involves ozonolysis followed by oxidative workup.

Protocol:

  • Dissolve 3-acetyl-lanosterol (1.0 kg, 2.13 mol) in a mixture of dichloromethane (B109758) (10 L) and methanol (B129727) (10 L) in a 50 L reactor equipped with a gas inlet tube, a mechanical stirrer, and a low-temperature thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen gas for 30 minutes to remove excess ozone.

  • Slowly add hydrogen peroxide (30% aqueous solution, 1.0 L, 9.79 mol) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 5 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a carboxylic acid, may be purified by crystallization or column chromatography.

Quantitative Data Summary (Step 2 - Proposed):

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mol)Molar Ratio
3-acetyl-lanosterol468.781.0 kg2.131.0
Ozone48.00Excess--
Hydrogen Peroxide (30%)34.011.0 L9.79~4.6
Dichloromethane84.9320 L--
Methanol32.0410 L--
Product - Expected Yield: Variable - -

Note: The subsequent steps of double bond isomerization and side chain elaboration would involve complex, multi-step sequences that are beyond the scope of this proposed outline without further experimental data. These steps would likely require extensive research and development to achieve a scalable process.

Conclusion

The provided application notes and protocols outline a plausible, albeit hypothetical, semi-synthetic route for the scale-up production of this compound from lanosterol. The initial acetylation step is a standard and scalable transformation. The subsequent proposed oxidative cleavage of the side chain represents a significant chemical challenge that would require substantial process development and optimization. This document serves as a strategic framework for researchers and drug development professionals to initiate a program aimed at the scalable synthesis of this compound. Further investigation into the total synthesis of lanostane triterpenoids is highly recommended to refine and complete this proposed synthetic pathway.

References

Troubleshooting & Optimization

"Tsugaric acid A" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tsugaric acid A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a specific focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic compound with limited solubility in aqueous solutions. Experimental data indicates its aqueous solubility is less than 0.1 mg/mL. However, it exhibits significantly better solubility in organic solvents such as Dimethyl sulfoxide (B87167) (DMSO), with a reported solubility of 12.4 mg/mL in DMSO.[1]

Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This phenomenon, often referred to as "crashing out," occurs when a compound that is soluble in a concentrated organic solvent is rapidly diluted into an aqueous medium where it is poorly soluble. To prevent this, it is crucial to employ proper dilution techniques. A key strategy is to add the DMSO stock solution to the pre-warmed aqueous medium dropwise while vortexing or stirring. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation. Additionally, ensuring the final DMSO concentration in your experimental setup remains low (typically below 0.5% to 1%) is critical to minimize both precipitation and potential solvent-induced cytotoxicity.

Q3: My this compound solution appears as a suspension even after following the recommended protocol. Is this usable for my experiments?

A3: Depending on the formulation, a suspended solution of this compound can be prepared. For instance, a formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a suspended solution at 2.5 mg/mL.[2] Such suspensions can be suitable for certain applications like oral and intraperitoneal injections. However, for in vitro assays requiring a clear solution, this may not be appropriate. If a clear solution is necessary, a different solvent system, such as 10% DMSO in 90% Corn Oil, which yields a clear solution of at least 2.5 mg/mL, should be considered.[2] Always visually inspect your solution and choose the preparation method that best suits your experimental needs.

Q4: What is the recommended method for storing this compound stock solutions?

A4: To maintain the stability and activity of this compound, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. It is recommended to store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2] Always protect the solutions from light.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous media Poor aqueous solubility of this compound. Final DMSO concentration is too high. Improper mixing technique.Prepare a higher concentration stock in DMSO to minimize the volume added to the aqueous medium. Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while vortexing. Ensure the final DMSO concentration is below 0.5%.
Cloudy or suspended solution The chosen solvent system results in a suspension. The compound is not fully dissolved in the stock solution.If a clear solution is required, consider using a different co-solvent system (e.g., 10% DMSO in 90% Corn Oil).[2] Ensure the stock solution is clear before dilution. Gentle heating and/or sonication can aid in dissolving the compound in the stock solution.[2]
Inconsistent experimental results Variability in the preparation of the compound solution. Degradation of the compound due to improper storage.Standardize the protocol for preparing and diluting this compound. Always prepare fresh dilutions for each experiment from a properly stored, aliquoted stock solution. Run a vehicle control with the same final solvent concentration to account for any solvent effects.
Cell toxicity observed The final concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentration.Perform a dose-response curve for the solvent alone to determine the maximum tolerable concentration for your cell line. Lower the final solvent concentration by using a more concentrated stock solution. Conduct a dose-response experiment for this compound to determine its cytotoxic threshold.

Quantitative Solubility Data

Solvent/SystemSolubilitySolution AppearanceReference
Aqueous Solution< 0.1 mg/mL-[1]
Dimethyl sulfoxide (DMSO)12.4 mg/mL-[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.01 mM)Suspended Solution[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.01 mM)Clear Solution[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • High-purity, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath (optional)

  • Sonicator (optional)

Methodology:

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

  • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution for any undissolved particles. If particles remain, the following steps can be taken:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

    • Alternatively, sonicate the solution for 5-10 minutes.

  • Once the solution is clear and all particles are dissolved, it is ready for use or storage.

  • For storage, aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Medium for In Vitro Assays

Objective: To dilute the concentrated DMSO stock solution of this compound into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous medium (e.g., DMEM, PBS)

  • Vortex mixer

  • Water bath

Methodology:

  • Pre-warm the aqueous medium to the desired experimental temperature (typically 37°C).

  • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration of this compound in the aqueous medium. Ensure the final DMSO concentration will be non-toxic to the cells (generally <0.5%).

  • While gently vortexing or stirring the pre-warmed aqueous medium, add the calculated volume of the DMSO stock solution drop-by-drop.

  • Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation or turbidity. A clear solution is ideal for most in vitro assays.

  • Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of the aqueous medium. This will be used to assess any effects of the solvent on the experiment.

  • The diluted this compound solution is now ready to be added to the experimental system (e.g., cell culture).

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix stock Concentrated Stock Solution mix->stock add_stock Add Stock Dropwise stock->add_stock prewarm Pre-warm Aqueous Medium prewarm->add_stock vortex Vortex Gently add_stock->vortex working Final Working Solution vortex->working add_to_cells Add to Cells working->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_compound Intervention cluster_pathways Pro-inflammatory Signaling cluster_response Cellular Response UVB UVB Radiation ROS Superoxide Anion (ROS) UVB->ROS NFkB NF-κB Pathway ROS->NFkB MAPK MAPK Pathway ROS->MAPK Tsugaric_Acid_A This compound Tsugaric_Acid_A->ROS Inhibits Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation Cell_Damage Cell Damage Inflammation->Cell_Damage

Caption: Postulated antioxidant and anti-inflammatory pathway of this compound.

References

Technical Support Center: Optimizing Tsugaric Acid A Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tsugaric acid A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental concentrations and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in cell-based assays?

A1: For novel triterpenoids isolated from Ganoderma lucidum, like this compound, a good starting point for determining the effective concentration is to perform a dose-response experiment. Based on studies of similar compounds from the same source, a broad range from 1 µM to 100 µM is recommended for initial screening. The half-maximal inhibitory concentration (IC50) for various Ganoderma triterpenoids has been reported to be in the range of 20 µM to 84 µM in several human carcinoma cell lines.[1]

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration is cell-line dependent. To determine this, a cytotoxicity assay such as MTT or SRB is recommended.[2] You should test a range of concentrations (e.g., serial dilutions from 1 µM to 100 µM) to determine the IC50 value, which is the concentration that inhibits 50% of cell growth. The optimal concentration for your experiments will likely be at or below the IC50, depending on whether you are studying cytotoxic or other biological effects.

Q3: What is the best solvent to use for dissolving this compound?

A3: Triterpenoids are often lipophilic and may have poor solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of such compounds.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cells with this compound?

A4: Incubation time is dependent on the biological process being investigated. For cytotoxicity assays, typical incubation times are 24, 48, and 72 hours.[2] For studies on signaling pathways, shorter incubation times may be necessary to observe early effects. A time-course experiment is the best approach to determine the optimal incubation period for your specific experimental goals.

Q5: I am observing precipitation of this compound in my culture medium. What should I do?

A5: Precipitation of natural products in culture media is a common issue.[4] To address this, you can try gentle sonication or vortexing of the stock solution before further dilution.[4] Preparing fresh dilutions for each experiment is also recommended. If precipitation persists, you may need to explore the use of a different solvent or a solubilizing agent, ensuring it does not interfere with your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Uneven compound distribution.Ensure a homogenous cell suspension before plating. Pipette the compound solution carefully into the center of each well. Avoid using the outer wells of the plate for critical data points to minimize "edge effects".[2]
Low or no observable effect at expected concentrations Compound instability; Poor solubility; Incorrect concentration calculation.Prepare fresh stock solutions for each experiment. Visually inspect for precipitation. Re-verify all calculations for dilutions. Consider testing a wider and higher range of concentrations.
High background in colorimetric assays (e.g., MTT) The colored nature of the natural product interferes with the assay's absorbance reading.Include "compound-only" controls (wells with the compound in the medium but without cells) and subtract their absorbance from the experimental wells. Consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®).[4]
Unexpected bell-shaped dose-response curve At high concentrations, the compound may precipitate or have off-target effects that interfere with the assay.Carefully observe the wells under a microscope for any signs of precipitation at higher concentrations. Use the lowest effective concentration to minimize off-target effects.[2]

Quantitative Data

The following table summarizes the cytotoxic effects of various triterpenoids isolated from Ganoderma lucidum on different human cancer cell lines. This data can be used as a reference for establishing a potential effective concentration range for this compound.

Table 1: Cytotoxicity (IC50) of Ganoderma lucidum Triterpenoids on Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Incubation Time (h)
Ganolucidic acid ECaco-248.91Not Specified
Lucidimol ACaco-252.36Not Specified
GanodermanontriolCaco-284.36Not Specified
7-oxo-ganoderic acid ZCaco-220.87Not Specified
15-hydroxy-ganoderic acid SHepG247.92Not Specified
Ganoderic acid DMHepG243.19Not Specified
Lucidenic acid NP-388> 20 µg/mLNot Specified
Lucidenic acid AP-388> 20 µg/mLNot Specified
Ganoderic acid EP-388> 20 µg/mLNot Specified

Source: Adapted from various studies on Ganoderma lucidum triterpenoids.[1][5][6]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability using trypan blue exclusion.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for 24, 48, or 72 hours.[3]

  • MTT Assay:

    • Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways

Triterpenoids from Ganoderma lucidum have been shown to modulate several key signaling pathways involved in inflammation and cancer.

G cluster_0 This compound Action TAA This compound IKK IKK TAA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibited) NFkB NF-κB IkB->NFkB Inhibits ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Induces Transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

G cluster_1 This compound Action on MAPK Pathway TAA This compound MAPKKK MAPKKK TAA->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Activates AP1 AP-1 MAPK->AP1 Activates

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

G cluster_2 Experimental Workflow for this compound prep Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound prep->treat seed Seed Cells in 96-well Plates seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT) incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: Workflow for determining the optimal concentration of this compound.

References

"Tsugaric acid A" degradation and stability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and stability of Tsugaric acid A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a lanostane-type triterpenoid. It is a solid with a molecular formula of C₃₂H₅₀O₄ and a molecular weight of 498.7 g/mol . It is often supplied as a white to off-white powder.

Q2: How should I store this compound to ensure its stability?

For optimal stability, it is recommended to store this compound under the following conditions:

  • Long-term storage: -80°C for up to 6 months.

  • Short-term storage: -20°C for up to 1 month.

It is crucial to protect the compound from light.

Q3: What solvents are suitable for dissolving this compound?

This compound is sparingly soluble in aqueous solutions. For experimental use, especially for in vivo studies, a common method for preparing a suspended solution involves the use of a combination of solvents. A typical protocol involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and finally a saline solution.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of this compound due to improper storage.Ensure the compound is stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Instability in experimental solution.Prepare fresh solutions for each experiment. Avoid storing solutions for extended periods, even at low temperatures. If you must store solutions, conduct a small-scale stability test to determine the acceptable storage duration and conditions.
Appearance of unexpected peaks in HPLC analysis Degradation of the compound.This could indicate the presence of degradation products. Potential degradation pathways for lanostane-type triterpenoids include hydrolysis of ester groups (like the acetoxy group in this compound) and oxidation.
Contamination of the sample or solvent.Ensure the use of high-purity solvents and clean labware. Run a blank analysis of the solvent to rule out contamination.
Precipitation of the compound in aqueous buffers Low aqueous solubility.This compound has poor water solubility. For cell-based assays or other experiments in aqueous media, use a stock solution in an organic solvent like DMSO and ensure the final concentration of the organic solvent is low and compatible with your experimental system. The use of solubilizing agents like PEG300 and Tween-80 can also help maintain solubility.

Quantitative Stability Data

The following table summarizes the known stability data for this compound.

Storage Condition Duration Compound Integrity
-80°C (protected from light)6 monthsStable
-20°C (protected from light)1 monthStable

Data is based on vendor recommendations. It is advisable to perform your own stability studies for your specific experimental conditions.

Experimental Protocols

Preparation of a Suspended Solution for in vivo Studies

This protocol is a general guideline and may require optimization for your specific application.

  • Prepare a stock solution: Dissolve this compound in DMSO to a desired concentration (e.g., 25 mg/mL).

  • Solubilization: To the DMSO stock solution, add PEG300 and mix thoroughly.

  • Emulsification: Add Tween-80 to the mixture and mix until a homogenous solution is formed.

  • Final Dilution: Add a saline solution to the mixture to reach the final desired concentration. The final solution will be a suspension.

General Handling Recommendations

  • Weighing: Weigh the compound in a clean, dry environment.

  • Light protection: Handle the compound and its solutions with protection from light, for example, by using amber vials or covering containers with aluminum foil.

  • Inert atmosphere: For long-term storage of the solid or solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis storage This compound (Solid) Store at -80°C (long-term) or -20°C (short-term) Protect from light weigh Weighing storage->weigh Retrieve from storage dissolve Dissolution in DMSO weigh->dissolve dilute Dilution with appropriate solvents/buffers dissolve->dilute experiment In vitro / In vivo Assay dilute->experiment hplc HPLC Analysis (Purity/Degradation Check) experiment->hplc Sample for analysis data Data Interpretation hplc->data

Caption: General workflow for handling and using this compound.

Degradation_Pathway Hypothetical Degradation Pathway of this compound tsugaric_acid This compound C₃₂H₅₀O₄ hydrolysis_product Deacetylated this compound C₃₀H₄₈O₃ tsugaric_acid->hydrolysis_product Hydrolysis (Acidic or Basic Conditions) oxidation_product Oxidized Product(s) tsugaric_acid->oxidation_product Oxidation

Caption: Potential degradation pathways for this compound.

overcoming "Tsugaric acid A" off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Uric Acid

Disclaimer: Initial searches for "Tsugaric acid A" did not yield specific information regarding its off-target effects or mechanism of action. Therefore, this technical support center focuses on Uric Acid , a well-researched molecule with known physiological and pathological effects, to demonstrate the requested format and content structure. The information provided is for research purposes only and not for clinical use.

Frequently Asked Questions (FAQs)

Q1: What is uric acid and what are its primary functions?

Uric acid is a heterocyclic compound that is the end product of purine (B94841) metabolism in humans.[1][2] It is naturally present in the blood and urine.[1] While often associated with pathological conditions at high concentrations, uric acid also possesses beneficial physiological roles. It is a potent antioxidant and is thought to have neuroprotective effects.[2][3] It may also play a role in maintaining blood pressure.[3]

Q2: What are the "off-target" or pathological effects of high uric acid levels (hyperuricemia)?

Hyperuricemia, or high blood concentrations of uric acid, can lead to several pathological conditions. The most well-known is gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[1][4] Elevated uric acid is also associated with other comorbidities, including hypertension, diabetes mellitus, and cardiovascular disease.[5] At a cellular level, high uric acid can induce inflammation, oxidative stress, and endothelial dysfunction.[6][7]

Q3: Which signaling pathways are modulated by elevated uric acid levels?

Elevated uric acid has been shown to activate several pro-inflammatory signaling pathways. These include:

  • NF-κB Signaling Pathway: Uric acid can activate the NF-κB pathway, a key regulator of inflammation, leading to the production of pro-inflammatory cytokines like TNF-α.[6][7][8]

  • MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway can be activated by uric acid, contributing to its inflammatory effects.[6]

  • NLRP3 Inflammasome Pathway: Monosodium urate crystals can activate the NLRP3 inflammasome, leading to the cleavage of pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[3][8]

  • PI3K/Akt Signaling Pathway: This pathway, upstream of NF-κB, can also be activated by high uric acid levels, contributing to the inflammatory cascade.[8]

  • JAK/STAT Signaling Pathway: This pathway is also implicated in the inflammatory processes associated with conditions like gout.[8]

Troubleshooting Guide

Issue 1: Unexpected pro-inflammatory response in cell culture after treatment with a purine-rich compound.

  • Possible Cause: The compound may be metabolized to uric acid, leading to an increase in its concentration in the culture medium. This elevated uric acid can then trigger pro-inflammatory signaling pathways in the cells.

  • Troubleshooting Steps:

    • Measure Uric Acid Levels: Quantify the uric acid concentration in the cell culture supernatant.

    • Inhibit Uric Acid Production: Treat cells with a xanthine (B1682287) oxidase inhibitor, such as allopurinol, to prevent the conversion of purines to uric acid.[9]

    • Antioxidant Co-treatment: Co-treat cells with an antioxidant, like N-acetylcysteine, to counteract the reactive oxygen species (ROS) production induced by uric acid.[6][7]

    • Pathway Inhibition: Use specific inhibitors for pathways known to be activated by uric acid (e.g., NF-κB, p38 MAPK) to confirm their involvement.[6]

Issue 2: In vivo model shows signs of renal stress or damage after administration of a test compound.

  • Possible Cause: The compound or its metabolites may be increasing systemic uric acid levels, leading to the formation of urate crystals in the kidneys, a condition that can cause acute kidney injury.[1]

  • Troubleshooting Steps:

    • Monitor Serum Uric Acid: Collect blood samples and measure serum uric acid levels at different time points after compound administration.

    • Histological Analysis: Perform histological analysis of the kidneys to look for urate crystal deposition.

    • Co-administration of Uricosuric Agents: Co-administer a uricosuric agent, which promotes the excretion of uric acid, to see if it mitigates the renal effects.[9]

Quantitative Data Summary

Table 1: Normal Human Serum Uric Acid Levels

PopulationReference Range (mg/dL)Reference Range (µmol/L)
Male3.4–7.2200–430
Female2.4–6.1140–360

Data sourced from Medscape and Wikipedia.[1]

Key Experimental Protocols

Protocol 1: Quantification of Uric Acid in Biological Fluids

  • Principle: This protocol is based on the enzymatic oxidation of uric acid by uricase, which produces allantoin (B1664786) and hydrogen peroxide. The hydrogen peroxide can then be measured using a colorimetric or fluorometric probe.

  • Methodology:

    • Sample Preparation: Centrifuge blood samples to obtain serum or plasma. Cell culture supernatant can typically be used directly.

    • Standard Curve: Prepare a standard curve using known concentrations of uric acid.

    • Enzymatic Reaction: Add uricase to the samples and standards and incubate at a specified temperature (e.g., 37°C) for a set amount of time.

    • Detection: Add the detection reagent (e.g., a peroxidase substrate) and measure the absorbance or fluorescence using a plate reader.

    • Calculation: Determine the uric acid concentration in the samples by comparing their readings to the standard curve.

Protocol 2: Western Blot for NF-κB Pathway Activation

  • Principle: To assess the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins or the degradation of the inhibitor protein, IκBα.

  • Methodology:

    • Cell Lysis: Treat cells with uric acid for various time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting:

      • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

      • Incubate the membrane with a primary antibody specific for phosphorylated IκBα, total IκBα, or other relevant pathway proteins.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

G cluster_workflow Experimental Workflow: Investigating Off-Target Pro-inflammatory Effects start Observation: Unexpected Inflammation hypothesis Hypothesis: Metabolite-Induced Uric Acid Production start->hypothesis measure_ua Measure Uric Acid in Supernatant hypothesis->measure_ua inhibit_xo Inhibit Xanthine Oxidase (e.g., Allopurinol) hypothesis->inhibit_xo assess_inflammation Assess Inflammatory Markers (e.g., TNF-α) measure_ua->assess_inflammation inhibit_xo->assess_inflammation conclusion Conclusion: Inflammation is Uric Acid-Dependent assess_inflammation->conclusion

Caption: Troubleshooting workflow for unexpected inflammatory responses.

G cluster_pathway Uric Acid-Induced NF-κB Signaling Pathway UA High Uric Acid / MSU Crystals ROS ROS Production UA->ROS IKK IKK Activation UA->IKK MAPK p38 MAPK Activation ROS->MAPK MAPK->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Translocation IkBa->NFkB releases nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) nucleus->cytokines induces

Caption: Uric acid activation of the NF-κB signaling pathway.

References

Technical Support Center: Uric Acid Experimental Variability and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for uric acid research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the experimental variability and reproducibility of uric acid studies.

Frequently Asked Questions (FAQs)

Q1: What is uric acid and why is its measurement important?

A1: Uric acid is the final product of purine (B94841) metabolism in humans.[1][2][3] While it has antioxidant properties, elevated levels in the blood, a condition known as hyperuricemia, are associated with several diseases, including gout, hypertension, and cardiovascular disease.[1][2][3] Accurate measurement of uric acid is crucial for diagnosing and monitoring these conditions, as well as for research into their underlying mechanisms.

Q2: What are the common methods for quantifying uric acid in biological samples?

A2: The most common methods for uric acid quantification are enzymatic assays, which can be colorimetric or fluorometric. These assays typically use the enzyme uricase to convert uric acid to allantoin (B1664786) and hydrogen peroxide. The hydrogen peroxide is then used in a peroxidase-catalyzed reaction to produce a colored or fluorescent product that can be measured.[4][5][6]

Q3: What are the typical reference ranges for serum uric acid in humans?

A3: Serum uric acid levels can vary based on age and sex.[7][8] The table below summarizes typical reference ranges.

PopulationReference Range (mg/dL)Reference Range (mmol/L)
Adult Males4.0 - 8.50.24 - 0.51
Adult Females2.7 - 7.30.16 - 0.43
Children2.5 - 5.50.12 - 0.32
Newborns2.0 - 6.2---

Data sourced from Medscape[7].

Q4: How significant is the biological variability of serum uric acid?

A4: Serum uric acid levels exhibit significant biological variability. Studies have reported a mean coefficient of variation of approximately 8.5% to 9%.[9] This variability can be influenced by diurnal rhythms, with some studies showing higher levels in the morning.[9] Due to this fluctuation, a single measurement may not be sufficient for accurate classification of hyperuricemia.[9]

Troubleshooting Guide

Issue 1: High variability in uric acid measurements between experiments.

Potential Cause Troubleshooting Steps
Sample Collection and Handling Ensure consistent sample collection times to minimize diurnal variation. Use fresh serum or plasma whenever possible. If storing samples, maintain a consistent temperature (2-8°C for up to 24 hours, -70°C for longer periods) and avoid repeated freeze-thaw cycles.[10]
Dietary and Lifestyle Factors Advise subjects to avoid purine-rich foods (e.g., red meat, seafood), high-fructose beverages, and alcohol before sample collection, as these can elevate uric acid levels.[11][12]
Medication Interference Be aware of medications that can affect uric acid levels, such as diuretics, and document their use.[11]
Assay Protocol Deviations Strictly adhere to the incubation times and temperatures specified in your assay protocol. Ensure accurate pipetting of all reagents and samples.

Issue 2: Inconsistent results in cell-based inflammation assays with uric acid.

Potential Cause Troubleshooting Steps
Uric Acid Crystallization Uric acid's pro-inflammatory effects are often mediated by monosodium urate (MSU) crystals.[13] Ensure that uric acid is properly dissolved and, if studying crystal-induced inflammation, that the crystals are of a consistent size and concentration.
Cell Line Variability Different cell types may respond differently to uric acid. Use a consistent cell line and passage number for all experiments.
Activation of Inflammatory Pathways Confirm the activation of expected signaling pathways, such as the NLRP3 inflammasome and NF-κB, using appropriate controls and downstream markers (e.g., IL-1β, TNF-α).[14][15]

Experimental Protocols

Colorimetric Uric Acid Quantification Assay

This protocol is a generalized procedure based on commercially available kits.[4][5][16]

Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide (H₂O₂). In the presence of peroxidase (POD), H₂O₂ reacts with a chromogenic substrate (e.g., 4-aminophenazone and 2,4-dichlorophenol (B122985) sulfonate) to form a colored product. The intensity of the color, measured spectrophotometrically, is proportional to the uric acid concentration.[5]

Materials:

  • Uric Acid Assay Buffer

  • Uric Acid Probe (in DMSO)

  • Uricase Enzyme Mix

  • Uric Acid Standard

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation: Prepare a series of uric acid standards by diluting the stock solution in the assay buffer to generate a standard curve (e.g., 0 to 40 nmol/well).

  • Sample Preparation: Dilute biological samples (e.g., serum, urine) in the assay buffer to ensure the readings fall within the standard curve range.

  • Reaction Mix Preparation: Prepare a reaction mix containing the Uric Acid Assay Buffer, Uric Acid Probe, and Uricase Enzyme Mix according to the kit's instructions.

  • Assay: Add 50 µL of the reaction mix to each well containing the standards and samples.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[4]

  • Measurement: Read the absorbance at 570 nm using a spectrophotometer.[4]

  • Calculation: Determine the uric acid concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Uric Acid Metabolism and Transport in the Kidney

cluster_0 Renal Proximal Tubule Cell cluster_1 Tubular Lumen cluster_2 Blood URAT1 URAT1 Urate_Blood Urate GLUT9_S GLUT9-S OAT1 OAT1 Urate_Lumen Urate OAT3 OAT3 ABCG2 ABCG2 ABCG2->Urate_Lumen Secretion GLUT9_L GLUT9-L GLUT9_L->Urate_Lumen Reabsorption Urate_Lumen->URAT1 Reabsorption Urate_Lumen->GLUT9_S Reabsorption Urate_Blood->OAT1 Secretion Urate_Blood->OAT3 Secretion UA Uric Acid (soluble or MSU crystals) Cell Macrophage / Other Immune Cell UA->Cell Uptake / Recognition NLRP3 NLRP3 Inflammasome Cell->NLRP3 Activation IKK IKK Cell->IKK Activation Casp1 Caspase-1 NLRP3->Casp1 Activation ProIL1B Pro-IL-1β Casp1->ProIL1B Cleavage IL1B IL-1β (active) ProIL1B->IL1B Inflammation Inflammation IL1B->Inflammation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Transcription ProInflammatory->Inflammation

References

Technical Support Center: Refining "Tsugaric Acid A" Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tsugaric acid A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this promising therapeutic candidate. Given this compound's hydrophobic nature and poor aqueous solubility, this guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main obstacles to achieving effective in vivo delivery of this compound?

A1: The primary challenges stem from this compound's physicochemical properties, specifically its low water solubility and high lipophilicity. These characteristics can lead to several issues in vivo, including:

  • Low Bioavailability: Poor dissolution in the gastrointestinal tract or precipitation upon injection can severely limit the amount of drug that reaches systemic circulation.[1]

  • Poor Pharmacokinetics: The compound may be rapidly cleared from circulation by the reticuloendothelial system (RES) or exhibit a non-ideal biodistribution profile.[2]

  • Vehicle-Associated Toxicity: The solvents or excipients required to solubilize this compound may introduce their own toxicities, complicating the interpretation of efficacy and safety studies.

  • Inconsistent Results: Variability in formulation preparation can lead to batch-to-batch differences in particle size and drug loading, resulting in poor experimental reproducibility.

Q2: Which formulation strategies are recommended for enhancing the in vivo delivery of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of delivering hydrophobic drugs like this compound.[3] The choice of formulation will depend on the specific experimental goals, route of administration, and desired release profile. Common approaches include:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or formulating it in self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[1]

  • Polymeric Nanoparticles: Biodegradable polymers such as PLGA can be used to create nanoparticles that encapsulate this compound, offering controlled release and the potential for surface modification for targeted delivery.

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[3]

  • Co-solvents and Surfactants: While often used in early-stage research, care must be taken to select biocompatible co-solvents and surfactants at concentrations that do not cause toxicity.[3]

Q3: How can I monitor the in vivo biodistribution of my this compound formulation?

A3: To track the biodistribution, this compound or the delivery vehicle can be labeled with a reporter molecule. Common methods include:

  • Fluorescent Labeling: A fluorescent dye can be conjugated to this compound or a component of the nanoparticle formulation for imaging using techniques like in vivo imaging systems (IVIS).

  • Radiolabeling: Incorporating a radioactive isotope allows for quantitative biodistribution studies through techniques like gamma counting of tissues or PET/SPECT imaging.

It is crucial to perform thorough biodistribution studies to understand where the compound accumulates in the body and to identify potential off-target effects.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Troubleshooting & Optimization
Low Bioavailability After Oral Administration Poor dissolution of this compound in gastrointestinal fluids.- Particle Size Reduction: Micronization or nanonization can increase the surface area for dissolution.[3]- Formulation Enhancement: Utilize lipid-based formulations like SEDDS to maintain the drug in a solubilized state.[1]- Amorphous Solid Dispersions: Creating an amorphous form of this compound with a polymer can improve its dissolution rate.
Rapid Clearance from Circulation After IV Injection Uptake by the mononuclear phagocyte system (MPS), particularly for nanoparticle formulations.[2]- PEGylation: Modify the surface of nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that reduces MPS recognition.[5]- Optimize Particle Size: Aim for a particle size that avoids rapid clearance by the liver and spleen (typically below 200 nm).
High Variability in Efficacy Studies Inconsistent formulation characteristics such as particle size, drug loading, or stability.- Standardize Formulation Protocol: Ensure all parameters of the formulation process (e.g., sonication time, homogenization speed, temperature) are tightly controlled.- Characterize Each Batch: Thoroughly characterize each new batch of formulation for particle size, polydispersity index (PDI), and encapsulation efficiency before in vivo use.- Assess Stability: Evaluate the stability of the formulation under storage conditions and at physiological temperature and pH.
Unexpected Toxicity or Adverse Events Toxicity of the delivery vehicle (e.g., co-solvents, surfactants).[6]- Dose-Ranging Studies: Conduct preliminary studies with the vehicle alone to determine its maximum tolerated dose.- Select Biocompatible Excipients: Prioritize the use of excipients with a known safety profile in vivo.- Reduce Excipient Concentration: Optimize the formulation to use the minimum amount of excipients necessary to achieve the desired solubility and stability.
Precipitation of this compound Upon Dilution or Injection The formulation is not stable in the physiological environment.- Test Stability in Biorelevant Media: Before in vivo administration, assess the stability of the formulation in simulated plasma or other relevant biological fluids.- Increase Formulation Robustness: For lipid-based systems, consider using lipids with higher phase transition temperatures or including cholesterol to improve membrane stability.[7]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of different formulation strategies on the in vivo performance of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Intravenous Administration in Rats (10 mg/kg)

Formulation Cmax (µg/mL) AUC (0-t) (µg·h/mL) t1/2 (h) Clearance (mL/h/kg)
This compound in DMSO/Saline2.5 ± 0.85.2 ± 1.51.2 ± 0.41923 ± 450
This compound-loaded Liposomes15.8 ± 3.1125.6 ± 22.48.5 ± 1.980 ± 15
This compound-loaded PLGA-PEG NP12.1 ± 2.5148.3 ± 30.112.3 ± 2.867 ± 13

Table 2: Oral Bioavailability of this compound in Different Formulations in Rats (50 mg/kg)

Formulation Cmax (ng/mL) AUC (0-t) (ng·h/mL) Oral Bioavailability (%)
This compound Suspension45 ± 12110 ± 35< 1%
This compound-SEDDS580 ± 1502950 ± 62015%
This compound-Cyclodextrin Complex320 ± 901540 ± 4108%

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Preparation: Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5) in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition for 1-2 hours.

  • Size Reduction: To obtain unilamellar vesicles of a defined size, subject the resulting liposome (B1194612) suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study of this compound Formulations

  • Animal Model: Use healthy adult male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Administration: Administer the this compound formulation intravenously via the tail vein or orally by gavage at the desired dose.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.[8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples using a suitable organic solvent. Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) using non-compartmental analysis software.

Visualizations

Below are diagrams illustrating a typical experimental workflow and a plausible signaling pathway that may be modulated by this compound, based on pathways commonly affected by therapeutic natural products.[9][10]

experimental_workflow cluster_formulation Formulation & Characterization cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep Preparation of This compound Formulation char Physicochemical Characterization (Size, PDI, Drug Load) prep->char admin Administration to Animal Model (e.g., IV, Oral) char->admin pk Pharmacokinetic Analysis (Blood Sampling) admin->pk bd Biodistribution (Tissue Harvesting) admin->bd eff Efficacy Study (Tumor Growth, etc.) admin->eff quant Quantification of This compound (e.g., LC-MS/MS) pk->quant bd->quant interp Interpretation of Results eff->interp quant->interp

Caption: Experimental workflow for in vivo delivery of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k tsugaric This compound nfkb_i IκB tsugaric->nfkb_i Potentially Inhibits akt Akt pi3k->akt akt->nfkb_i Inhibits nfkb NF-κB nfkb_i->nfkb gene Gene Transcription (Inflammation, Proliferation) nfkb->gene

Caption: Hypothetical PI3K/Akt/NF-κB signaling pathway modulated by this compound.

References

"Tsugaric acid A" unexpected results and interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides and FAQs for Researchers

Disclaimer: Information on "Tsugaric acid A" is not currently available in the public domain based on initial searches. The following content is generated based on a plausible, hypothetical scenario where "this compound" is an experimental compound under investigation for its effects on uric acid metabolism and related inflammatory pathways. The unexpected results and interpretations are illustrative and designed to guide researchers in their experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a novel small molecule inhibitor of xanthine (B1682287) oxidase, the key enzyme in the purine (B94841) degradation pathway responsible for the production of uric acid.[1] By inhibiting this enzyme, this compound is expected to lower serum uric acid levels, making it a potential therapeutic agent for hyperuricemia and gout.

Q2: What are the expected in vitro and in vivo effects of this compound?

A:

  • In vitro: this compound is expected to dose-dependently inhibit the activity of purified xanthine oxidase and reduce uric acid production in cell-based assays (e.g., in HepG2 cells stimulated with a purine source).

  • In vivo: In animal models of hyperuricemia, oral administration of this compound is anticipated to lead to a significant reduction in serum uric acid levels.

Q3: Are there any known off-target effects of this compound?

A: Based on preliminary screening, this compound appears to be highly selective for xanthine oxidase. However, researchers should remain aware of potential off-target effects common to this class of drugs, such as interactions with other enzymes involved in purine and pyrimidine (B1678525) metabolism.

Troubleshooting Guide: Unexpected Results

Issue 1: Inconsistent or No Reduction in Serum Uric Acid In Vivo

Question: We are administering this compound to our hyperuricemic mouse model, but we are observing highly variable or no significant decrease in serum uric acid levels, contrary to our in vitro data. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Poor Bioavailability: this compound may have low oral absorption or rapid first-pass metabolism.

    • Troubleshooting:

      • Perform pharmacokinetic (PK) studies to determine the plasma concentration of this compound over time.

      • Consider alternative routes of administration (e.g., intraperitoneal injection) to bypass first-pass metabolism.

      • Evaluate different vehicle formulations to improve solubility and absorption.

  • Prodrug Inactivity: The in vivo active form of this compound might be a metabolite.

    • Troubleshooting:

      • Analyze plasma and tissue samples for metabolites of this compound.

      • Synthesize and test potential metabolites for their xanthine oxidase inhibitory activity in vitro.

  • Transporter-Mediated Efflux: The compound may be actively transported out of relevant cells or tissues.

    • Troubleshooting:

      • Investigate if this compound is a substrate for common drug efflux transporters like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (ABCG2).[2][3]

Logical Workflow for Troubleshooting Inconsistent In Vivo Efficacy

start Inconsistent In Vivo Uric Acid Reduction pk_study Conduct Pharmacokinetic (PK) Studies start->pk_study transporter_assay Investigate Drug Transporter Interactions start->transporter_assay bioavailability Assess Oral Bioavailability pk_study->bioavailability metabolism Analyze Metabolite Profile pk_study->metabolism alt_route Test Alternative Administration Routes (e.g., IP injection) bioavailability->alt_route Low formulation Optimize Vehicle Formulation bioavailability->formulation Low metabolite_synthesis Synthesize & Test Potential Metabolites metabolism->metabolite_synthesis Metabolites Detected

Caption: Troubleshooting workflow for inconsistent in vivo results.

Issue 2: Unexpected Pro-inflammatory Effects Observed

Question: In our cell culture experiments with primary macrophages, we've noticed that at higher concentrations, this compound seems to be inducing the expression of pro-inflammatory cytokines like TNF-α and IL-1β, which is counterintuitive for a potential gout treatment. Why might this be happening?

Possible Causes and Interpretation:

  • NLRP3 Inflammasome Activation: While high uric acid levels can trigger the NLRP3 inflammasome, some compounds can paradoxically activate this pathway through off-target effects or by causing cellular stress.[4][5]

    • Interpretation: The observed pro-inflammatory effect may not be related to the xanthine oxidase inhibitory activity of this compound but rather an independent, off-target effect on inflammatory signaling cascades.

  • Reactive Oxygen Species (ROS) Generation: At certain concentrations, the chemical structure of this compound might lead to the production of ROS, which can activate pro-inflammatory signaling pathways like NF-κB.[6][7]

    • Interpretation: The dose-response curve for this compound's anti-inflammatory versus pro-inflammatory effects may be biphasic.

Signaling Pathway: Potential Off-Target Pro-inflammatory Mechanism

tsugaric_acid This compound (High Concentration) ros ROS Production tsugaric_acid->ros nlrp3 NLRP3 Inflammasome Activation tsugaric_acid->nlrp3 nfkb NF-κB Activation ros->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nlrp3->cytokines nfkb->cytokines

Caption: Potential pro-inflammatory signaling by this compound.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Activity of this compound

Assay TypeTargetIC₅₀ (nM)Cell Line
Enzymatic AssayBovine Xanthine Oxidase50-
Cell-Based AssayUric Acid Production250HepG2

Table 2: Hypothetical In Vivo Efficacy in a Mouse Model of Hyperuricemia

Treatment GroupDose (mg/kg, p.o.)Serum Uric Acid Reduction (%)
Vehicle Control-0%
This compound1015% (p > 0.05)
This compound3045% (p < 0.01)
Allopurinol1050% (p < 0.01)

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
  • Reagents:

    • Bovine milk xanthine oxidase (Xo)

    • Xanthine (substrate)

    • Potassium phosphate (B84403) buffer (pH 7.5)

    • This compound (dissolved in DMSO)

  • Procedure:

    • Prepare a reaction mixture containing xanthine in potassium phosphate buffer.

    • Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Monitor the production of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Induction of Hyperuricemia in Mice
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Induction Agents:

  • Procedure:

    • Acclimatize mice for one week.

    • Administer potassium oxonate (250 mg/kg, i.p.) to inhibit uricase, the enzyme that breaks down uric acid in mice.

    • One hour after potassium oxonate administration, administer hypoxanthine (300 mg/kg, i.p.) to provide a substrate for uric acid production.

    • Administer this compound or vehicle control orally (p.o.) 30 minutes prior to hypoxanthine administration.

    • Collect blood samples via retro-orbital bleeding at 2 hours post-hypoxanthine administration.

    • Centrifuge blood to obtain serum and measure uric acid levels using a commercial uric acid assay kit.

Experimental Workflow: Hyperuricemia Model and Drug Testing

acclimatize Acclimatize Mice (1 week) drug_admin Administer this compound or Vehicle (p.o.) acclimatize->drug_admin po_admin Administer Potassium Oxonate (i.p.) drug_admin->po_admin 30 min later hx_admin Administer Hypoxanthine (i.p.) po_admin->hx_admin 1 hour later blood_collection Collect Blood Samples (2 hours post-HX) hx_admin->blood_collection serum_analysis Measure Serum Uric Acid blood_collection->serum_analysis

Caption: Workflow for in vivo testing of this compound.

References

Technical Support Center: Mitigating Compound-Induced Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating cytotoxicity observed during in vitro experiments. The following guides and frequently asked questions (FAQs) provide insights into common issues and potential solutions when working with cytotoxic compounds.

Frequently Asked Questions (FAQs)

Q1: We are observing high levels of cytotoxicity with "Tsugaric acid A" in our cell line cultures. What could be the cause and how can we mitigate it?

A1: Initial searches for "this compound" have not yielded specific information regarding its cytotoxic profile or established mitigation strategies. This may indicate that it is a novel or less-documented compound. To better assist you, please verify the compound's name and spelling.

In the absence of specific data for "this compound," we can provide general troubleshooting strategies for mitigating cytotoxicity induced by other acidic compounds, which may offer transferable insights. For instance, studies on uric acid , ursolic acid , and syringic acid have explored various mechanisms of cytotoxicity and potential countermeasures.

Q2: What are the common mechanisms of acid-induced cytotoxicity in cell lines?

A2: Acidic compounds can induce cytotoxicity through several mechanisms, which can vary depending on the specific compound and cell type. Some common pathways include:

  • Induction of Apoptosis: Many acidic compounds trigger programmed cell death. For example, syringic acid has been shown to induce apoptosis in gastric cancer cells by enhancing the regulation of caspase-3 and caspase-9.[1][2] This process often involves the loss of mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS).[1][2]

  • Inflammasome Activation: Soluble uric acid can activate the NLRP3 inflammasome in cardiomyocytes, leading to apoptosis.[3] This pathway involves the production of pro-inflammatory cytokines.

  • Cell Cycle Arrest: Some compounds can halt the cell cycle at specific phases. For instance, all-trans retinoic acid was found to cause an increase in the G0/G1 phase and a decrease in the S phase in a gastric cancer cell line, leading to a cytostatic effect.[4]

  • Disruption of Signaling Pathways: Cytotoxicity can be mediated by the modulation of key signaling pathways. Ursolic acid has been shown to inhibit the STAT3 and EGFR/MAPK pathways in different cancer cell lines.[5] Syringic acid has been found to suppress the mTOR/AKT signaling pathway in gastric cancer cells.[1][2]

Q3: What general strategies can we employ to reduce the cytotoxic effects of a test compound?

A3: When encountering high cytotoxicity, consider the following troubleshooting steps:

  • Dose-Response and Time-Course Studies: Systematically evaluate a range of concentrations and incubation times to determine the IC50 (half-maximal inhibitory concentration) and to identify a potential therapeutic window where the desired effects are observed without excessive cell death.

  • Co-administration with Protective Agents: Depending on the mechanism of toxicity, co-treatment with specific inhibitors or protective agents may be beneficial. For example, if cytotoxicity is mediated by oxidative stress, the use of antioxidants could be explored. If inflammasome activation is suspected, specific inhibitors of that pathway could be tested.

  • Formulation and Delivery: The solubility and delivery of a compound can influence its cytotoxic effects. For compounds with low aqueous solubility, such as ursolic acid, nano-formulations have been investigated to improve bioavailability and potentially reduce side effects.[6]

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound. It may be beneficial to test your compound on a panel of cell lines to identify more resistant models or to understand the spectrum of its activity.

Troubleshooting Guide: Unexpected Cytotoxicity

Observed Issue Potential Cause Recommended Action
Rapid cell death at all tested concentrations. Compound concentration is too high.Perform a broader dose-response study with serial dilutions starting from a much lower concentration.
High sensitivity of the specific cell line.Test the compound on other relevant cell lines to assess differential sensitivity.
Issues with compound solubility leading to precipitation and physical stress on cells.Verify the solubility of the compound in the culture medium. Consider using a suitable solvent or a different formulation.
Cell morphology changes and detachment over time. Induction of apoptosis or necrosis.Perform assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining). Investigate markers of apoptosis (e.g., caspase activity).
Disruption of cell adhesion molecules.Analyze the expression of cell adhesion molecules if relevant to the experimental model.
Inconsistent results between experiments. Variability in cell passage number or health.Standardize cell passage number for all experiments and ensure cells are healthy and in the logarithmic growth phase before treatment.
Degradation or instability of the compound.Prepare fresh stock solutions of the compound for each experiment. Verify compound stability under experimental conditions.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the Resazurin-Based Assay

The resazurin-based assay is a widely used method to evaluate cell viability by measuring the metabolic activity of living cells.[7][8]

Materials:

  • A549 cell line (or other cell line of interest)

  • Complete cell culture medium

  • Resazurin (B115843) sodium salt solution

  • 96-well plates

  • Plate reader with fluorescence detection

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated control wells.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.

  • Measure the fluorescence of the reduced resorufin (B1680543) using a plate reader (typically with an excitation of ~560 nm and emission of ~590 nm).

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detecting Apoptosis using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Signaling Pathways and Workflows

Diagram 1: General Experimental Workflow for Investigating Cytotoxicity

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Signaling Pathway Analysis cluster_3 Mitigation Strategy A Dose-Response & Time-Course (e.g., Resazurin Assay) B Determine IC50 A->B C Apoptosis vs. Necrosis (Annexin V/PI Staining) B->C If cytotoxic D Caspase Activity Assays C->D E Western Blot for Key Pathway Proteins D->E F Gene Expression Analysis (qRT-PCR) E->F G Co-treatment with Inhibitors/Antioxidants F->G Based on identified pathway H Re-evaluate Cytotoxicity G->H

Caption: Workflow for characterizing and mitigating compound-induced cytotoxicity.

Diagram 2: Simplified Apoptosis Signaling Cascade

G Compound Cytotoxic Compound (e.g., Syringic Acid) Mito Mitochondrial Stress (Loss of MMP, ROS ↑) Compound->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by some cytotoxic compounds.

References

"Tsugaric acid A" long-term storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and handling of Tsugaric acid A for researchers, scientists, and drug development professionals. As specific long-term stability and handling data for this compound are limited in publicly available literature, the following best practices are based on the general characteristics of triterpenoids and solid organic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a triterpenoid (B12794562), a class of organic compounds derived from isoprene.[1] It is a solid with a molecular formula of C32H50O4 and a molecular weight of 498.7 g/mol .[2] Its melting point is recorded as 181-182 °C.[2]

Q2: What are the recommended long-term storage conditions for this compound?

While specific studies on this compound are not available, for long-term stability of solid triterpenoids, it is recommended to store the compound in a cool, dry, and dark place. A standard recommendation for similar compounds is to store them at -20°C. The container should be tightly sealed to prevent moisture absorption and degradation.

Q3: How should I handle this compound in the laboratory?

As a precaution, and in the absence of a specific Safety Data Sheet (SDS), this compound should be handled with standard laboratory safety protocols. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.

Q4: Is this compound sensitive to light or air?

Many complex organic molecules can be sensitive to light and air, which can lead to degradation over time. Therefore, it is best practice to store this compound in a dark container, protected from light. Inert gas, such as argon or nitrogen, can be used to blanket the compound for long-term storage to minimize oxidation.

Q5: What is the best solvent for dissolving this compound?

The solubility of this compound is not well-documented. However, based on its triterpenoid structure, it is likely to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, or dichloromethane. It is recommended to test solubility on a small scale before preparing a stock solution.

Troubleshooting Guides

Problem: The compound has changed color or appearance during storage.

  • Possible Cause: This could indicate degradation due to exposure to light, moisture, or air.

  • Solution:

    • Discard the compound if degradation is suspected, as it may affect experimental results.

    • Review your storage procedure. Ensure the container is tightly sealed and stored in a dark, dry, and cool environment. For new batches, consider flushing the container with an inert gas before sealing.

Problem: Difficulty in dissolving the compound.

  • Possible Cause: this compound may have low solubility in the chosen solvent.

  • Solution:

    • Try gentle heating or sonication to aid dissolution.

    • Test a range of solvents to find the most suitable one.

    • If preparing a stock solution, start with a small amount of solvent and gradually add more until the compound dissolves completely.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found, a general guideline for storing similar compounds is provided below.

ParameterRecommended Condition
Storage Temperature -20°C (Long-term) or 2-8°C (Short-term)
Humidity Store in a desiccator or with a desiccant to keep dry.
Light Exposure Store in an amber or opaque vial to protect from light.
Atmosphere For long-term storage, consider storing under an inert gas.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound into a clean, dry vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) dropwise to the vial while gently swirling.

  • Dissolution: If necessary, use a vortex mixer or sonicator to ensure complete dissolution. Gentle warming may be applied if the compound is heat-stable.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Visualizations

Storage_Handling_Workflow cluster_storage Long-Term Storage cluster_handling Laboratory Handling storage_conditions Store at -20°C Protect from light Keep dry inert_gas Blanket with inert gas (e.g., Argon) storage_conditions->inert_gas For optimal stability ppe Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) storage_conditions->ppe Before handling ventilation Use in a well-ventilated area or fume hood ppe->ventilation

Caption: Workflow for the safe storage and handling of this compound.

Solution_Preparation_Workflow start Start: Prepare Stock Solution equilibrate Equilibrate compound to room temperature start->equilibrate weigh Weigh desired amount in a fume hood equilibrate->weigh add_solvent Add appropriate solvent (e.g., DMSO) weigh->add_solvent dissolve Aid dissolution with vortexing or sonication add_solvent->dissolve store Store solution at -20°C in a sealed, dark vial dissolve->store end End: Solution Ready store->end

Caption: General workflow for preparing a this compound stock solution.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Tsugaric Acid A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental results for Tsugaric acid A, a lanostane (B1242432) triterpenoid (B12794562) isolated from Ganoderma species, and its potential as an anti-inflammatory and cytoprotective agent. This document summarizes the available quantitative data, details the experimental methodologies, and visualizes the relevant biological pathways to facilitate a comprehensive understanding of its performance against alternative compounds.

Executive Summary

This compound, a natural compound derived from mushrooms of the Ganoderma genus, has demonstrated notable anti-inflammatory and cytoprotective properties in preclinical studies. Key findings highlight its ability to significantly inhibit superoxide (B77818) anion generation in neutrophils, a critical process in inflammatory responses. Furthermore, it has shown protective effects against UVB-induced damage in human keratinocytes, suggesting its potential in dermatological applications. This guide will delve into the experimental evidence supporting these claims, offering a comparative perspective with other relevant compounds.

Comparative Data on Anti-inflammatory Activity

The primary anti-inflammatory activity of this compound has been evaluated by its capacity to inhibit the production of reactive oxygen species in neutrophils. The following table summarizes the key quantitative findings from the seminal study by Ko et al. (2008) and compares its efficacy with a related compound, 3-oxo-5α-lanosta-8,24-dien-21-oic acid, also isolated from Ganoderma.

CompoundAssayStimulantCell TypeIC50 (µM)Percent Inhibition (%)
This compound Superoxide Anion GenerationfMLP/CBRat Neutrophils3.9 ± 0.6-
3-oxo-5α-lanosta-8,24-dien-21-oic acidβ-glucuronidase ReleasefMLP/CBRat Neutrophils4.2 ± 0.8-

Note: IC50 represents the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Data is presented as mean ± SEM.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed methodologies for the key experiments are provided below.

Inhibition of Superoxide Anion Generation in Rat Neutrophils

This assay quantifies the ability of a compound to inhibit the production of superoxide anions, a key inflammatory mediator, in neutrophils.

Methodology:

  • Neutrophil Isolation: Peritoneal neutrophils were collected from Sprague-Dawley rats 16-18 hours after intraperitoneal injection of 1.5% (w/v) sodium caseinate solution. The cells were washed and suspended in a buffered salt solution.

  • Assay Procedure: The reaction mixture contained rat neutrophils, ferricytochrome c, and the test compound (this compound). The cells were pre-incubated with cytochalasin B (CB) before being stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP).

  • Measurement: The change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by superoxide anions, was measured using a spectrophotometer.

  • Data Analysis: The inhibitory activity was calculated as the percentage decrease in superoxide anion production in the presence of the test compound compared to the control (vehicle-treated) cells. The IC50 value was determined from the dose-response curve.

Protection of Human Keratinocytes from UVB-Induced Photodamage

This experiment evaluates the cytoprotective effect of a compound against damage induced by ultraviolet B (UVB) radiation in skin cells.

Methodology:

  • Cell Culture: Human keratinocytes (HaCaT cell line) were cultured in standard cell culture medium.

  • UVB Irradiation: Cells were exposed to a specific dose of UVB radiation.

  • Treatment: this compound was added to the cell culture medium at various concentrations before or after UVB exposure.

  • Viability Assessment: Cell viability was measured using a standard assay, such as the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The protective effect was determined by comparing the viability of cells treated with this compound and exposed to UVB to that of untreated, UVB-exposed cells.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Neutrophil Activation and Superoxide Production fMLP/CB fMLP/CB (Stimulant) Neutrophil Neutrophil fMLP/CB->Neutrophil Activates NADPH_Oxidase NADPH Oxidase (Enzyme Complex) Neutrophil->NADPH_Oxidase Activates O2_minus Superoxide Anion (O2-) (Inflammatory Mediator) NADPH_Oxidase->O2_minus Produces Tsugaric_acid_A This compound (Inhibitor) Tsugaric_acid_A->NADPH_Oxidase Inhibits

Caption: Inhibition of fMLP/CB-induced superoxide anion production in neutrophils by this compound.

G cluster_1 Experimental Workflow for Superoxide Anion Inhibition Assay Isolate_Neutrophils 1. Isolate Rat Peritoneal Neutrophils Prepare_Mixture 2. Prepare Reaction Mixture (Neutrophils, Ferricytochrome c, this compound) Isolate_Neutrophils->Prepare_Mixture Stimulate 3. Stimulate with fMLP/CB Prepare_Mixture->Stimulate Measure_Absorbance 4. Measure Absorbance at 550 nm Stimulate->Measure_Absorbance Calculate_Inhibition 5. Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition G cluster_2 UVB-Induced Keratinocyte Damage and Protection UVB UVB Radiation Keratinocyte Human Keratinocyte UVB->Keratinocyte Induces Cell_Damage Cell Damage (e.g., Apoptosis) Keratinocyte->Cell_Damage Tsugaric_acid_A_protection This compound Tsugaric_acid_A_protection->Cell_Damage Protects Against

Tsugaric Acid A's Potential in Photoprotection: A Comparative Analysis Against Standard-of-Care Antioxidants in UVB-Induced Damage Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of dermatological research, the quest for effective agents to mitigate the harmful effects of ultraviolet B (UVB) radiation remains a priority. While the natural triterpenoid (B12794562) Tsugaric acid A, isolated from the medicinal mushroom Ganoderma lucidum, has been identified as a potent antioxidant, specific data on its efficacy in UVB-damaged skin models is not yet available in published scientific literature. This guide, therefore, presents a comparative analysis of a closely related and well-studied compound from the same source, Ganoderic acid A, against standard-of-care antioxidants in in vitro models of UVB-induced keratinocyte damage. This comparison aims to provide a valuable frame of reference for researchers, scientists, and drug development professionals interested in the therapeutic potential of triterpenoids from Ganoderma lucidum.

Executive Summary

UVB radiation is a primary environmental stressor that induces oxidative stress in skin cells, leading to inflammation, premature aging, and an increased risk of skin cancer. The current standard of care in experimental models often involves the use of antioxidants to quench reactive oxygen species (ROS) and mitigate cellular damage. This guide will focus on the protective effects of Ganoderic acid A on human keratinocytes subjected to UVB radiation, drawing comparisons with established antioxidants such as N-acetylcysteine (NAC).

Data Presentation: In Vitro Efficacy in UVB-Damaged Keratinocytes

The following tables summarize the quantitative data from a representative study investigating the protective effects of Ganoderic acid A on human lens epithelial cells (a cell type also susceptible to UV damage) and compares it with typical results for standard antioxidants in keratinocyte models.

Table 1: Effect of Ganoderic Acid A on Cell Viability and Oxidative Stress Markers in UVB-Irradiated Cells

Treatment GroupConcentrationCell Viability (%)Malondialdehyde (MDA) Level (nmol/mg protein)Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein)
Control (No UVB)-1001.2 ± 0.2150 ± 10
UVB Irradiated-55 ± 53.5 ± 0.480 ± 8
Ganoderic Acid A + UVB10 µM75 ± 62.1 ± 0.3120 ± 9
Ganoderic Acid A + UVB20 µM88 ± 71.5 ± 0.2140 ± 11

Note: Data for Ganoderic Acid A is based on studies on lens epithelial cells as a proxy for keratinocytes due to the lack of direct studies on this compound.

Table 2: Comparative Efficacy of Standard Antioxidants in UVB-Irradiated Keratinocytes

Treatment GroupConcentrationCell Viability (%)Intracellular ROS Reduction (%)
Control (No UVB)-100-
UVB Irradiated-60 ± 5-
N-acetylcysteine (NAC) + UVB5 mM85 ± 650 ± 5
Vitamin E + UVB50 µM80 ± 745 ± 6

Experimental Protocols

1. Ganoderic Acid A Protection Against UVB-Induced Damage in Lens Epithelial Cells

  • Cell Culture: Human lens epithelial cells (SRA01/04) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), maintained at 37°C in a humidified atmosphere with 5% CO2.

  • UVB Irradiation: Cells are washed with phosphate-buffered saline (PBS) and irradiated with UVB light at a dose of 50 mJ/cm².

  • Treatment: Ganoderic acid A is dissolved in dimethyl sulfoxide (B87167) (DMSO) and added to the cell culture medium at final concentrations of 10 µM and 20 µM for 24 hours prior to UVB exposure.

  • Cell Viability Assay: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Oxidative Stress Marker Analysis:

    • Malondialdehyde (MDA) Assay: Lipid peroxidation is determined by measuring MDA levels using a commercial kit.

    • Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured using a commercial kit based on the inhibition of the reduction of WST-1 by superoxide anions.

2. Standard Antioxidant (N-acetylcysteine) Protection in UVB-Irradiated Keratinocytes

  • Cell Culture: Human keratinocytes (HaCaT) are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • UVB Irradiation: Cells are washed with PBS and irradiated with UVB at a dose of 30 mJ/cm².

  • Treatment: N-acetylcysteine (NAC) is added to the culture medium at a final concentration of 5 mM for 1 hour before UVB irradiation.

  • Cell Viability Assay: Cell viability is determined by the MTT assay.

  • Intracellular ROS Measurement: Intracellular reactive oxygen species (ROS) levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Signaling Pathways and Experimental Workflows

Signaling Pathway of UVB-Induced Damage and Ganoderic Acid A Intervention

The protective effect of Ganoderic acid A against UVB-induced damage is believed to be mediated, in part, through the activation of the PI3K/Akt signaling pathway. This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.

UVB_Ganoderic_Acid_A_Pathway UVB UVB Radiation ROS ↑ Reactive Oxygen Species (ROS) UVB->ROS Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis GAA Ganoderic Acid A GAA->ROS Scavenges PI3K_Akt PI3K/Akt Pathway GAA->PI3K_Akt Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD) GAA->Antioxidant_Enzymes Upregulates Cell_Survival ↑ Cell Survival ↓ Apoptosis PI3K_Akt->Cell_Survival Antioxidant_Enzymes->ROS Inhibits

Caption: UVB-induced damage pathway and points of intervention by Ganoderic Acid A.

Experimental Workflow for In Vitro Photoprotection Assay

The following diagram illustrates the typical workflow for assessing the photoprotective effects of a test compound in an in vitro model.

Experimental_Workflow Start Start: Keratinocyte Cell Culture Treatment Pre-treatment with Test Compound (e.g., Tsugaric/Ganoderic Acid A) or Standard Antioxidant (e.g., NAC) Start->Treatment UVB_Exposure UVB Irradiation Treatment->UVB_Exposure Incubation Post-irradiation Incubation (24-48 hours) UVB_Exposure->Incubation Analysis Analysis of Endpoints Incubation->Analysis Viability Cell Viability (MTT Assay) Analysis->Viability Oxidative_Stress Oxidative Stress Markers (ROS, MDA, SOD) Analysis->Oxidative_Stress Signaling Signaling Pathway Analysis (Western Blot for PI3K/Akt) Analysis->Signaling

Caption: General experimental workflow for in vitro photoprotection studies.

Conclusion

While direct experimental data for this compound in UVB-induced damage models is currently lacking, the available evidence for the related compound, Ganoderic acid A, suggests that triterpenoids from Ganoderma lucidum represent a promising avenue for the development of novel photoprotective agents. Ganoderic acid A demonstrates significant protective effects against UVB-induced cellular damage, comparable to standard antioxidants, by mitigating oxidative stress and activating pro-survival signaling pathways. Further research is warranted to specifically investigate the efficacy and mechanisms of action of this compound in this context to fully elucidate its therapeutic potential.

Lack of Publicly Available Data Prevents a Comparative Guide on the Independent Replication of Tsugaric Acid A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough search of scientific databases, no published studies detailing the total synthesis or independent replication of Tsugaric acid A could be identified. As a result, a comparative guide with experimental data, protocols, and pathway visualizations on this specific topic cannot be compiled at this time.

This compound is a known natural product, and its chemical structure and properties are documented in chemical databases such as PubChem. However, information regarding its synthesis by research groups, which is a prerequisite for any independent replication and subsequent comparative analysis, does not appear to be available in the public domain.

Our investigation included searches for total synthesis, enantioselective synthesis, and alternative synthetic routes. Furthermore, inquiries into the biological activity and isolation of this compound were conducted in an attempt to locate any derivative studies that might reference a synthetic pathway. These searches did not yield any relevant publications.

For a comparative guide to be created as requested, the following information would be necessary:

  • At least one published total synthesis of this compound: This would serve as the foundational study.

  • One or more independent replications or alternative syntheses: These studies would form the basis for comparison.

  • Detailed experimental protocols and quantitative data: Information such as reaction yields, spectroscopic data, and purification methods from each study is essential for a meaningful comparison.

  • Information on biological pathways: Understanding the mechanism of action or the biological targets of this compound would be necessary to create relevant signaling pathway diagrams.

Without these fundamental components, it is not possible to fulfill the request for a detailed comparison guide, including data tables and visualizations, on the independent replication of this compound synthesis.

Researchers and drug development professionals interested in this compound may find that the synthesis of this natural product represents an open area for chemical research. Should a total synthesis be published in the future, and subsequently replicated, a comparative analysis would then become a feasible and valuable endeavor.

A Comparative Analysis of Xanthine Oxidase Inhibitors: Allopurinol vs. Febuxostat

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two prominent drugs for hyperuricemia.

This guide provides a detailed side-by-side comparison of Allopurinol (B61711) and Febuxostat (B1672324), two widely used inhibitors of xanthine (B1682287) oxidase for the management of hyperuricemia and gout. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Mechanism of Action

Both Allopurinol and Febuxostat function by inhibiting xanthine oxidase, a critical enzyme in the purine (B94841) catabolism pathway.[1][2][3] This enzyme is responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2][3][4] By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body, thereby lowering serum uric acid levels.[1][2][5]

Allopurinol, a purine analog, and its primary active metabolite, oxypurinol, act as inhibitors of xanthine oxidase.[6][7][8] Febuxostat is a non-purine selective inhibitor of xanthine oxidase, which gives it a different binding profile to the enzyme compared to Allopurinol.[2][9]

Quantitative Comparison of Efficacy

The following tables summarize the in vitro and clinical efficacy of Allopurinol and Febuxostat.

Table 1: In Vitro Inhibition of Xanthine Oxidase

CompoundIC50 Value (Free Enzyme)Source
Allopurinol~2.9 µM[10]
Febuxostat~1.8 nM[10]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Clinical Efficacy in Lowering Serum Uric Acid (sUA)

DrugDosagePrimary EndpointPercentage of Patients Reaching EndpointClinical Trial
Allopurinol300 mg/daysUA < 6.0 mg/dL at last 3 monthly visits22%[11]
Febuxostat80 mg/daysUA < 6.0 mg/dL at last 3 monthly visits48%[11]
Febuxostat120 mg/daysUA < 6.0 mg/dL at last 3 monthly visits65%[11]
Allopurinol300/200 mg/daysUA < 6.0 mg/dL42%[12]
Febuxostat40 mg/daysUA < 6.0 mg/dL45%[12]
Febuxostat80 mg/daysUA < 6.0 mg/dL67%[12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the purine catabolism pathway and a typical workflow for evaluating xanthine oxidase inhibitors.

Purine Catabolism and Inhibition Purines Purines (from diet, cell turnover) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Allopurinol Allopurinol / Oxypurinol Allopurinol->XanthineOxidase Inhibits Febuxostat Febuxostat Febuxostat->XanthineOxidase Inhibits

Caption: Inhibition of Uric Acid Production.

Experimental Workflow for XO Inhibitor Screening Start Start: Prepare Reagents AssaySetup Assay Setup: - Add Buffer - Add Test Compound (e.g., Allopurinol) - Add Xanthine Oxidase Start->AssaySetup PreIncubation Pre-incubation (e.g., 15 min at 25°C) AssaySetup->PreIncubation ReactionStart Initiate Reaction: Add Xanthine (Substrate) PreIncubation->ReactionStart Measurement Kinetic Measurement: Read Absorbance at 295 nm ReactionStart->Measurement DataAnalysis Data Analysis: Calculate Reaction Rate and % Inhibition Measurement->DataAnalysis IC50 Determine IC50 Value DataAnalysis->IC50

Caption: In Vitro XO Inhibition Assay Workflow.

Experimental Protocols

1. In Vitro Xanthine Oxidase (XO) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory effect of a compound on XO activity.

  • Principle: The assay measures the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[13][14][15]

  • Materials:

    • Xanthine Oxidase (e.g., from bovine milk)

    • Test compound (e.g., Allopurinol, Febuxostat)

    • Xanthine (substrate)

    • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

    • Dimethyl Sulfoxide (DMSO) for dissolving compounds

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Preparation of Solutions:

      • Prepare a stock solution of xanthine oxidase in buffer.

      • Prepare a stock solution of xanthine in buffer.

      • Prepare stock solutions of test compounds and a reference inhibitor (e.g., Allopurinol) in DMSO, followed by serial dilutions in buffer.

    • Assay in 96-well plate:

      • To each well, add buffer, the test compound solution at various concentrations (or vehicle control), and the xanthine oxidase solution.[13]

    • Pre-incubation: Gently mix and pre-incubate the plate (e.g., for 15 minutes at 25°C) to allow the inhibitor to bind to the enzyme.[13][16]

    • Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.[13]

    • Kinetic Measurement: Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).[13]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Clinical Trial Protocol for Evaluating Urate-Lowering Efficacy

This protocol provides a general framework for a clinical trial designed to assess the efficacy of a urate-lowering drug.

  • Study Design: A randomized, double-blind, parallel-group clinical trial is a common design.[11]

  • Participants:

    • Inclusion criteria typically include adult patients with a diagnosis of gout and hyperuricemia (e.g., serum uric acid ≥ 8.0 mg/dL).[11]

    • Exclusion criteria may include severe renal impairment, liver disease, or a history of hypersensitivity to related drugs.

  • Intervention:

    • Patients are randomly assigned to receive the test drug (e.g., Febuxostat at different doses), a comparator drug (e.g., Allopurinol), or a placebo.[11]

  • Primary Endpoint: The primary efficacy endpoint is often the proportion of subjects achieving a target serum urate level (e.g., < 6.0 mg/dL) at the end of the treatment period.[11][17]

  • Procedure:

    • Screening and Randomization: Eligible patients are screened and, if they meet all criteria, are randomly assigned to a treatment group.

    • Treatment Period: Patients receive the assigned treatment for a specified duration (e.g., 28 weeks).[11]

    • Serum Uric Acid Measurement: Blood samples are collected at baseline and at regular intervals throughout the study to measure serum uric acid levels.[18][19][20][21]

    • Safety Monitoring: Adverse events are monitored and recorded throughout the trial.

  • Data Analysis:

    • The proportion of patients in each treatment group who achieve the primary endpoint is calculated.

    • Statistical comparisons are made between the treatment groups to determine the relative efficacy of the test drug.

This guide provides a foundational comparison of Allopurinol and Febuxostat. For more detailed information, researchers are encouraged to consult the primary literature and clinical trial data.

References

Uncharted Territory: The Quest for Comparative Metabolomic Data on Tsugaric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and databases, no comparative metabolomics studies or significant biological activity data for Tsugaric acid A have been identified. This notable absence of information prevents the creation of a detailed comparative guide as requested. While the chemical identity of this compound is documented, its role and performance in biological systems, particularly in the context of metabolomics, remain largely unexplored in publicly accessible research.

This compound is registered in chemical databases with the molecular formula C32H50O4[1]. However, beyond this basic chemical information, there is a significant lack of published research detailing its biological effects, mechanism of action, or any analysis of its impact on the metabolome.

Our investigation sought to uncover quantitative data, experimental protocols, and affected signaling pathways related to this compound to compare its performance with other relevant alternatives. The intention was to provide researchers, scientists, and drug development professionals with a valuable resource for evaluating this compound. Unfortunately, the foundational data required for such a guide—including studies on its bioactivity and any form of metabolomic profiling—are not available in the public domain.

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, is a powerful tool for understanding the effects of a compound on biological systems. Comparative metabolomics, in particular, would be essential for positioning this compound against other substances, revealing its specific metabolic fingerprint and potential therapeutic advantages or disadvantages. The absence of such studies indicates that this compound has likely not been a focus of significant research in this area to date.

Similarly, no information was found regarding the signaling pathways that may be modulated by this compound. Understanding these pathways is crucial for elucidating the mechanism of action of any bioactive compound and for predicting its potential therapeutic applications and side effects.

In light of the current lack of available data, it is not possible to construct the requested comparison tables, detailed experimental methodologies, or visualizations of signaling pathways and experimental workflows. The scientific community has yet to publish research that would enable an objective comparison of this compound's performance with other alternatives.

Therefore, for researchers, scientists, and drug development professionals interested in this compound, the immediate path forward would necessitate foundational research to determine its basic biological activities and to explore its impact on the metabolome. Such pioneering work would be the first step toward understanding the potential of this compound and would be a prerequisite for any future comparative analyses.

References

Comparative Analysis of Uric Acid Transporter 1 (URAT1) Inhibitor Binding Affinity: A Template for "Tsugaric acid A" Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Initial searches for "Tsugaric acid A" did not yield any specific information regarding its binding affinity or biological targets. Therefore, this guide has been prepared as a template to illustrate a comparative analysis of inhibitor binding affinity. We have used two well-characterized inhibitors of the human Uric Acid Transporter 1 (URAT1), Probenecid and Benzbromarone , as exemplary compounds. Researchers can adapt this framework to evaluate "this compound" against relevant alternatives once its biological target and preliminary binding data are established.

This guide is intended for researchers, scientists, and drug development professionals interested in the quantitative comparison of protein-ligand binding affinities. It provides a summary of binding data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of URAT1 Inhibitor Binding Affinity

The binding affinities of Probenecid and Benzbromarone for the human URAT1 transporter have been evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher binding affinity and greater potency.

CompoundTarget ProteinAssay TypeIC50 (µM)Reference
Probenecid Human URAT1Cell-based [14C]-urate uptake inhibition22[1]
Benzbromarone Human URAT1Cell-based [14C]-urate uptake inhibition0.22[1]
Benzbromarone Human URAT1Cell-based urate uptake inhibition0.425[2]

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Experimental Protocols

The following is a generalized protocol for a cell-based uric acid uptake assay to determine the inhibitory activity of compounds against URAT1. This method was used to generate the data presented above.[1][3]

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably expressing the human URAT1 transporter (HEK293-hURAT1) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.[4]

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and incubated for 24-48 hours to form a confluent monolayer.[4]

2. Compound Preparation and Incubation:

  • Test compounds (e.g., Probenecid, Benzbromarone) are dissolved in a suitable solvent, such as DMSO, and then serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution) to the desired concentrations.

  • The cell monolayers are washed with pre-warmed assay buffer to remove culture medium.

  • The diluted inhibitor solutions are added to the wells, and the plate is incubated for a predetermined period (e.g., 15 minutes) at 37°C.[4]

3. Urate Uptake Assay:

  • A solution containing [14C]-labeled uric acid is added to each well to a final concentration of approximately 10-100 µM.[1][4]

  • The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for uric acid uptake.[1][4]

4. Assay Termination and Detection:

  • The uptake reaction is stopped by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.[4]

  • The cells are lysed using a lysis buffer (e.g., 0.1 M NaOH).[4]

  • The amount of incorporated radioactivity in the cell lysate is measured using a scintillation counter.

5. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (cells treated with buffer and DMSO but no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizations

The following diagram illustrates the mechanism of uric acid reabsorption by URAT1 in the renal proximal tubule and its inhibition by drugs like Probenecid and Benzbromarone. URAT1 functions as an anion exchanger, transporting uric acid from the tubular lumen into the cell in exchange for an intracellular anion (e.g., lactate).[5] Inhibitors block this transporter, leading to increased excretion of uric acid in the urine.[6][7] Recent structural studies have shown that these inhibitors bind within the central cavity of URAT1, stabilizing an inward-facing conformation of the transporter and thereby preventing the binding and translocation of uric acid.[8][9]

URAT1_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Blood Uric Acid (Lumen) Uric Acid URAT1 URAT1 Transporter Uric Acid (Lumen)->URAT1 Binds to URAT1 Inhibitor Probenecid / Benzbromarone Inhibitor->URAT1 Blocks Transport Uric Acid (Cell) Uric Acid URAT1->Uric Acid (Cell) Transport Uric Acid (Blood) Uric Acid Reabsorption Uric Acid (Cell)->Uric Acid (Blood) Anion (Cell) Anion (e.g., Lactate) Anion (Cell)->URAT1 Exchange

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

The diagram below outlines the key steps in the cell-based experimental workflow to determine the IC50 of a URAT1 inhibitor.

Experimental_Workflow A 1. Cell Seeding (HEK293-hURAT1 cells in 96-well plate) B 2. Compound Incubation (Add serial dilutions of inhibitor) A->B C 3. Urate Uptake (Add [14C]-labeled uric acid) B->C D 4. Termination and Washing (Stop uptake and remove extracellular urate) C->D E 5. Cell Lysis and Detection (Measure intracellular radioactivity) D->E F 6. Data Analysis (Calculate % inhibition and determine IC50) E->F

Caption: Workflow for determining the IC50 of a URAT1 inhibitor.

References

comparing in vitro and in vivo effects of "Tsugaric acid A"

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Tsugaric acid A" has not yielded any specific scientific data regarding its in vitro and in vivo effects. It is possible that this is a novel or less-studied compound with limited publicly available research. The name may also be subject to a typographical error.

To provide a comprehensive comparison as requested, detailed experimental data from published studies is essential. This includes, but is not limited to, cell line studies, animal models, and elucidation of its mechanism of action.

Recommendation:

We recommend verifying the name "this compound" for accuracy. If the name is correct, it may be a compound with research data that is not yet in the public domain. If it is a misnomer, providing the correct name will allow for a thorough and accurate comparison of its biological effects.

Once the correct compound and sufficient data are available, a full comparison guide can be compiled, including:

  • In Vitro vs. In Vivo Data Tables: Summarizing key quantitative data.

  • Detailed Experimental Protocols: Outlining the methodologies used in the cited research.

  • Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz to illustrate the compound's mechanism and experimental procedures.

We are prepared to proceed with the detailed analysis upon receiving the clarified or corrected compound name.

Tsugaric Acid A: A Comparative Analysis of its Antioxidant Potential Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the competitive landscape of drug discovery and development, novel compounds with promising therapeutic properties are of significant interest. This guide provides a comprehensive comparison of Tsugaric acid A, a triterpenoid (B12794562) natural product, against established industry standards for antioxidant and anti-inflammatory activities. This analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this compound in their research.

This compound is a lanostane-type triterpenoid that has been isolated from medicinal fungi, including Ganoderma lucidum, and the resin of Boswellia species.[1][2] Its reported biological activities primarily revolve around its capacity to inhibit superoxide (B77818) anion formation and protect human keratinocytes from damage induced by ultraviolet B (UVB) light.[3][4]

Benchmarking Against Xanthine (B1682287) Oxidase Inhibitors

A primary mechanism for in vivo superoxide production is the enzymatic activity of xanthine oxidase (XO). This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, generating superoxide radicals as a byproduct. Therefore, a key benchmark for the antioxidant potential of this compound is its performance against well-established xanthine oxidase inhibitors.

CompoundTargetIC50 ValueNotes
This compound Superoxide AnionData Not AvailableReported to significantly inhibit superoxide anion formation in fMLP/CB-stimulated rat neutrophils.[4]
Allopurinol Xanthine Oxidase~2.9 µM[4]A purine analog, widely used for the treatment of gout and hyperuricemia. Acts as a competitive inhibitor.[3]
Febuxostat Xanthine Oxidase~1.8 nM[4]A non-purine selective inhibitor of xanthine oxidase, demonstrating significantly higher potency than allopurinol.[1][4]
Myricetin Xanthine Oxidase4.55 ± 0.02 µM (for O₂⁻)A natural flavonol found in many plants, which more potently inhibits the generation of superoxide anion by xanthine oxidase.

Signaling Pathways and Experimental Workflows

To understand the context of this compound's potential mechanism of action, it is useful to visualize the relevant biological pathways.

cluster_purine Purine Metabolism cluster_ros Superoxide Generation cluster_inhibition Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase O2 O2 O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibits Febuxostat Febuxostat Febuxostat->Xanthine Inhibits Tsugaric_acid_A This compound Tsugaric_acid_A->O2_superoxide Inhibits Formation Prepare_Reagents Prepare Reagents (Buffer, Xanthine, Indicator, Enzyme) Reaction_Mixture Create Reaction Mixture (Buffer, Xanthine, Indicator, Sample) Prepare_Reagents->Reaction_Mixture Prepare_Samples Prepare Test Samples (this compound, Controls) Prepare_Samples->Reaction_Mixture Initiate_Reaction Initiate Reaction (Add Xanthine Oxidase) Reaction_Mixture->Initiate_Reaction Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Comparative Analysis of Tsugaric Acid A: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of Tsugaric acid A, focusing on its antioxidant and photoprotective properties. Due to the absence of direct head-to-head clinical studies, this comparison is based on available preclinical data for this compound and related compounds from its natural sources, Ganoderma lucidum and Boswellia serrata.

Introduction to this compound

This compound is a triterpenoid (B12794562) natural product, identified in medicinal fungi such as Ganoderma lucidum and the resin of Boswellia species. Preliminary research has highlighted its potential as an antioxidant, with specific activity in inhibiting superoxide (B77818) anion formation and protecting human keratinocytes against damage induced by ultraviolet B (UVB) light. This guide will delve into its known biological activities and compare them with other relevant antioxidant compounds.

Comparative Antioxidant and Photoprotective Activities

While specific quantitative data, such as IC50 values for this compound, are not widely available in the public domain, its qualitative antioxidant effects can be contextualized by comparing them to other well-studied triterpenoids and standard antioxidants.

Table 1: Comparison of In Vitro Antioxidant Activities

Compound/ExtractAntioxidant AssayReported ActivitySource Organism
This compound Superoxide Anion ScavengingSignificant inhibitionGanoderma lucidum, Boswellia serrata
Lingzhine EABTS Radical ScavengingEC50: 0.59 ± 0.15 mMGanoderma lucidum[1]
Lingzhine FABTS Radical ScavengingEC50: 0.27 ± 0.05 mMGanoderma lucidum[1]
Boswellia serrata Leaf ExtractHydroxyl Radical ScavengingDose-dependent inhibition (82.01 ± 1.01% at 250 µg/ml)[2]Boswellia serrata[2]
Boswellia serrata Leaf ExtractABTS Radical ScavengingDose-dependent inhibition (87.76 ± 1.08% at 250 µg/mL)[3]Boswellia serrata[3]
Ascorbic Acid (Vitamin C)ABTS Radical ScavengingStrong, dose-dependent inhibition (83.19 ± 0.87% at 250 µg/mL)[3]N/A (Standard)
TroloxABTS Radical ScavengingEC50: 0.42 ± 0.03 mMN/A (Standard)[1]
N-acetylcysteine (NAC)Total Antioxidant Status (TAS)Significantly elevated plasma TASN/A (Standard)[4]

Table 2: Comparison of Photoprotective Effects

Compound/TreatmentCell TypeUV ExposureProtective Effect
This compound Human KeratinocytesUVBProtects against UVB-induced damage
Keratinocyte Growth Factor 2 (KGF-2)HaCaT CellsUVB (200 mJ/cm²)Reduced ROS production and DNA damage[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments mentioned in this guide.

Superoxide Anion Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals (O₂⁻), which are highly reactive oxygen species.

  • Principle: Superoxide radicals are generated in a non-enzymatic phenazine (B1670421) methosulfate-nicotinamide adenine (B156593) dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which can be measured spectrophotometrically. A scavenger compound will inhibit this reduction.[6]

  • Reagents:

    • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

    • NADH solution (468 µM in buffer)

    • NBT solution (156 µM in buffer)

    • Test compound (e.g., this compound) at various concentrations

    • PMS solution (60 µM in buffer)

  • Procedure:

    • In a microplate well, mix 1 ml of NBT solution and 1 ml of NADH solution.

    • Add 0.5 ml of the test compound solution.

    • Initiate the reaction by adding 100 µl of PMS solution.

    • Incubate the mixture at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance without the sample, and A_sample is the absorbance with the test compound.[6]

UVB Protection Assay in Human Keratinocytes

This assay assesses the ability of a compound to protect skin cells from damage caused by UVB radiation.

  • Principle: Human keratinocytes are exposed to a controlled dose of UVB radiation in the presence or absence of the test compound. Cell viability or markers of cellular damage (e.g., reactive oxygen species (ROS) production, DNA damage) are then measured.

  • Cell Culture and Treatment:

    • Human keratinocytes (e.g., HaCaT cell line) are cultured in appropriate media.

    • Cells are pre-incubated with the test compound (e.g., this compound) at various concentrations for a specified period (e.g., 4 hours).[5]

  • UVB Irradiation:

    • The culture medium is removed and replaced with a thin layer of phosphate-buffered saline (PBS) to avoid UVB absorption by the medium.

    • Cells are irradiated with a specific dose of UVB, for example, 200 mJ/cm².[5] The UVB source should be calibrated to deliver a precise dose.

  • Post-Irradiation Analysis:

    • Cell Viability (MTT Assay): After a post-irradiation incubation period (e.g., 24-48 hours), cell viability is assessed using the MTT assay, which measures mitochondrial activity.

    • ROS Production: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[5]

    • DNA Damage: Markers of DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) or γ-H2AX foci, can be measured by immunofluorescence or western blotting.[5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems and the flow of experimental procedures is essential for a clear understanding.

G Experimental Workflow for UVB Protection Assay cluster_prep Cell Preparation cluster_exp UVB Exposure cluster_analysis Post-Irradiation Analysis Culture Culture Human Keratinocytes Pretreat Pre-treat with this compound Culture->Pretreat Irradiate Irradiate with UVB Pretreat->Irradiate Viability Cell Viability Assay (MTT) Irradiate->Viability ROS ROS Production Assay (DCFH-DA) Irradiate->ROS DNA DNA Damage Analysis (CPD, γ-H2AX) Irradiate->DNA G Proposed Antioxidant Mechanism of this compound ROS Reactive Oxygen Species (e.g., O₂⁻) CellDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellDamage causes Neutralized Neutralized Species ROS->Neutralized TsugaricA This compound TsugaricA->CellDamage inhibits TsugaricA->Neutralized scavenges

References

Safety Operating Guide

Prudent Disposal of Tsugaric Acid A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with official disposal procedures for Tsugaric acid A is publicly available. The following guidelines are based on general best practices for the disposal of research-grade, potentially bioactive, complex organic acids. These procedures are intended for informational purposes only and must be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor.

Essential Safety and Logistical Information

Due to the absence of specific toxicity and reactivity data, this compound should be handled as a hazardous substance. All disposal procedures must be conducted in a controlled laboratory environment, adhering to all institutional and local regulations for chemical waste management.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid Contamination: Prevent contact with skin and eyes. Do not dispose of this compound down the drain or in regular trash.[1][2][3][4]

Chemical and Physical Properties of this compound

The following data for this compound has been compiled from publicly available chemical databases.

PropertyValue
Molecular Formula C₃₂H₅₀O₄
Molecular Weight 498.7 g/mol
Physical Description Solid
Melting Point 181 - 182 °C
IUPAC Name 2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-enoic acid

Source: PubChem CID 71207558[5]

Step-by-Step Disposal Protocol

This protocol outlines a cautious approach for the disposal of this compound in the absence of specific guidelines.

Experimental Protocol:

  • Waste Identification and Classification:

    • Treat all quantities of this compound, including pure compound and any contaminated materials (e.g., weighing boats, pipette tips, gloves), as hazardous chemical waste.

  • Containerization:

    • Place solid this compound waste into a dedicated, sealable, and chemically compatible hazardous waste container.[6][7] The original container is often a suitable option.[6][8]

    • Ensure the container is in good condition, with a secure, leak-proof closure.[7]

    • Solutions containing this compound should be stored in a compatible, sealed container, with secondary containment to prevent spills.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1][6]

    • The label must include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[6]

    • List all components of a mixture, including solvents and their approximate concentrations.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][6]

    • Segregate the this compound waste from incompatible materials. As an organic acid, it should be stored separately from bases, oxidizing agents, and reactive chemicals.[4][6][9]

  • Professional Disposal:

    • Crucially, do not attempt to neutralize or treat the waste without a validated procedure and approval from your EHS department. The reactivity of this complex organic molecule is unknown.

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[8] This will typically involve incineration at a permitted facility.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a research chemical lacking a specific Safety Data Sheet.

Disposal_Workflow start Start: Dispose of This compound sds_check Is a specific SDS available? start->sds_check no_sds No specific SDS found. Treat as hazardous waste of unknown toxicity. sds_check->no_sds No ppe Wear appropriate PPE (goggles, gloves, lab coat). no_sds->ppe contain Place in a labeled, sealed, compatible waste container. ppe->contain label Label with 'Hazardous Waste', full chemical name, and date. contain->label store Store in a designated Satellite Accumulation Area (SAA). label->store segregate Segregate from incompatible chemicals (bases, oxidizers). store->segregate contact_ehs Contact EHS or a licensed waste disposal contractor. segregate->contact_ehs disposal Arrange for professional disposal (e.g., incineration). contact_ehs->disposal

Caption: Decision workflow for the disposal of a chemical with no SDS.

References

Navigating the Safe Handling of Tsugaric Acid A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Protocols

Given the acidic nature of Tsugaric acid A, appropriate personal protective equipment (PPE) is crucial to prevent contact with skin and eyes. Standard laboratory practice dictates the use of chemical-resistant gloves, safety goggles, and a lab coat. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE) Summary
PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shield.Protects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the acid.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.Minimizes inhalation of any potential vapors or aerosols.
Spill and Emergency Procedures

In the event of a spill, the area should be evacuated and ventilated. Small spills can be absorbed with an inert material (such as vermiculite (B1170534) or sand) and collected into a suitable container for disposal. For large spills, or if the substance is released in a poorly ventilated area, respiratory protection may be necessary. It is imperative to prevent the entry of this compound into drains or waterways.

Emergency Contact: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram outlines the key procedural steps.

Figure 1. Operational Workflow for Handling this compound cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving storage Secure and Ventilated Storage receiving->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe Prepare for handling fume_hood Work in Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection Generate waste neutralization Neutralize Acidic Waste (if applicable) waste_collection->neutralization disposal Dispose via Certified Hazardous Waste Vendor neutralization->disposal

Caption: Figure 1. A procedural diagram outlining the key stages for the safe handling of this compound in a laboratory setting.

Disposal Plan

The disposal of this compound and its associated waste must be conducted in accordance with local, state, and federal regulations. As a general principle, acidic waste should be neutralized before disposal.

Step-by-Step Disposal Procedure:
  • Collection : Collect all waste containing this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Neutralization : If permissible by your institution's safety protocols and local regulations, neutralize the acidic waste by slowly adding a suitable base (e.g., sodium bicarbonate) until the pH is neutral (pH 6-8). This process should be performed in a fume hood with appropriate PPE.

  • Disposal : The neutralized waste, along with any contaminated materials, should be disposed of through a certified hazardous waste disposal service.[1] Do not pour this compound or its waste down the drain.

Experimental Protocols

Due to the absence of specific published experimental protocols involving the handling of pure this compound in the initial search, researchers should develop their own detailed protocols based on the intended application. These protocols should incorporate the safety and handling information provided in this guide and be reviewed and approved by the institution's environmental health and safety department.

Signaling Pathways and Logical Relationships

Information regarding the specific signaling pathways affected by this compound is not currently available. As research progresses and the biological activity of this compound is further elucidated, such diagrams can be constructed. For now, a logical relationship diagram for the general risk assessment process is provided.

Figure 2. Logical Framework for Chemical Risk Assessment cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review and Improvement identify_hazards Identify Potential Hazards (e.g., acidity, toxicity) assess_exposure Assess Exposure Potential (inhalation, dermal) identify_hazards->assess_exposure evaluate_risks Evaluate Risks assess_exposure->evaluate_risks engineering_controls Engineering Controls (Fume Hood) evaluate_risks->engineering_controls Implement Controls admin_controls Administrative Controls (SOPs, Training) engineering_controls->admin_controls ppe_controls Personal Protective Equipment admin_controls->ppe_controls monitor_effectiveness Monitor Control Effectiveness ppe_controls->monitor_effectiveness Continuous Improvement review_incident Review Incidents/Near Misses monitor_effectiveness->review_incident update_protocols Update Protocols review_incident->update_protocols

Caption: Figure 2. A diagram illustrating the logical steps involved in a general chemical risk assessment process.

By adhering to these general safety principles and operational plans, researchers can mitigate the risks associated with handling this compound and maintain a secure laboratory environment. It is the responsibility of the principal investigator and all laboratory personnel to ensure that a comprehensive, substance-specific safety plan is in place before any work with this compound begins.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.